2-Chloro-2,4-dimethylpentane
Description
Propriétés
Numéro CAS |
35951-33-8 |
|---|---|
Formule moléculaire |
C7H15Cl |
Poids moléculaire |
134.65 g/mol |
Nom IUPAC |
2-chloro-2,4-dimethylpentane |
InChI |
InChI=1S/C7H15Cl/c1-6(2)5-7(3,4)8/h6H,5H2,1-4H3 |
Clé InChI |
DQOHPSPKVODKLV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C)(C)Cl |
Origine du produit |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-Chloro-2,4-dimethylpentane via Free-Radical Chlorination
Abstract: This technical guide provides an in-depth exploration of the synthesis of 2-chloro-2,4-dimethylpentane from 2,4-dimethylpentane. The core of this process relies on the principles of free-radical halogenation, a fundamental reaction in organic chemistry.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical underpinnings and practical, field-proven experimental protocols. We will dissect the reaction mechanism, detail a step-by-step synthetic procedure, address critical safety considerations, and present key data in a structured format.
Theoretical Foundations: The Mechanism of Free-Radical Chlorination
The conversion of an alkane like 2,4-dimethylpentane into an alkyl halide is typically achieved through free-radical halogenation.[1] Alkanes are generally unreactive due to the strength and non-polar nature of their C-C and C-H bonds.[3] Therefore, highly reactive intermediates, namely free radicals, are required to initiate a reaction. This process is a chain reaction characterized by three distinct stages: initiation, propagation, and termination.[2][4][5][6]
1.1. Initiation The reaction begins with the homolytic cleavage of a halogen molecule (in this case, chlorine, Cl₂) into two chlorine radicals (Cl•). This step is not spontaneous and requires an input of energy, typically in the form of ultraviolet (UV) light or heat.[1][2][3] The Cl-Cl bond is weaker than the C-H and C-C bonds of the alkane, making it the point of initial bond breaking.[4]
1.2. Propagation Once initiated, the reaction becomes self-sustaining through a two-step propagation cycle:
-
A chlorine radical abstracts a hydrogen atom from the 2,4-dimethylpentane molecule, forming hydrogen chloride (HCl) and a 2,4-dimethylpentyl radical.
-
This newly formed alkyl radical then reacts with another molecule of Cl₂, abstracting a chlorine atom to form the desired product (this compound) and regenerating a chlorine radical, which can then continue the chain.[5]
1.3. Termination The chain reaction concludes when two free radicals combine to form a stable, non-radical species. This can occur in several ways, such as two chlorine radicals forming Cl₂, an alkyl radical and a chlorine radical forming the product, or two alkyl radicals combining.[2][5]
Caption: Free-Radical Halogenation Mechanism.
1.4. Regioselectivity in Chlorination The structure of 2,4-dimethylpentane contains primary (1°), secondary (2°), and tertiary (3°) hydrogens. The stability of the intermediate alkyl radical follows the order: 3° > 2° > 1°.[5] Consequently, the hydrogen atom that is abstracted by the chlorine radical is preferentially the one that leads to the most stable radical intermediate.[7] In 2,4-dimethylpentane, the hydrogen at the C2 position is tertiary, and its removal generates a stable tertiary radical. Therefore, This compound is the major expected product.
However, chlorination is known to be a relatively fast and only moderately selective process compared to bromination.[8][9] The chlorine radical is highly reactive and less discriminating, meaning that a statistical mixture of all possible monochlorinated isomers (1-chloro-, 2-chloro-, and 3-chloro-2,4-dimethylpentane) will be formed. This lack of high selectivity makes the final purification step absolutely critical to isolate the desired isomer.[1][8]
Experimental Protocol: Synthesis and Purification
This protocol outlines the laboratory-scale synthesis of this compound. It is imperative that all steps are performed in a well-ventilated fume hood due to the use of toxic and corrosive gases.[10]
2.1. Materials and Equipment
-
Reagents: 2,4-dimethylpentane (≥99%), Chlorine gas (Cl₂), Nitrogen gas (N₂), Sodium bicarbonate (NaHCO₃) solution (5% w/v), Anhydrous magnesium sulfate (MgSO₄).
-
Apparatus: Three-neck round-bottom flask, reflux condenser, gas inlet tube, magnetic stirrer and stir bar, UV lamp (e.g., mercury vapor lamp), gas scrubbing tower (containing NaOH solution), dropping funnel, separatory funnel, fractional distillation apparatus.
2.2. Reaction Apparatus Setup
Caption: Experimental setup for photochlorination.
2.3. Step-by-Step Methodology
-
Preparation: Place 2,4-dimethylpentane into the three-neck round-bottom flask with a magnetic stir bar. Assemble the apparatus as shown in the diagram above, ensuring all joints are securely sealed. The gas outlet from the top of the condenser must be directed to a gas scrubber to neutralize excess chlorine and the HCl byproduct.
-
Inerting: Purge the system with nitrogen gas for 10-15 minutes to remove air and moisture.
-
Initiation: Turn on the cooling water to the reflux condenser and begin stirring the alkane. Position the UV lamp adjacent to the flask to irradiate the contents.
-
Chlorination: Slowly bubble chlorine gas through the gas inlet tube into the stirring solution. The rate of addition should be carefully controlled. A pale greenish-yellow color should be maintained in the flask, indicating a slight excess of chlorine, but vigorous bubbling should be avoided to prevent pushing unreacted starting material out of the system. The reaction is exothermic; maintain a gentle reflux if necessary using a water bath for cooling.
-
Monitoring: The progress of the reaction can be monitored by taking small aliquots and analyzing them via Gas Chromatography (GC) to observe the consumption of the starting material and the formation of products.
-
Quenching: Once the desired conversion is achieved (or starting material is consumed), turn off the UV lamp and stop the flow of chlorine gas. Purge the system with nitrogen gas again to remove any remaining Cl₂ and HCl from the flask.
-
Work-up:
-
Carefully transfer the cooled reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with a 5% sodium bicarbonate solution (to neutralize HCl), followed by water, and finally with brine. Vent the separatory funnel frequently as CO₂ may be generated during the bicarbonate wash.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
The crude product is a mixture of isomers. Purify it via fractional distillation.
-
Collect the fraction corresponding to the boiling point of this compound (approx. 133°C at 760 mmHg).[11]
-
Data Summary and Product Characterization
The successful synthesis should be confirmed by analytical techniques to verify the structure and purity of the isolated product.
3.1. Key Quantitative Data
| Parameter | Value / Condition | Justification / Notes |
| Reactants | 2,4-dimethylpentane, Chlorine (Cl₂) | Alkane substrate and halogenating agent. |
| Stoichiometry | Alkane:Cl₂ ratio ~ 1:1 | Using an excess of alkane can favor monosubstitution over di- and poly-substitution. |
| Initiation | UV Light (broad spectrum) | Provides the energy for homolytic cleavage of the Cl-Cl bond.[3] |
| Temperature | Ambient to gentle reflux | The reaction is exothermic; cooling may be required to maintain control. |
| Reaction Time | 2-4 hours (typical) | Monitored by GC for optimal conversion. |
| Expected Yield | 40-60% (of mixed isomers) | Yield of the specific target isomer depends heavily on purification efficiency. |
| Boiling Point | ~133.2 °C | Physical constant for purification and identification.[11] |
| Density | ~0.863 g/cm³ | Physical constant for identification.[11] |
3.2. Characterization Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the distilled fraction and confirm the molecular weight (134.65 g/mol ) of the product.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To unambiguously confirm the structure of this compound and ensure it is the correct isomer.
Critical Safety Considerations
Free-radical chlorination involves significant hazards that must be rigorously managed through proper engineering controls and personal protective equipment (PPE).
-
Chlorine Gas (Cl₂): Chlorine is highly toxic, corrosive, and a strong oxidant.[10][13] Inhalation can cause severe respiratory damage.[13] It must be handled exclusively in a high-performance fume hood. A buddy system is recommended when handling chlorine cylinders.[14]
-
Hydrogen Chloride (HCl): The reaction produces HCl gas, which is also highly corrosive and toxic. The experimental setup must include a gas scrubber (e.g., a beaker or trap with sodium hydroxide solution) to neutralize both HCl and any unreacted chlorine.[10]
-
Flammability and Explosion Risk: Alkanes are flammable.[13] Mixing chlorine and organic vapors can create explosive mixtures.[15] Ensure the reaction is not overheated and that there are no ignition sources nearby. The system must be purged with an inert gas to remove oxygen.
-
Personal Protective Equipment (PPE): At a minimum, chemical-resistant gloves, a lab coat, and chemical splash goggles are required. Given the reagents, a face shield is also strongly recommended.[10]
-
Emergency Preparedness: An emergency plan should be in place.[14] Ensure that safety showers and eyewash stations are readily accessible.[10]
Conclusion
The synthesis of this compound from its parent alkane is a classic example of free-radical halogenation. While the reaction mechanism is straightforward, a successful and safe execution demands a thorough understanding of the lack of selectivity inherent in chlorination and meticulous control over reaction conditions. The critical steps for obtaining a pure product are the careful management of the chlorination process to minimize side products and an efficient fractional distillation to isolate the desired tertiary alkyl halide. The stringent safety protocols outlined are non-negotiable due to the hazardous nature of the reagents and byproducts involved.
References
- 1. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. aakash.ac.in [aakash.ac.in]
- 5. Explain Halogenation of alkanes. Explain the reactivity and selectivity.. [askfilo.com]
- 6. savemyexams.com [savemyexams.com]
- 7. youtube.com [youtube.com]
- 8. Selectivity in Radical Halogenation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Page loading... [guidechem.com]
- 12. This compound [webbook.nist.gov]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. tdi.texas.gov [tdi.texas.gov]
- 15. icheme.org [icheme.org]
physical and chemical properties of 2-Chloro-2,4-dimethylpentane
An In-depth Technical Guide to 2-Chloro-2,4-dimethylpentane
Introduction
This compound (CAS No. 35951-33-8) is a halogenated alkane with the molecular formula C7H15Cl.[1][2][3] It is a tertiary alkyl halide, a structural characteristic that profoundly influences its chemical reactivity, making it a valuable intermediate in various organic synthesis applications.[1] This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic data, synthesis, and safe handling protocols, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Physicochemical Properties
This compound is a colorless liquid with a distinct, strong odor.[1] Its physical state at standard temperature and pressure is a direct consequence of its molecular weight and the intermolecular forces at play. As a non-polar molecule, its primary intermolecular interactions are van der Waals forces. The branched structure of the pentane backbone, however, limits the surface area available for these interactions compared to a straight-chain isomer, which influences its boiling and melting points.
The key physicochemical properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 35951-33-8 | [1][2][3] |
| Molecular Formula | C7H15Cl | [1][2][3] |
| Molecular Weight | 134.65 g/mol | [1][2] |
| IUPAC Name | This compound | [2][3] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 133.2 °C at 760 mmHg | [1] |
| Melting Point | -69.5 °C (estimate) | [1] |
| Density | 0.863 g/cm³ | [1] |
| Flash Point | 29.7 °C | [1] |
| Refractive Index | 1.417 | [1] |
| LogP (Octanol/Water) | 3.04990 | [1] |
Structural Representation
The structure of this compound features a pentane chain with two methyl groups at positions 2 and 4, and a chlorine atom at position 2. This arrangement makes it a tertiary alkyl halide.
References
2-Chloro-2,4-dimethylpentane CAS number and safety data
An In-Depth Technical Guide to 2-Chloro-2,4-dimethylpentane (CAS: 35951-33-8)
Introduction
This compound is a halogenated alkane with the chemical formula C₇H₁₅Cl.[1][2] As a chlorinated organic compound, it serves as a valuable intermediate and solvent in various synthetic chemistry applications.[3] Its branched structure influences its reactivity and physical properties, making a thorough understanding of its characteristics essential for safe and effective handling in a laboratory or industrial setting. This guide provides a comprehensive overview of its chemical properties, detailed safety protocols, and handling procedures, tailored for researchers and chemical professionals.
Chemical and Physical Properties
A clear understanding of the physical properties of a chemical is the foundation of its safe handling and application. The key identifiers and properties for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 35951-33-8 | [2][4][5][6] |
| Molecular Formula | C₇H₁₅Cl | [1][2][5] |
| Molecular Weight | 134.647 g/mol | [1][2][5] |
| IUPAC Name | This compound | [2] |
| Density | 0.863 g/cm³ | [5] |
| Boiling Point | 133.2 °C at 760 mmHg | [3][5] |
| Flash Point | 29.7 °C | [3][5] |
| Refractive Index | 1.417 | [3][5] |
| Vapor Pressure | 10.5 mmHg at 25 °C | [5] |
| InChIKey | DQOHPSPKVODKLV-UHFFFAOYSA-N | [2][4] |
Comprehensive Safety and Handling Protocols
While a specific, complete Globally Harmonized System (GHS) classification for this compound is not consistently available across databases, the safety protocols can be inferred from its chemical structure and data on analogous compounds.[1] It should be handled as a flammable liquid that may cause irritation.
Hazard Identification & Precautionary Measures
Although some safety data sheets note that pictograms, signal words, and hazard statements are not available, general precautions for a chlorinated, flammable liquid are mandatory.[1] Based on the safety profiles of similar chemicals, the following hazards should be assumed:
-
Flammability: With a flash point below 30°C, it is a flammable liquid.[3][5] Keep away from heat, sparks, open flames, and other ignition sources.[7][8] Use explosion-proof electrical and ventilating equipment.[7]
-
Skin and Eye Contact: May cause skin and eye irritation. Avoid contact with skin and eyes.[1]
-
Inhalation: Avoid breathing vapors, mist, or gas.[1] Inhalation may cause respiratory irritation.[7]
-
Ingestion: Harmful if swallowed. Do not eat, drink, or smoke when using this product.
Personal Protective Equipment (PPE)
A robust PPE strategy is critical to mitigate exposure risks. The selection of PPE should be based on a thorough risk assessment of the specific experimental procedure.
-
Eye Protection: Wear chemical safety goggles or a face shield.[7]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat is required. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn.
-
Respiratory Protection: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] If ventilation is inadequate, respiratory protection may be necessary.
First-Aid Procedures
Immediate and appropriate first-aid response is crucial in the event of an exposure.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician if symptoms persist.[1]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[1]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes. Consult a physician.[1]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[1]
Fire-Fighting and Accidental Release Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish flames.[1]
-
Special Hazards: Vapors may form explosive mixtures with air.
-
Protective Actions: Firefighters should wear self-contained breathing apparatus (SCBA) if necessary.[1]
-
Accidental Release: Evacuate personnel to safe areas. Ensure adequate ventilation and remove all sources of ignition. Use personal protective equipment. Contain the spill with inert absorbent material and dispose of it as hazardous waste.[1][8]
Synthesis and Application Context
This compound is primarily used in organic synthesis.[3] Its formation can be achieved through the hydrochlorination of corresponding alkenes, such as 2,4-dimethyl-2-pentene or 2,4-dimethyl-1-pentene.[3][9] The stability of the tertiary carbocation formed at the C2 position makes this a favorable reaction.
As an alkyl halide, it is a precursor for introducing the 2,4-dimethylpentyl group into other molecules. Structurally similar compounds are used as alkylating agents in Friedel-Crafts reactions, where they can introduce bulky alkyl groups onto aromatic rings.[10] This reactivity makes it a useful building block for creating sterically hindered molecules in drug development and materials science.
Standard Operating Workflow for Safe Handling
To ensure a self-validating system of safety, a stringent workflow must be followed from procurement to disposal. The following diagram outlines the critical steps for handling this compound in a research environment.
Caption: Safe handling workflow for this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound [webbook.nist.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound | 35951-33-8 [chemnet.com]
- 6. This compound | 35951-33-8 [chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound [webbook.nist.gov]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Spectroscopic Data of 2-Chloro-2,4-dimethylpentane
Introduction
2-Chloro-2,4-dimethylpentane (C₇H₁₅Cl) is a halogenated alkane with a molecular weight of 134.65 g/mol .[1] As with any synthetic compound, definitive structural confirmation is paramount, particularly in fields like materials science and drug development where precise molecular architecture dictates function. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a composite and unambiguous fingerprint of molecular structure. This guide offers a detailed analysis of the expected spectroscopic data for this compound, grounded in fundamental principles and predictive models. The insights provided herein are designed to assist researchers in interpreting spectral data, validating synthesis, and understanding the physicochemical properties of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can map out unique proton and carbon environments. For this compound, the asymmetry of the molecule leads to distinct signals for most of its atoms.[2]
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum is dictated by the electronic environment of each proton. The presence of an electronegative chlorine atom at the C2 position causes significant deshielding (a downfield shift) for nearby protons.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -C(CH₃)₂Cl (C2-Methyls) | ~1.6 - 1.7 | Singlet (s) | 6H | These two methyl groups are attached to the same carbon as the chlorine. The strong deshielding effect of the chlorine atom shifts them significantly downfield. They are equivalent and have no adjacent protons, resulting in a singlet. |
| -CH₂- (C3-Methylene) | ~1.8 - 1.9 | Doublet (d) | 2H | These protons are adjacent to the methine proton at C4. The n+1 rule predicts a doublet splitting pattern. They experience a moderate deshielding effect from the nearby chlorine. |
| -CH- (C4-Methine) | ~1.9 - 2.1 | Nonet (n) | 1H | This proton is coupled to the two methylene protons at C3 and the six protons of the gem-dimethyl group at C4, leading to a complex multiplet (nonet). |
| -CH(CH₃)₂ (C4-Methyls) | ~0.9 - 1.0 | Doublet (d) | 6H | These two methyl groups are equivalent and are split by the single methine proton at C4, resulting in a doublet. They are furthest from the chlorine and thus appear most upfield. |
Experimental Protocol: ¹H NMR Spectrum Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is critical to avoid large solvent signals in the spectrum.[3]
-
Standard Addition: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is set to a chemical shift of 0.0 ppm for calibration.[3]
-
Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to ensure homogeneity.
-
Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
Carbon-¹³ (¹³C) NMR Spectroscopy
In ¹³C NMR, each unique carbon atom in the molecule gives a distinct signal. The chemical shift is highly sensitive to the local electronic environment.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 (-C (CH₃)₂Cl) | ~70 - 75 | This quaternary carbon is directly attached to the highly electronegative chlorine atom, causing a very strong downfield shift. |
| C3 (-C H₂-) | ~50 - 55 | The methylene carbon is adjacent to the chlorine-bearing carbon and experiences a significant deshielding effect. |
| C4 (-C H-) | ~25 - 30 | This methine carbon is further from the chlorine and shows a typical alkane chemical shift. |
| C2-Methyls | ~30 - 35 | The methyl carbons attached to C2 are deshielded by the adjacent chlorine. |
| C4-Methyls | ~22 - 25 | These methyl carbons are in a standard branched alkane environment, appearing in the typical upfield region. |
Experimental Protocol: ¹³C NMR Spectrum Acquisition
-
Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of CDCl₃) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Instrument Setup: Use the same sample and shimming procedure as for ¹H NMR.
-
Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. This is standard practice to ensure that each unique carbon appears as a single sharp line, simplifying the spectrum by removing C-H coupling.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy measures the vibrational frequencies of bonds within a molecule. These frequencies are characteristic of the types of bonds and functional groups present.
Key Causality: The absorption of infrared radiation occurs when the frequency of the radiation matches the natural vibrational frequency of a bond, leading to an increase in the amplitude of the vibration. This absorption is only possible if the vibration causes a change in the dipole moment of the molecule.
Predicted IR Absorptions:
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Significance |
| 2960 - 2850 | C-H stretch (alkane) | Strong | Confirms the presence of sp³ hybridized C-H bonds, a fundamental feature of the molecule's backbone.[4] |
| 1470 - 1450 | C-H bend (scissoring) | Medium | Characteristic of methylene (-CH₂-) and methyl (-CH₃) groups.[4] |
| 1385 - 1365 | C-H bend (rocking) | Medium | The presence of a gem-dimethyl group (-C(CH₃)₂) often results in a characteristic doublet in this region. |
| 850 - 550 | C-Cl stretch | Medium to Strong | This is the most diagnostic peak for this molecule, confirming the presence of the carbon-chlorine bond.[5] |
Experimental Protocol: IR Spectrum Acquisition (Attenuated Total Reflectance - ATR)
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.
-
Sample Application: Place a single drop of liquid this compound directly onto the ATR crystal.
-
Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum. The IR beam penetrates a small distance into the sample, and the resulting spectrum is recorded.
-
Cleaning: Clean the crystal thoroughly after the measurement.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.
Key Causality: In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, which ejects an electron from the molecule to form a radical cation known as the molecular ion (M⁺•). This ion is often unstable and fragments into smaller, more stable ions. The mass spectrometer separates these ions based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrum Data:
| m/z Value | Proposed Fragment | Significance |
| 134/136 | [C₇H₁₅Cl]⁺• | Molecular Ion (M⁺•) . The presence of two peaks separated by 2 m/z units with an approximate 3:1 intensity ratio is the definitive signature of a compound containing one chlorine atom, due to the natural abundance of the ³⁵Cl (75.8%) and ³⁷Cl (24.2%) isotopes.[6][7] |
| 99 | [C₇H₁₅]⁺ | Loss of a chlorine radical (•Cl) . This fragment corresponds to the tertiary carbocation formed after the cleavage of the C-Cl bond. This is often a prominent peak for alkyl chlorides.[8] |
| 57 | [C₄H₉]⁺ | tert-Butyl cation . A very common and stable fragment in branched alkanes, likely formed through cleavage of the C3-C4 bond. This is often the base peak (most intense peak).[9] |
| 43 | [C₃H₇]⁺ | Isopropyl cation . Another stable carbocation that can be formed through various fragmentation pathways.[9] |
Experimental Protocol: GC-MS with Electron Ionization (EI)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., hexane or dichloromethane) at a concentration of approximately 10-100 µg/mL.
-
GC Separation: Inject 1 µL of the sample into a Gas Chromatograph (GC) coupled to the mass spectrometer. The GC will separate the analyte from any impurities based on its boiling point and interaction with the GC column stationary phase.
-
Ionization: As the compound elutes from the GC column, it enters the EI source of the mass spectrometer, where it is ionized by a 70 eV electron beam.
-
Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each ion at its specific m/z, generating the mass spectrum.
Integrated Spectroscopic Analysis Workflow
The true power of these techniques lies in their combined application. The data from each method corroborates the others to build a complete and validated structural picture. The workflow below illustrates this synergistic relationship.
Caption: Workflow combining MS, IR, and NMR data for structural confirmation.
Conclusion
The spectroscopic characterization of this compound is a clear illustration of modern analytical chemistry principles. ¹H and ¹³C NMR define the precise connectivity and stereochemistry of the carbon-hydrogen backbone. IR spectroscopy confirms the presence of key functional groups, most notably the C-Cl bond. Finally, mass spectrometry provides the molecular weight and reveals characteristic fragmentation patterns that corroborate the overall structure, with the chlorine isotope pattern serving as a crucial validation point. Together, these techniques provide a self-validating system for unequivocal structural assignment, essential for any research or development application.
References
- 1. This compound | C7H15Cl | CID 142038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Predict how many signals are possible for 1-Chloro-2,4-dimethyl pentane i.. [askfilo.com]
- 3. C7H16 2,4-dimethylpentane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2,4-dimethylpentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. C7H16 mass spectrum of 2,4-dimethylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 2,4-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Technical Guide to the Solubility of 2-Chloro-2,4-dimethylpentane in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-2,4-dimethylpentane in various organic solvents. The information is curated to support research, development, and application of this compound in relevant scientific fields. This document details the theoretical basis for its solubility, presents qualitative solubility predictions, and outlines a standard experimental protocol for its quantitative determination.
Introduction to this compound and its Solubility
This compound (C₇H₁₅Cl) is a tertiary alkyl halide.[1][2][3] Its molecular structure, featuring a polar carbon-chlorine bond and a significant nonpolar, branched alkyl chain, dictates its solubility behavior.[4][5] The principle of "like dissolves like" is central to understanding its miscibility with different solvents.[6] The large nonpolar component of this compound suggests a greater affinity for nonpolar organic solvents, while the polar C-Cl bond may allow for some interaction with more polar organic solvents.[7][8] Haloalkanes, in general, tend to dissolve in organic solvents because the new intermolecular attractions formed are comparable in strength to those being broken in the separate solute and solvent.[5][6][8]
Theoretical Framework of Solubility
The dissolution of this compound in an organic solvent is governed by the intermolecular forces between the solute and solvent molecules. For dissolution to occur spontaneously, the Gibbs free energy change (ΔG) for the process must be negative. This is dependent on the enthalpy (ΔH) and entropy (ΔS) of mixing. In simple terms, the energy released from the formation of solute-solvent interactions should be comparable to or greater than the energy required to overcome the existing solute-solute and solvent-solvent interactions.[5]
The key intermolecular forces at play are:
-
Van der Waals Forces (London Dispersion Forces): These are the primary forces of attraction between nonpolar molecules. The large, branched alkyl structure of this compound results in a significant surface area, leading to substantial London dispersion forces.[7]
-
Dipole-Dipole Interactions: The carbon-chlorine bond is polar, creating a molecular dipole. This allows for dipole-dipole interactions with polar solvent molecules.[5]
Visualizing Intermolecular Forces in Dissolution
The following diagram illustrates the energetic considerations for the dissolution of this compound in an organic solvent.
Caption: Energy changes during the dissolution process.
Qualitative Solubility Predictions
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, we can make strong qualitative predictions based on its structure and the properties of common organic solvents.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | High | The dominant nonpolar alkyl structure of this compound will have strong van der Waals interactions with nonpolar solvents. The energy required to break solute-solute and solvent-solvent bonds is comparable to the energy released from forming new solute-solvent bonds.[7][9] |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | These solvents have a dipole moment that can interact with the C-Cl dipole of the solute. They also have alkyl groups that can interact via van der Waals forces. The overall balance of forces is favorable for dissolution. |
| Polar Protic | Ethanol, Methanol | Moderate | These solvents can act as both hydrogen bond donors and acceptors. While this compound cannot hydrogen bond, the solvent's polarity and alkyl chain allow for dipole-dipole and van der Waals interactions. However, the energy required to disrupt the strong hydrogen bonding network of the solvent may limit solubility compared to polar aprotic solvents. |
| Very Polar | Water | Very Low | This compound cannot form hydrogen bonds with water. The energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the weak dipole-dipole and van der Waals interactions with the haloalkane.[5][7][8] |
Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method
This protocol describes a reliable method for determining the solubility of this compound in a given organic solvent at a specific temperature. The principle involves creating a saturated solution and then quantifying the concentration of the solute in that solution.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Scintillation vials or sealed test tubes
-
Thermostatically controlled shaker or water bath
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., NMR)
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of a Saturated Solution: a. Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealable vial. The presence of undissolved solute is crucial to ensure saturation. b. Securely seal the vials to prevent solvent evaporation. c. Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). d. Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
Sample Withdrawal and Preparation: a. After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for several hours to allow the excess solute to settle. b. Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe. c. Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles. d. Dilute the filtered sample to a known volume with the same solvent. e. Record the final mass of the diluted sample.
-
Quantitative Analysis: a. Prepare a series of calibration standards of this compound in the same solvent with known concentrations. b. Analyze the calibration standards and the prepared sample using a suitable analytical technique like GC-FID. c. Construct a calibration curve by plotting the instrument response versus the concentration of the standards. d. Determine the concentration of this compound in the diluted sample by interpolating its instrument response on the calibration curve.
-
Calculation of Solubility: a. Calculate the concentration of the solute in the original saturated solution, accounting for the dilution factor. b. Express the solubility in appropriate units, such as g/100 mL, mol/L, or mass fraction.
Workflow for Experimental Solubility Determination
Caption: Experimental workflow for solubility determination.
Conclusion
This compound, in line with the behavior of other tertiary haloalkanes, exhibits low solubility in water but is expected to be highly soluble in a range of organic solvents, particularly those with low to moderate polarity.[5][7] This guide provides a foundational understanding of its solubility characteristics and a detailed protocol for its experimental determination. For professionals in research and drug development, this information is crucial for solvent selection in synthesis, purification, and formulation processes involving this compound.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C7H15Cl | CID 142038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 35951-33-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. samagra.kite.kerala.gov.in [samagra.kite.kerala.gov.in]
- 5. Why is solubility of haloalkanes in water is very how class 12 chemistry CBSE [vedantu.com]
- 6. quora.com [quora.com]
- 7. CK12-Foundation [flexbooks.ck12.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. solubilityofthings.com [solubilityofthings.com]
An In-depth Technical Guide to the Theoretical and Experimental Properties of 2-Chloro-2,4-dimethylpentane
This guide provides a comprehensive analysis of the theoretical and experimental properties of 2-Chloro-2,4-dimethylpentane, a tertiary alkyl halide of interest in mechanistic and synthetic organic chemistry. Designed for researchers, scientists, and drug development professionals, this document integrates theoretical predictions with practical experimental insights to offer a holistic understanding of this compound.
Introduction: The Significance of this compound
This compound (C₇H₁₅Cl) is a saturated, branched-chain tertiary alkyl halide.[1][2][3] Its structure, featuring a chlorine atom attached to a tertiary carbon, makes it an excellent substrate for studying nucleophilic substitution reactions, particularly those proceeding via a unimolecular (SN1) pathway. The stability of the resulting tertiary carbocation intermediate is a key determinant of its reactivity.[4][5] A thorough understanding of the interplay between its theoretical and experimentally determined properties is crucial for its application in synthetic protocols and for elucidating fundamental principles of reaction mechanisms.
Theoretical Properties: Predicting Molecular Behavior
The theoretical properties of a molecule provide a foundational understanding of its expected chemical and physical behavior. These predictions are derived from its molecular structure and computational models.
Molecular Structure and Conformation
The IUPAC name for this compound is this compound.[1] Its structure consists of a five-carbon pentane chain with methyl groups at positions 2 and 4, and a chlorine atom at position 2.
Molecular Structure of this compound
Caption: Ball-and-stick representation of this compound.
Predicted Spectroscopic Data
Spectroscopic techniques are pivotal for the structural elucidation of organic compounds. Theoretical predictions of these spectra serve as a valuable reference for experimental verification.
¹H NMR: The proton NMR spectrum is predicted to show several distinct signals corresponding to the different proton environments in the molecule. Due to the asymmetry of the molecule, we can predict the following signals:
-
A singlet for the six protons of the two methyl groups at C2.
-
A multiplet for the single proton at C4.
-
A doublet for the two protons of the methylene group at C3.
-
A doublet for the six protons of the two methyl groups at C4.
¹³C NMR: The carbon NMR spectrum is expected to show a unique signal for each of the seven carbon atoms due to the lack of symmetry in the molecule. The carbon atom bonded to the chlorine (C2) will be significantly deshielded and appear at a lower field.
The IR spectrum is predicted to exhibit characteristic absorptions for a saturated alkyl halide. Key expected peaks include:
-
C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region.
-
C-H bending: Absorptions around 1350-1480 cm⁻¹.
-
C-Cl stretching: A moderate to strong absorption in the 600-800 cm⁻¹ region.
The mass spectrum is expected to show a molecular ion peak (M⁺) and an M+2 peak with an approximate ratio of 3:1, which is characteristic of the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of a chlorine radical and various alkyl fragments.
Experimental Properties and Protocols
Experimental data provides the tangible evidence to validate or refine theoretical predictions. This section details the synthesis, purification, and characterization of this compound, along with an examination of its reactivity.
Synthesis and Purification
A common and effective method for the synthesis of tertiary alkyl halides is the hydrochlorination of the corresponding alkene. In this case, 2,4-dimethyl-2-pentene is the logical precursor.
Synthesis of this compound via Hydrochlorination
Caption: Experimental workflow for the synthesis and purification of this compound.
-
Reaction Setup: Dissolve 2,4-dimethyl-2-pentene in an inert solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Hydrochlorination: Bubble hydrogen chloride gas through the solution or add concentrated hydrochloric acid dropwise with vigorous stirring. Maintain the temperature at 0°C to minimize side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize excess acid), water, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Characterization and Comparison with Theoretical Predictions
The purified product should be characterized using the spectroscopic methods outlined in the theoretical section.
| Property | Theoretical Prediction | Experimental Findings |
| Boiling Point | ~133 °C at 760 mmHg[3] | Dependent on purity and pressure |
| Density | ~0.863 g/cm³[3] | Dependent on temperature and purity |
| ¹H NMR | Multiple signals with specific splitting patterns | To be determined experimentally |
| ¹³C NMR | Seven distinct signals | To be determined experimentally |
| IR Spectrum | C-H stretch (2850-3000 cm⁻¹), C-Cl stretch (600-800 cm⁻¹) | A gas-phase IR spectrum is available on the NIST WebBook.[2][6] |
| Mass Spectrum | M⁺ and M+2 peaks in a ~3:1 ratio | An electron ionization mass spectrum is available on the NIST WebBook.[2][7] |
Reactivity and Mechanistic Insights
As a tertiary alkyl halide, this compound is expected to undergo nucleophilic substitution primarily through an SN1 mechanism. This is due to the formation of a relatively stable tertiary carbocation intermediate upon the departure of the chloride leaving group.[4][5][8]
SN1 Reaction Mechanism for this compound
Caption: The three-step SN1 mechanism for the reaction of this compound.
The rate of an SN1 reaction, such as the solvolysis of this compound in a protic solvent like aqueous ethanol, can be determined by monitoring the production of hydrochloric acid over time.[4]
-
Reaction Setup: Prepare a solution of this compound in a suitable solvent mixture (e.g., 80% ethanol/20% water). Add a pH indicator.
-
Titration: Add a small, known amount of a standardized sodium hydroxide solution to the reaction mixture.
-
Rate Measurement: Start a timer as soon as the alkyl halide is added. Record the time it takes for the indicator to change color, signifying the neutralization of the added base by the HCl produced.
-
Data Analysis: Repeat the addition of the base and time measurement for several intervals. The rate constant can be determined from a plot of the concentration of the alkyl halide versus time. For a first-order reaction, a plot of ln[Alkyl Halide] vs. time will yield a straight line with a slope equal to -k.[4]
The reactivity of this compound is significantly higher than that of secondary or primary alkyl halides in SN1 reactions due to the greater stability of the tertiary carbocation intermediate.[4]
Conclusion
This guide has provided a detailed examination of the theoretical and experimental properties of this compound. By integrating predictive models with established experimental protocols, researchers can gain a deeper understanding of this tertiary alkyl halide. The provided methodologies for synthesis, characterization, and reactivity studies offer a practical framework for its investigation and application in the broader context of organic chemistry and drug development.
References
- 1. This compound | C7H15Cl | CID 142038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. Video: SN1 Reaction: Kinetics [jove.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound [webbook.nist.gov]
- 8. quora.com [quora.com]
The Synthetic Versatility of 2-Chloro-2,4-dimethylpentane: A Technical Guide for Organic Chemists
Introduction: Unveiling the Potential of a Sterically Hindered Alkyl Halide
In the vast landscape of organic synthesis, alkyl halides serve as fundamental building blocks for the construction of complex molecular architectures. Among these, 2-Chloro-2,4-dimethylpentane, a tertiary alkyl chloride, presents a unique profile of reactivity and steric hindrance that can be strategically exploited by the discerning chemist. This technical guide provides an in-depth exploration of the potential applications of this compound in organic synthesis, offering insights into its reactivity, detailed experimental protocols, and the underlying mechanistic principles that govern its transformations. Designed for researchers, scientists, and professionals in drug development, this document aims to be a comprehensive resource for harnessing the synthetic utility of this versatile, yet often overlooked, reagent.
While at first glance its bulky structure might suggest limited reactivity, this compound is a precursor to a stable tertiary carbocation and a sterically demanding Grignard reagent, opening avenues for the synthesis of highly substituted and sterically encumbered molecules. This guide will delve into its utility in elimination reactions, nucleophilic substitutions, Friedel-Crafts alkylations, and as a precursor to organometallic reagents, providing a solid foundation for its incorporation into innovative synthetic strategies.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of a reagent is paramount for its effective use in synthesis and for the accurate characterization of its reaction products.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅Cl | PubChem |
| Molecular Weight | 134.65 g/mol | PubChem |
| CAS Number | 35951-33-8 | PubChem |
| Boiling Point | 133.2 °C at 760 mmHg | Guidechem |
| Density | 0.863 g/cm³ | Guidechem |
| Refractive Index | 1.417 | Guidechem |
Spectroscopic data is essential for confirming the identity and purity of this compound and for monitoring the progress of its reactions. Key spectral features are summarized below.
| Spectroscopic Technique | Key Features |
| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) and characteristic fragmentation patterns. |
| Infrared (IR) Spectroscopy | C-H stretching and bending vibrations for alkanes, and the C-Cl stretching frequency. |
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound is primarily dictated by the nature of its carbon-chlorine bond and the steric environment surrounding the reactive center. As a tertiary alkyl halide, it readily forms a relatively stable tertiary carbocation upon cleavage of the C-Cl bond, predisposing it to reactions that proceed via carbocationic intermediates, such as Sₙ1 and E1 pathways. Conversely, the significant steric hindrance around the α-carbon makes it a poor substrate for Sₙ2 reactions, which require backside attack by a nucleophile.
Application I: Elimination Reactions - A Gateway to Alkenes
One of the most straightforward applications of this compound is in dehydrohalogenation reactions to furnish the corresponding alkene, 2,4-dimethyl-2-pentene. This transformation is typically achieved via an E2 mechanism when a strong, non-bulky base is employed[1].
Mechanistic Rationale: The E2 Pathway
The bimolecular elimination (E2) reaction is a concerted process where the abstraction of a proton by a base occurs simultaneously with the departure of the leaving group (chloride ion), leading to the formation of a double bond. The regioselectivity of this reaction is governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product.
Caption: E2 mechanism for the dehydrohalogenation of this compound.
Experimental Protocol: Synthesis of 2,4-Dimethyl-2-pentene
This protocol outlines a standard laboratory procedure for the dehydrohalogenation of this compound.
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Ethanol (absolute)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus
Procedure:
-
In a round-bottom flask, prepare a solution of potassium hydroxide in absolute ethanol.
-
To this solution, add this compound dropwise with stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 2 hours.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation to obtain 2,4-dimethyl-2-pentene.
| Expected Product | Boiling Point | Yield |
| 2,4-Dimethyl-2-pentene | ~83-84 °C | Moderate to high |
Application II: Nucleophilic Substitution - The Sₙ1 Pathway and Carbocation Chemistry
Due to the steric hindrance around the tertiary carbon, this compound is an unreactive substrate for Sₙ2 reactions. However, under conditions that favor the formation of a carbocation, it can undergo nucleophilic substitution via an Sₙ1 mechanism.
Mechanistic Insights: The Sₙ1 Reaction
The Sₙ1 reaction is a two-step process. The first and rate-determining step is the unimolecular dissociation of the alkyl halide to form a carbocation. In the second step, this carbocation is rapidly attacked by a nucleophile. Given that this compound forms a stable tertiary carbocation, this pathway is feasible.
Caption: Sₙ1 mechanism for the nucleophilic substitution of this compound.
Representative Protocol: Solvolysis in Ethanol
This protocol describes a typical solvolysis reaction where the solvent (ethanol) also acts as the nucleophile.
Materials:
-
This compound
-
Absolute ethanol
-
Sodium bicarbonate
-
Round-bottom flask, reflux condenser, heating mantle
Procedure:
-
Dissolve this compound in a generous excess of absolute ethanol in a round-bottom flask.
-
Heat the solution at reflux for several hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
After the reaction is complete, cool the mixture and neutralize the generated HCl by adding solid sodium bicarbonate until effervescence ceases.
-
Filter the mixture and remove the excess ethanol by distillation.
-
The resulting crude product, 2-ethoxy-2,4-dimethylpentane, can be purified by fractional distillation.
Application III: Friedel-Crafts Alkylation - Building Aromatic Complexity
The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds by attaching an alkyl group to an aromatic ring. This compound, in the presence of a Lewis acid catalyst, can serve as an effective alkylating agent.
Mechanism: Electrophilic Aromatic Substitution
The reaction is initiated by the Lewis acid (e.g., AlCl₃) abstracting the chloride from this compound to generate a tertiary carbocation. This electrophilic carbocation is then attacked by the electron-rich aromatic ring in an electrophilic aromatic substitution reaction to form the alkylated product[1][2].
References
electrophilic addition of HCl to 2,4-dimethyl-1-pentene mechanism.
An In-Depth Mechanistic and Practical Guide to the Electrophilic Addition of HCl to 2,4-Dimethyl-1-Pentene
Executive Summary
The electrophilic addition of hydrogen chloride (HCl) to the unsymmetrical alkene 2,4-dimethyl-1-pentene is a cornerstone reaction in organic chemistry that exemplifies the principles of regioselectivity and carbocation stability. This guide provides a comprehensive analysis of the reaction mechanism, beginning with the initial protonation of the alkene's pi bond, which proceeds in accordance with Markovnikov's rule to form the most stable carbocation intermediate. A detailed examination of carbocation theory, including the stabilizing roles of hyperconjugation and inductive effects, is presented to elucidate why a tertiary carbocation is preferentially formed. Crucially, this guide addresses the potential for carbocation rearrangements, concluding that a 1,2-hydride shift is thermodynamically unfavorable in this specific case as it would lead to a less stable carbocation. The mechanism culminates in the nucleophilic attack by the chloride ion to yield the final product, 2-chloro-2,4-dimethylpentane. This document also includes a detailed experimental protocol for the synthesis, a comparative data table for reactants and products, and a complete list of authoritative references to support the scientific discussion.
Introduction to Electrophilic Addition
Electrophilic addition is a fundamental reaction class for alkenes, driven by the high electron density of the carbon-carbon pi (π) bond.[1] This electron-rich π system acts as a nucleophile, readily attacking electrophilic species.[2] In the case of hydrohalogenation, the hydrogen atom of a hydrogen halide (HX) serves as the electrophile.[3] The reaction mechanism involves the breaking of the alkene's π bond and the H-X bond, followed by the formation of two new sigma (σ) bonds: a C-H bond and a C-X bond.[1][3]
The Reaction of 2,4-Dimethyl-1-Pentene with HCl: A Step-by-Step Mechanistic Analysis
The reaction between 2,4-dimethyl-1-pentene and HCl is a classic example of how electronic and structural factors dictate a single reaction pathway, leading to a specific constitutional isomer.
Step 1: Regioselective Protonation and Carbocation Formation
The reaction is initiated by the attack of the alkene's π bond on the electrophilic hydrogen of HCl.[4] For an unsymmetrical alkene like 2,4-dimethyl-1-pentene, this protonation can theoretically occur at either carbon of the double bond. The regioselectivity of this step is governed by Markovnikov's Rule, which states that the hydrogen atom adds to the carbon atom that already bears the greater number of hydrogen atoms.[5][6][7]
In 2,4-dimethyl-1-pentene, C1 has two hydrogens, while C2 has none. Following Markovnikov's rule, the proton adds to C1. This is not merely an empirical observation but a consequence of forming the most stable possible carbocation intermediate.[6][8]
-
Pathway A (Favored): Protonation at C1 places the positive charge on C2, forming a tertiary carbocation .
-
Pathway B (Disfavored): Protonation at C2 would place the positive charge on C1, forming a primary carbocation .
The Principle of Carbocation Stability
Carbocations are high-energy, electron-deficient intermediates.[9] Their stability is paramount in determining the reaction pathway. The stability of alkyl carbocations follows the order: tertiary (3°) > secondary (2°) > primary (1°) > methyl.[10][11] This stability trend is explained by two primary electronic effects:
-
Inductive Effect: Alkyl groups are electron-donating and push electron density toward the positively charged carbon, dispersing the charge and stabilizing the carbocation.[12] A tertiary carbocation benefits from three such groups.[12]
-
Hyperconjugation: This involves the delocalization of electrons from adjacent C-H σ bonds into the empty p-orbital of the carbocation.[12] A tertiary carbocation has more adjacent C-H bonds, allowing for a greater number of stabilizing hyperconjugation resonance structures.[9][12]
Given that Pathway A yields a more stable tertiary carbocation, it is the significantly favored mechanistic route.[13] The formation of the more stable carbocation intermediate occurs faster and has a lower activation energy.[10]
Analysis of Potential Carbocation Rearrangements
A key feature of reactions involving carbocation intermediates is their propensity to rearrange to form a more stable carbocation, if possible.[14][15] These rearrangements typically occur via a 1,2-shift, where a hydrogen atom (hydride shift) or an alkyl group (alkyl shift) moves from a carbon atom to an adjacent positively charged carbon.[16][17]
Let's analyze the tertiary carbocation formed in this reaction: (CH₃)₂CHCH₂C⁺(CH₃)₂. The adjacent carbon to the carbocation center (C2) is C3, which is a methylene group (-CH₂-). For a rearrangement to occur, a group would have to shift from C3 to C2. Shifting a hydride from C3 to C2 would result in the positive charge moving to C3, creating a secondary carbocation. This is a thermodynamically unfavorable process, as it moves from a more stable tertiary carbocation to a less stable secondary one. Therefore, no carbocation rearrangement is expected to be a significant pathway in this reaction.[18][19] The initial tertiary carbocation is already the most stable accessible intermediate.
Step 2: Nucleophilic Attack and Product Formation
The final step of the mechanism involves the rapid attack of the nucleophilic chloride ion (Cl⁻) on the electrophilic carbon of the tertiary carbocation.[1][2] This step forms the final, neutral product: This compound .
Visualizing the Mechanism
The logical flow of the reaction mechanism, from reactants to the final product through the key carbocation intermediate, is depicted below.
Caption: Reaction workflow for the electrophilic addition of HCl.
Experimental Protocol: Synthesis of this compound
This protocol describes a practical method for the hydrochlorination of an alkene using aqueous hydrochloric acid, enhanced by a carboxylic acid co-solvent, which has been shown to increase the reaction rate.[20]
Materials:
-
2,4-Dimethyl-1-pentene (1.0 mol)
-
Concentrated Hydrochloric Acid (37%, ~12 M)
-
Glacial Acetic Acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Drying tube
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser in a well-ventilated fume hood.
-
To the flask, add 2,4-dimethyl-1-pentene (1.0 mol), concentrated hydrochloric acid, and glacial acetic acid.
-
Stir the biphasic solution vigorously at room temperature. The reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Extract the product into diethyl ether.
-
Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, this compound.
-
The product can be further purified by distillation if necessary.
Safety Precautions:
-
All procedures should be performed in a well-ventilated fume hood.
-
Concentrated HCl and glacial acetic acid are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Diethyl ether is highly flammable. Ensure no open flames or spark sources are present.
Data Presentation and Expected Outcomes
The successful conversion of the starting alkene to the alkyl halide product can be confirmed by comparing their physical and spectroscopic properties.
| Property | 2,4-Dimethyl-1-pentene (Starting Material) | This compound (Product) |
| Molecular Formula | C₇H₁₄ | C₇H₁₅Cl |
| Molar Mass | 98.19 g/mol | 134.65 g/mol |
| Boiling Point | ~101-102 °C | ~133-135 °C |
| Key ¹³C NMR Shifts (δ, ppm) | ~145 (C=), ~112 (=CH₂) | ~75 (-C(Cl)-), ~50 (-CH₂-), ~25-30 (Alkyl CH₃, CH) |
| Expected Yield | N/A | >90%[20] |
Conclusion
The electrophilic addition of HCl to 2,4-dimethyl-1-pentene is a highly regioselective reaction that robustly demonstrates fundamental principles of organic chemistry. The mechanism is dictated by the formation of the most stable carbocation intermediate—a tertiary carbocation in this instance—as predicted by Markovnikov's rule. An analysis of the intermediate's structure reveals that subsequent carbocation rearrangements are energetically unfavorable, leading to the clean formation of a single major product, this compound. The provided protocol offers a viable and efficient method for the practical synthesis of this compound, making this reaction a valuable case study for both theoretical understanding and practical application in a research setting.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reaction of Alkenes With HCl, HBr, and HI - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 5.1 Electrophilic Addition Reactions of Alkenes: Markovnikov’s Rule – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemash.in [chemash.in]
- 7. Markovnikov rule | Addition of Hydrogen, Alkenes, Alkanes | Britannica [britannica.com]
- 8. Markovnikov’s Rule - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. byjus.com [byjus.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Why is tertiary carbocation more stable than secon class 12 chemistry CBSE [vedantu.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 7.11 Evidence for the Mechanism of Electrophilic Additions: Carbocation Rearrangements – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. 7.11 Evidence for the Mechanism of Electrophilic Additions: Carbocation Rearrangements - Organic Chemistry | OpenStax [openstax.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. youtube.com [youtube.com]
- 19. Chemistry!!! Not Mystery : Alkene: Carbocation Rearrangement in Electrophilic addition Reaction [chemistrynotmystery.com]
- 20. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: 2-Chloro-2,4-dimethylpentane as a Tertiary Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-2,4-dimethylpentane is a tertiary alkyl halide that serves as a valuable reagent for introducing the sterically demanding 1,1,3-trimethylbutyl group onto a variety of molecular scaffolds. Its primary utility lies in its role as an electrophile in alkylation reactions, most notably in Friedel-Crafts alkylations of aromatic compounds. The branched structure of this alkylating agent offers unique steric and electronic properties that can be leveraged to achieve specific substitution patterns and to introduce bulky groups that can modulate the pharmacological or material properties of the target molecule.
This guide provides a comprehensive overview of the application of this compound as an alkylating agent. It delves into the underlying reaction mechanisms, offers detailed experimental protocols, and discusses the critical parameters that ensure successful and reproducible outcomes.
Mechanistic Insights: The Friedel-Crafts Alkylation Pathway
The cornerstone of this compound's reactivity in the presence of aromatic substrates is the Friedel-Crafts alkylation, a classic electrophilic aromatic substitution reaction.[1][2] The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), which facilitates the formation of a highly reactive carbocation electrophile.[1][3]
Step 1: Carbocation Formation The Lewis acid catalyst interacts with the chlorine atom of this compound, polarizing the C-Cl bond and leading to its cleavage. This generates a stable tertiary carbocation, the 1,1,3-trimethylbutyl cation.[4][5] The stability of this tertiary carbocation is a key feature, as it minimizes the likelihood of carbocation rearrangements, a common side reaction in Friedel-Crafts alkylations with primary and some secondary alkyl halides.[2][4]
Step 2: Electrophilic Attack The electron-rich π system of the aromatic ring acts as a nucleophile, attacking the electrophilic carbocation.[4] This step forms a new carbon-carbon bond and results in a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, which temporarily disrupts the aromaticity of the ring.[4][5]
Step 3: Deprotonation and Aromaticity Restoration A weak base, typically the [AlCl₄]⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the new alkyl group.[1][4] This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, allowing it to participate in further catalytic cycles.[1][3]
Caption: Mechanism of Friedel-Crafts Alkylation with this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the successful application of this compound in alkylation reactions.
Protocol 1: Friedel-Crafts Alkylation of Benzene
This protocol describes the synthesis of (1,1,3-trimethylbutyl)benzene.
Materials:
-
Anhydrous Benzene (C₆H₆)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Ice-water bath
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride) to protect the reaction from atmospheric moisture.
-
Reagent Preparation: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous dichloromethane and anhydrous aluminum chloride (1.1 equivalents). Cool the resulting suspension to 0 °C in an ice-water bath.
-
Addition of Reactants: In the dropping funnel, prepare a solution of anhydrous benzene (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous dichloromethane.
-
Reaction Execution: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30-45 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, carefully quench the reaction by slowly adding the mixture to a flask containing crushed ice and 1 M HCl. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to yield (1,1,3-trimethylbutyl)benzene.
Table 1: Representative Reaction Parameters for Friedel-Crafts Alkylation
| Aromatic Substrate | Lewis Acid Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Benzene | AlCl₃ | Dichloromethane | 0 to RT | 2-4 | 75-85 |
| Toluene | FeCl₃ | Nitrobenzene | 0 to RT | 3-5 | 70-80 |
| Anisole | AlCl₃ | Carbon disulfide | -10 to RT | 4-6 | 65-75 |
Safety Precautions:
-
This compound is a flammable liquid and should be handled in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care in a dry environment.
-
The reaction generates HCl gas, which is toxic and corrosive. Ensure adequate ventilation.
Applications in Drug Discovery and Development
The introduction of the bulky 1,1,3-trimethylbutyl group can significantly impact the physicochemical and pharmacological properties of a lead compound. This strategic modification can:
-
Enhance Lipophilicity: The large, nonpolar alkyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.
-
Modulate Receptor Binding: The steric bulk of the 1,1,3-trimethylbutyl group can influence the binding affinity and selectivity of a drug candidate for its target receptor by occupying specific hydrophobic pockets.
-
Improve Metabolic Stability: The branched nature of the alkyl group can hinder enzymatic degradation, thereby increasing the metabolic stability and in vivo half-life of a drug.
While this compound itself is not an active pharmaceutical ingredient, its utility as a synthetic building block is significant in the broader context of medicinal chemistry.[8][9] Alkylating agents, in general, are a crucial class of compounds in the development of various therapeutics, including anticancer drugs.[10][11][12]
Troubleshooting and Optimization
| Problem | Potential Cause | Solution |
| Low Yield | Incomplete reaction | Extend reaction time, increase temperature, or use a more active catalyst. |
| Deactivation of catalyst | Ensure all reagents and glassware are scrupulously dry. | |
| Formation of Byproducts | Polyalkylation | Use a large excess of the aromatic substrate.[5] |
| Isomerization of product | This is less common with tertiary alkyl halides but can occur under harsh conditions. Use milder reaction conditions. | |
| No Reaction | Deactivated aromatic ring | Friedel-Crafts alkylation is not suitable for aromatic rings with strongly electron-withdrawing groups (e.g., -NO₂, -CN).[4] |
| Inactive catalyst | Use freshly opened or properly stored anhydrous Lewis acid. |
Conclusion
This compound is a highly effective tertiary alkylating agent for the introduction of the 1,1,3-trimethylbutyl group, particularly in Friedel-Crafts reactions with aromatic compounds. Its propensity to form a stable tertiary carbocation minimizes side reactions and allows for predictable and high-yielding syntheses. The protocols and insights provided in this guide are intended to empower researchers to confidently and successfully employ this versatile reagent in their synthetic endeavors, from fundamental research to the development of novel therapeutic agents.
References
- 1. mt.com [mt.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Friedel-Crafts Reactions | Alkylation & Acylation - Lesson | Study.com [study.com]
- 4. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound | C7H15Cl | CID 142038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alkylating agents: in vitro studies of cross-resistance patterns in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alkylating anticancer agents and their relations to microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
Application Note: A Detailed Protocol for the Friedel-Crafts Alkylation of Aromatic Compounds Using 2-Chloro-2,4-dimethylpentane
Introduction: The Enduring Utility of C-C Bond Formation
The Friedel-Crafts alkylation, a cornerstone of organic synthesis since its discovery in 1877 by Charles Friedel and James Crafts, remains a vital reaction for forming carbon-carbon bonds by attaching alkyl substituents to aromatic rings.[1][2] This electrophilic aromatic substitution (EAS) reaction is fundamental to the synthesis of a vast array of compounds, from bulk chemicals like ethylbenzene and cumene to complex pharmaceutical intermediates.[3]
This application note provides a detailed protocol for the alkylation of an aromatic substrate using 2-chloro-2,4-dimethylpentane. This specific alkyl halide is an excellent model substrate because it readily forms a stable tertiary carbocation, which acts as the key electrophile.[4] Unlike primary or some secondary alkyl halides, this tertiary carbocation is not prone to the carbocation rearrangements that often plague Friedel-Crafts alkylations, leading to a more predictable product distribution.[4][5] The reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which facilitates the generation of the carbocation electrophile.[3][6]
The "Why": Mechanistic Insights into the Reaction
Understanding the reaction mechanism is critical for experimental success, troubleshooting, and optimization. The Friedel-Crafts alkylation proceeds through a well-established three-step process.[1][7]
-
Generation of the Electrophile: The Lewis acid catalyst (AlCl₃) interacts with the alkyl halide. For a tertiary halide like this compound, this interaction is strong enough to induce the complete departure of the chloride ion, forming a stable tertiary carbocation (the electrophile) and the [AlCl₄]⁻ complex.[4][6]
-
Nucleophilic Attack: The electron-rich π-system of the aromatic ring acts as a nucleophile, attacking the carbocation.[7] This step forms a new C-C bond and generates a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.[3][8]
-
Restoration of Aromaticity: The [AlCl₄]⁻ complex acts as a base, abstracting a proton from the carbon atom bearing the new alkyl group.[9] This restores the aromaticity of the ring, regenerates the AlCl₃ catalyst, and produces HCl as a byproduct.[1]
The choice of a tertiary alkyl halide simplifies the reaction by preventing intramolecular hydride or alkyl shifts that would lead to isomeric products.[4][5]
Caption: The three-step mechanism of Friedel-Crafts alkylation.
Experimental Design & Protocol
This section details the necessary reagents, equipment, and a step-by-step procedure for the alkylation of benzene with this compound to yield 2,4-dimethyl-2-phenylpentane.[10]
-
Anhydrous Aluminum Chloride (AlCl₃): This reagent is highly corrosive and reacts violently and exothermically with water and moisture, releasing large quantities of toxic and corrosive hydrogen chloride (HCl) gas.[11][12][13] Handle AlCl₃ exclusively in a well-ventilated fume hood, away from any water sources. Wear appropriate personal protective equipment (PPE), including a face shield, safety glasses, acid-resistant gloves (e.g., Nitrile or PVC), and a lab coat.[11][14]
-
Reaction Quenching: The workup procedure involves quenching the reaction with ice/water. This is a highly exothermic process that will generate significant amounts of HCl gas. Perform this step slowly and carefully in a fume hood, ensuring the flask is adequately cooled in an ice bath.[15]
-
Solvents and Reagents: Benzene is a known carcinogen. Dichloromethane is a suspected carcinogen. Handle all organic solvents and reagents with appropriate care and PPE.
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount (Example) | Moles (Example) | Notes |
| Benzene | C₆H₆ | 78.11 | 100 mL | 1.125 mol (excess) | Anhydrous grade, acts as reactant and solvent. |
| This compound | C₇H₁₅Cl | 134.65 | 15.0 g | 0.111 mol | Limiting reagent. |
| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | 16.2 g | 0.121 mol | Use freshly opened or properly stored powder. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | Anhydrous solvent. |
| Crushed Ice | H₂O | 18.02 | ~200 g | - | For quenching the reaction. |
| 6M Hydrochloric Acid | HCl | 36.46 | ~50 mL | - | Aqueous, for workup. |
| Saturated NaHCO₃ solution | NaHCO₃ | 84.01 | ~50 mL | - | Aqueous, for neutralization. |
| Saturated NaCl solution (Brine) | NaCl | 58.44 | ~50 mL | - | Aqueous, for final wash. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | - | Drying agent. |
-
Glassware and System Preparation:
-
Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a 125 mL pressure-equalizing dropping funnel, and a condenser fitted with a gas outlet adapter connected to an HCl gas trap (e.g., a bubbler with mineral oil or an inverted funnel over a beaker of dilute NaOH solution).
-
Allow the apparatus to cool to room temperature under a stream of dry nitrogen or argon gas to maintain an inert, anhydrous atmosphere.
-
-
Reaction Setup:
-
In the fume hood, carefully weigh the anhydrous aluminum chloride (16.2 g) and quickly transfer it to the reaction flask against a positive pressure of inert gas.
-
Add anhydrous benzene (100 mL) and dichloromethane (50 mL) to the flask.
-
Begin stirring and cool the resulting slurry to 0 °C using an ice-water bath.
-
In the dropping funnel, prepare a solution of this compound (15.0 g) in 20 mL of anhydrous dichloromethane.
-
-
Addition and Reaction:
-
Once the flask is cooled to 0 °C, begin the slow, dropwise addition of the this compound solution from the dropping funnel over a period of approximately 30-45 minutes. Maintain the internal temperature below 5 °C. Vigorous bubbling (HCl evolution) will be observed.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional hour.
-
Remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for another 2-3 hours. Monitor the reaction progress by TLC or GC if desired.
-
-
Workup and Quenching:
-
Cool the reaction flask back down to 0 °C in a large ice bath. Prepare a separate 1 L beaker containing ~200 g of crushed ice.
-
CAUTION: HIGHLY EXOTHERMIC, VIGOROUS GAS EVOLUTION. Very slowly and carefully, pour the reaction mixture from the flask onto the crushed ice with gentle swirling. Perform this in the back of the fume hood.
-
Once the initial vigorous reaction subsides, add ~50 mL of 6M HCl to dissolve any remaining aluminum salts.
-
Transfer the entire mixture to a 500 mL separatory funnel. Allow the layers to separate.
-
Drain the lower organic layer. Extract the aqueous layer once with 30 mL of dichloromethane.
-
Combine the organic layers and wash sequentially with:
-
50 mL of deionized water
-
50 mL of saturated sodium bicarbonate solution (to neutralize residual acid; watch for gas evolution)
-
50 mL of brine (to aid in breaking emulsions and begin drying)
-
-
-
Isolation and Purification:
-
Drain the washed organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate (~10 g). Swirl and let stand for 15-20 minutes.
-
Filter the drying agent by gravity or vacuum filtration, washing the solid with a small amount of fresh dichloromethane.
-
Concentrate the filtrate using a rotary evaporator to remove the solvents.
-
The resulting crude oil can be purified by fractional distillation under reduced pressure to yield pure 2,4-dimethyl-2-phenylpentane.
-
Caption: Experimental workflow for Friedel-Crafts alkylation.
Troubleshooting and Key Considerations
-
Polyalkylation: The product, an alkylbenzene, is more nucleophilic than the starting benzene ring, making it susceptible to further alkylation.[8][16] This is a common side reaction. To minimize it, a large excess of the aromatic substrate (benzene in this case) is used, which increases the statistical probability that the electrophile will react with a starting material molecule rather than an already-alkylated product molecule.[5]
-
Substrate Reactivity: Friedel-Crafts reactions fail on aromatic rings substituted with strongly electron-withdrawing (deactivating) groups like -NO₂, -SO₃H, or carbonyl groups.[4][5] They also fail with rings containing basic amino groups (-NH₂, -NHR, -NR₂), as the lone pair on the nitrogen coordinates strongly with the Lewis acid catalyst, deactivating the ring.[8]
-
Moisture Control: The success of the reaction hinges on maintaining anhydrous conditions. Any moisture will react with and deactivate the AlCl₃ catalyst, halting the reaction.[12][13] Ensure all glassware is thoroughly dried and reagents are anhydrous.
References
- 1. byjus.com [byjus.com]
- 2. purechemistry.org [purechemistry.org]
- 3. mt.com [mt.com]
- 4. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. periodicchemistry.com [periodicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. 2,4-dimethyl-2-phenylpentane [webbook.nist.gov]
- 11. redox.com [redox.com]
- 12. nj.gov [nj.gov]
- 13. dcmshriram.com [dcmshriram.com]
- 14. carlroth.com [carlroth.com]
- 15. benchchem.com [benchchem.com]
- 16. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
Application Notes and Protocols: The Strategic Use of 2-Chloro-2,4-dimethylpentane in the Synthesis of Novel Organic Compounds
Introduction: Unveiling the Potential of a Bulky Alkyl Halide
2-Chloro-2,4-dimethylpentane, a tertiary alkyl halide, presents a unique combination of steric hindrance and reactivity that makes it a valuable building block in modern organic synthesis. Its bulky 2,4-dimethylpentyl group can introduce specific steric constraints in target molecules, influencing their conformational preferences and biological activities. This document provides an in-depth exploration of the applications of this compound, offering detailed protocols and mechanistic insights for researchers in synthetic chemistry and drug discovery. The strategic incorporation of the 2,4-dimethylpentyl moiety can be a key step in the development of novel compounds with tailored properties.
Friedel-Crafts Alkylation: Introducing Steric Bulk
One of the primary applications of this compound is in Friedel-Crafts alkylation reactions to introduce the bulky 2,4-dimethylpentyl group onto aromatic rings.[1][2] This modification can significantly alter the electronic and steric properties of the parent aromatic compound, which is a common strategy in the design of new ligands for catalysis and novel pharmaceutical agents. The tertiary nature of the carbocation formed from this compound makes it particularly amenable to this reaction, proceeding through a stable carbenium ion intermediate.[2][3]
Mechanism of Friedel-Crafts Alkylation
The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[1] The Lewis acid coordinates to the chlorine atom of this compound, facilitating the departure of the chloride ion and the formation of a tertiary carbocation.[3][4] This electrophilic carbocation is then attacked by the electron-rich aromatic ring to form a new carbon-carbon bond.[2]
Caption: Mechanism of Friedel-Crafts Alkylation.
Protocol: Synthesis of 1-(2,4-Dimethylpentyl)benzene
This protocol details the alkylation of benzene with this compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 134.65 | 50 | 6.73 g |
| Benzene | 78.11 | 200 | 17.7 mL |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 55 | 7.33 g |
| Dichloromethane (DCM) | 84.93 | - | 100 mL |
| 1 M Hydrochloric Acid (HCl) | - | - | 50 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | 50 mL |
| Brine | - | - | 50 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
Procedure:
-
Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (7.33 g, 55 mmol) and dry dichloromethane (50 mL).
-
Addition of Reactants: Cool the suspension to 0 °C in an ice bath. A solution of this compound (6.73 g, 50 mmol) in dry benzene (17.7 mL, 200 mmol) is added dropwise from the dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is carefully poured into a beaker containing ice (100 g) and 1 M HCl (50 mL). The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 30 mL).
-
Washing: The combined organic layers are washed successively with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to afford 1-(2,4-dimethylpentyl)benzene as a colorless oil.
Synthesis of Hindered Amines via Nucleophilic Substitution
The steric bulk of the 2,4-dimethylpentyl group makes it a valuable synthon for the preparation of sterically hindered amines. These amines are important as non-nucleophilic bases and as ligands in coordination chemistry. The direct reaction of this compound with ammonia or primary amines can be challenging due to the tertiary nature of the halide, which favors elimination reactions. However, under carefully controlled conditions, nucleophilic substitution can be achieved.[5][6]
Protocol: Synthesis of N-(2,4-Dimethylpentyl)aniline
This protocol describes the synthesis of a hindered secondary amine.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 134.65 | 20 | 2.69 g |
| Aniline | 93.13 | 60 | 5.5 mL |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 30 | 3.18 g |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 50 mL |
| Diethyl Ether | 74.12 | - | 100 mL |
| Water | - | - | 100 mL |
| Brine | - | - | 50 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (2.69 g, 20 mmol), aniline (5.5 mL, 60 mmol), sodium carbonate (3.18 g, 30 mmol), and N,N-dimethylformamide (50 mL).
-
Reaction: The reaction mixture is heated to 100 °C and stirred for 24 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, the reaction mixture is poured into water (100 mL) and extracted with diethyl ether (3 x 50 mL).
-
Washing: The combined organic extracts are washed with water (2 x 50 mL) and brine (50 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-(2,4-dimethylpentyl)aniline.
Grignard Reagent Formation and Subsequent Reactions
This compound can be converted into its corresponding Grignard reagent, (2,4-dimethylpentyl)magnesium chloride.[7][8] This organometallic reagent is a potent nucleophile and can be used to form carbon-carbon bonds with a variety of electrophiles, such as aldehydes, ketones, and esters.[9] The formation of the Grignard reagent from a tertiary alkyl halide can be sluggish and may require an activating agent.[10]
Workflow for Grignard Reagent Utilization
Caption: Grignard Reagent Synthesis and Reaction.
Protocol: Synthesis of 1,1-Diphenyl-2,4-dimethylpentan-1-ol
This protocol outlines the reaction of the Grignard reagent with benzophenone.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| Magnesium Turnings | 24.31 | 24 | 0.58 g |
| Iodine (I₂) | 253.81 | 1 crystal | - |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | 50 mL |
| This compound | 134.65 | 20 | 2.69 g |
| Benzophenone | 182.22 | 18 | 3.28 g |
| Saturated Ammonium Chloride (NH₄Cl) | - | - | 50 mL |
| Diethyl Ether | 74.12 | - | 100 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |
Procedure:
-
Grignard Reagent Preparation: In a flame-dried three-necked flask under nitrogen, place magnesium turnings (0.58 g, 24 mmol) and a crystal of iodine. Add a small amount of a solution of this compound (2.69 g, 20 mmol) in anhydrous THF (20 mL). The reaction is initiated by gentle warming. Once the reaction starts (disappearance of iodine color and gentle reflux), the remaining alkyl halide solution is added dropwise to maintain a steady reflux. After the addition is complete, the mixture is refluxed for an additional hour.
-
Reaction with Electrophile: Cool the Grignard reagent to 0 °C. A solution of benzophenone (3.28 g, 18 mmol) in anhydrous THF (30 mL) is added dropwise. The reaction mixture is then stirred at room temperature for 3 hours.
-
Work-up: The reaction is quenched by the slow addition of saturated ammonium chloride solution (50 mL). The mixture is extracted with diethyl ether (3 x 50 mL).
-
Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Concentration and Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from ethanol to give 1,1-diphenyl-2,4-dimethylpentan-1-ol.
Safety Considerations
This compound is a flammable liquid and an irritant.[11][12] All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[11] Aluminum chloride is a corrosive solid that reacts violently with water.[13] It should be handled with care in a dry environment. Grignard reagents are highly reactive and moisture-sensitive.[9] All glassware should be thoroughly dried, and reactions should be conducted under an inert atmosphere.
Conclusion
This compound is a versatile reagent for introducing the sterically demanding 2,4-dimethylpentyl group into organic molecules. The protocols outlined in this document for Friedel-Crafts alkylation, nucleophilic substitution, and Grignard reactions provide a foundation for the synthesis of a wide range of novel compounds. The unique steric profile of this building block makes it a valuable tool for chemists aiming to fine-tune the properties of molecules for applications in materials science, catalysis, and medicinal chemistry.
References
- 1. ocf.berkeley.edu [ocf.berkeley.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 7. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 8. leah4sci.com [leah4sci.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Grignard reagent - Wikipedia [en.wikipedia.org]
- 11. Page loading... [wap.guidechem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. beyondbenign.org [beyondbenign.org]
reaction of 2-Chloro-2,4-dimethylpentane with sodium methoxide in methanol.
Application Note & Protocol
Topic: Mechanistic Pathways and Synthetic Protocol for the Reaction of 2-Chloro-2,4-dimethylpentane with Sodium Methoxide in Methanol
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The reaction between this compound, a tertiary alkyl halide, and sodium methoxide in methanol is a classic example of the competition between substitution and elimination pathways. This document provides a detailed analysis of the underlying reaction mechanisms, demonstrating that the E2 elimination pathway is dominant under these conditions. We elucidate the principles of regioselectivity, governed by Zaitsev's rule, which dictates the formation of the more substituted alkene as the major product. A comprehensive, field-proven laboratory protocol is provided, covering safety, execution, workup, and analysis to guide researchers in successfully synthesizing and isolating the resulting alkene products.
Mechanistic Deep Dive: E2 Dominance over SN1/E1
When a tertiary alkyl halide like this compound is subjected to a strong, non-bulky base such as sodium methoxide, several reaction pathways are theoretically possible: Sₙ1, Sₙ2, E1, and E2.[1][2] The structure of the substrate and the nature of the reagent are the most critical factors in determining the outcome.[3]
-
Substrate: this compound is a tertiary alkyl halide. The carbon atom bonded to the chlorine is sterically hindered, which has profound mechanistic implications.
-
Reagent: Sodium methoxide (NaOCH₃) is a strong base and a potent nucleophile.[4][5] It is dissolved in methanol, a polar protic solvent.
Analysis of Competing Pathways:
-
Sₙ2 (Bimolecular Nucleophilic Substitution): This pathway is effectively blocked. The Sₙ2 mechanism requires a backside attack by the nucleophile on the carbon bearing the leaving group. Due to the steric hindrance from the three alkyl groups on the tertiary carbon, this approach is physically impossible.[2][3][6]
-
Sₙ1/E1 (Unimolecular Pathways): These reactions proceed through a stable tertiary carbocation intermediate and are typically favored by weak bases/nucleophiles in polar protic solvents.[7][8] While the methanol solvent could facilitate this pathway, the presence of a high concentration of the strong base, methoxide (CH₃O⁻), means that a bimolecular process will be kinetically favored and outcompete the slower, unimolecular route.[1][5]
-
E2 (Bimolecular Elimination): This pathway is strongly favored. The E2 mechanism involves a concerted, single-step reaction where the strong base abstracts a proton from a β-carbon while the leaving group departs simultaneously.[7][9] The reaction of a tertiary alkyl halide with a strong base is a classic scenario for an E2 reaction.[5][6]
Therefore, the reaction will proceed predominantly via the E2 mechanism , with minor contributions from Sₙ1/E1 pathways leading to a small amount of substitution product.
Regioselectivity: Zaitsev's Rule
The E2 elimination can produce two different alkene isomers by abstracting a proton from one of two distinct β-carbons. The regiochemical outcome is predicted by Zaitsev's Rule , which states that in an elimination reaction, the more highly substituted (and thus more thermodynamically stable) alkene will be the major product, especially when a small, strong base is used.[7][10][11][12]
-
Path A (Hofmann Pathway): Abstraction of a proton from the C1 methyl group yields 2,4-dimethyl-1-pentene (a disubstituted alkene).
-
Path B (Zaitsev Pathway): Abstraction of a proton from the C3 methylene group yields 2,4-dimethyl-2-pentene (a trisubstituted alkene).
Since methoxide is a sterically non-hindered base, the Zaitsev product, 2,4-dimethyl-2-pentene , will be the major product of the reaction.[9][13] The substitution product, 2-methoxy-2,4-dimethylpentane , will be formed as a minor byproduct via the Sₙ1 pathway.[14][15][16][17]
Reagent Data & Equipment
Proper preparation requires an understanding of the materials involved.
Table 1: Reagent Physical & Chemical Properties
| Property | This compound | Sodium Methoxide (in Methanol) | Methanol (Solvent) |
| CAS Number | 35951-33-8[18][19] | 124-41-4 (solid)[4] | 67-56-1 |
| Molecular Formula | C₇H₁₅Cl[18][19] | CH₃ONa | CH₄O |
| Molecular Weight | 134.65 g/mol [19] | 54.02 g/mol | 32.04 g/mol |
| Boiling Point | ~133 °C[18][20] | ~93 °C (30% solution)[21] | ~65 °C |
| Density | ~0.863 g/mL[18] | ~0.945 g/mL (30% solution)[21] | ~0.792 g/mL |
Table 2: Safety & Handling Information
| Reagent | GHS Hazards | Handling Precautions |
| This compound | Flammable liquid, Skin/eye irritant | Keep away from ignition sources. Wear standard PPE (gloves, goggles, lab coat). |
| Sodium Methoxide Solution | Highly flammable, Toxic (if swallowed, inhaled, or in contact with skin), Causes severe skin burns and eye damage, Causes damage to organs (optic nerve, CNS).[22][23][24] | Work in a certified chemical fume hood. Wear chemical-resistant gloves, splash goggles, and a face shield. Reacts violently with water.[4][21] |
Required Equipment:
-
Round-bottom flask (e.g., 250 mL)
-
Reflux condenser with water lines
-
Addition (dropping) funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Rotary evaporator
-
Fractional distillation apparatus
-
Analytical instruments (GC-MS, NMR spectrometer)
Experimental Protocol
This protocol details the synthesis of 2,4-dimethyl-2-pentene and 2,4-dimethyl-1-pentene from this compound.
Step 1: Safety and Preparation
-
CRITICAL: Perform all steps within a certified chemical fume hood.
-
Ensure all glassware is thoroughly dried in an oven to prevent the reaction of sodium methoxide with water.
-
Don appropriate PPE: chemical splash goggles, face shield, nitrile or neoprene gloves, and a flame-resistant lab coat.[21][24]
Step 2: Reaction Setup
-
Assemble a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a 100 mL pressure-equalizing dropping funnel.
-
Under an inert atmosphere (e.g., nitrogen or argon), charge the round-bottom flask with 100 mL of a 25% (w/w) sodium methoxide solution in methanol . This provides a significant molar excess of the base.
-
Begin stirring the solution gently.
-
Add 13.47 g (0.1 mol) of this compound to the dropping funnel.
Step 3: Reaction Execution
-
Begin adding the this compound from the dropping funnel to the stirred sodium methoxide solution dropwise over a period of 30 minutes. The addition should be slow enough to control any initial exotherm.
-
Once the addition is complete, equip the flask with a heating mantle and heat the mixture to a gentle reflux (approximately 65-70°C).
-
Maintain the reflux with continuous stirring for 2 hours to ensure the reaction goes to completion.[25]
Step 4: Workup and Product Isolation
-
Remove the heating mantle and allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into a 500 mL separatory funnel containing 150 mL of cold deionized water .
-
Add 75 mL of diethyl ether to the separatory funnel to extract the organic products.
-
Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the remaining organic layer sequentially with 50 mL of water and then 50 mL of saturated sodium chloride solution (brine) to remove residual methanol and water.
-
Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and transfer the dried organic solution to a pre-weighed round-bottom flask.
-
Remove the diethyl ether solvent using a rotary evaporator. The remaining liquid is the crude product mixture of alkenes.
Step 5: Purification and Analysis
-
The primary products, 2,4-dimethyl-2-pentene and 2,4-dimethyl-1-pentene, have different boiling points and can be separated by fractional distillation.
-
Characterize the purified fractions and determine the product ratio using:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate the isomers and confirm their molecular weight.
-
¹H and ¹³C NMR Spectroscopy: To confirm the structures of the major and minor products by analyzing chemical shifts and splitting patterns characteristic of each alkene.
-
Conclusion
The reaction of this compound with sodium methoxide in methanol is a robust method for synthesizing 2,4-dimethyl-2-pentene. The outcome is dictated by a dominant E2 mechanism, a consequence of using a tertiary alkyl halide with a strong, non-hindered base. The principles of Zaitsev's rule accurately predict the formation of the more substituted alkene as the major product. The provided protocol is a self-validating system that, when followed with appropriate safety measures, allows for the efficient synthesis, isolation, and characterization of the target elimination products.
References
- 1. SN1 SN2 E1 E2 - How to choose the coorect mechanism [chemistrysteps.com]
- 2. studley.ai [studley.ai]
- 3. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I [kpu.pressbooks.pub]
- 4. Sodium methoxide - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 11.7 Elimination Reactions: Zaitsevâs Rule - Organic Chemistry | OpenStax [openstax.org]
- 8. fiveable.me [fiveable.me]
- 9. orgosolver.com [orgosolver.com]
- 10. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Zaitsev's Rule in Organic Chemistry | bartleby [bartleby.com]
- 13. youtube.com [youtube.com]
- 14. 2-chloro-2-methylpentane on reaction with sodium methoxide in methanol yi.. [askfilo.com]
- 15. brainly.in [brainly.in]
- 16. youtube.com [youtube.com]
- 17. 2chloro2methylpentane on reaction with sodium methoxide class 12 chemistry CBSE [vedantu.com]
- 18. Page loading... [guidechem.com]
- 19. This compound | C7H15Cl | CID 142038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. This compound [stenutz.eu]
- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 22. fishersci.com [fishersci.com]
- 23. lobachemie.com [lobachemie.com]
- 24. gelest.com [gelest.com]
- 25. benchchem.com [benchchem.com]
Application Note: Elucidating the S(_N)1 Mechanism Through the Solvolysis of 2-Chloro-2,4-dimethylpentane
Introduction: The Quintessential S(_N)1 Model System
The Unimolecular Nucleophilic Substitution (S(_N)1) reaction is a cornerstone of organic chemistry, defining a fundamental pathway for the substitution of a leaving group on an sp³-hybridized carbon. Its multi-step mechanism, proceeding through a planar carbocation intermediate, dictates the reaction's kinetics, stereochemical outcome, and susceptibility to competing pathways like elimination (E1) and molecular rearrangements.[1][2] For researchers and educators, the selection of an appropriate model substrate is paramount to demonstrating these principles clearly and reliably.
2-Chloro-2,4-dimethylpentane serves as an exemplary substrate for studying the S(_N)1 mechanism. As a tertiary alkyl halide, its structure is ideally suited to form a relatively stable tertiary carbocation upon dissociation of the chloride leaving group, thus favoring the S(_N)1 pathway over the concerted S(_N)2 mechanism.[3][4] Furthermore, the specific structure of the resulting 2,4-dimethylpentan-2-yl carbocation makes it unlikely to undergo rearrangement, as a hydride or alkyl shift would lead to a less stable secondary carbocation.[5] This characteristic minimizes competing reaction pathways, allowing for a focused investigation of the primary S(_N)1 solvolysis process.
This application note provides a comprehensive guide to utilizing the solvolysis of this compound as a robust experimental model. We will delve into the mechanistic rationale, present a detailed protocol for kinetic and product analysis, and offer insights into the interpretation of the resulting data.
Mechanistic Framework: Causality in the S(_N)1 Pathway
The solvolysis of an alkyl halide is a reaction where the solvent also acts as the nucleophile.[6][7] For this compound in a polar protic solvent like aqueous ethanol, the reaction proceeds via the S(_N)1 mechanism, which can be dissected into three distinct steps.
-
Step 1: Ionization (Rate-Determining Step) : The carbon-chlorine bond heterolytically cleaves, forming a planar tertiary carbocation and a chloride ion. This is the slowest step of the reaction and therefore dictates the overall reaction rate.[2][8] The use of a polar protic solvent is critical here; the solvent's dipole and hydrogen-bonding capability stabilize the charged transition state and the resulting ions, lowering the activation energy for this step.[1][9][10]
-
Step 2: Nucleophilic Attack : The solvent molecule (e.g., water or ethanol) acts as a weak nucleophile and attacks the electrophilic carbocation. This step is fast. Since the carbocation is planar, the nucleophile can attack from either face, which would lead to a racemic mixture if the starting material were chiral.
-
Step 3: Deprotonation : A final, rapid acid-base reaction occurs where another solvent molecule removes a proton from the oxonium ion formed in the previous step, yielding the final neutral substitution product (an alcohol or ether) and a hydronium ion.[11]
Because the rate-determining step involves only the alkyl halide, the reaction exhibits first-order kinetics.[4][8] The rate law is expressed as: Rate = k[Alkyl Halide] . The concentration of the nucleophile (the solvent) has no effect on the reaction rate.[8]
Experimental Protocol: A Self-Validating System
This protocol is designed to determine the first-order rate constant of the solvolysis reaction by monitoring the production of hydrochloric acid (HCl). As each molecule of the alkyl halide reacts, one molecule of HCl is produced, regardless of whether the final product is an alcohol or an ether.[12] By titrating the accumulating acid with a standardized base, we can directly follow the progress of the reaction.
Materials and Reagents
| Reagent/Material | Specifications | Purpose |
| This compound | ≥98% purity | Substrate |
| Ethanol (EtOH) | 200 proof, ACS grade | Solvent |
| Deionized Water | Type II or better | Solvent |
| Sodium Hydroxide (NaOH) | ~0.1 M, standardized solution | Titrant |
| Bromothymol Blue Indicator | 0.1% in ethanol | pH indicator (Yellow in acid, Blue in base) |
| Acetone | ACS grade | Used to prepare the alkyl halide stock solution |
| Volumetric flasks, pipettes, burette | Class A | Accurate measurement and titration |
| Erlenmeyer flasks (125 mL) | Reaction vessels | |
| Magnetic stirrer and stir bars | Ensure homogenous reaction mixture | |
| Stopwatch/Timer | Time measurement | |
| Constant temperature water bath | Capable of maintaining ±0.5 °C | Control reaction temperature |
Step-by-Step Methodology
-
Preparation of Solutions:
-
Reaction Setup:
-
Place the flask containing the solvent mixture and a magnetic stir bar into a constant temperature water bath (e.g., 25 °C) and allow it to equilibrate for at least 10 minutes.
-
Add 3-5 drops of bromothymol blue indicator to the solvent.
-
-
Initiation and Data Collection:
-
Using a burette, add a precise volume (e.g., 0.50 mL) of the standardized NaOH solution to the flask. The solution should turn blue.
-
To initiate the reaction, pipette 0.5 mL of the 0.2 M alkyl halide stock solution into the flask, start the stopwatch immediately, and begin stirring. This is t = 0 .
-
Record the exact time it takes for the blue color to fade and the solution to turn yellow. This occurs when the HCl produced by the reaction has neutralized the added NaOH.
-
As soon as the solution turns yellow, immediately add the next 0.50 mL aliquot of NaOH. The solution will turn blue again.
-
Record the time for this second aliquot to be neutralized.
-
Repeat this process for 8-10 aliquots to generate a kinetic curve.[12]
-
-
Determining the "Infinity" Point (V∞):
-
To determine the total amount of HCl produced upon complete reaction, prepare a separate sample. Add 0.5 mL of the alkyl halide stock to 50 mL of the solvent mixture.
-
Seal the flask and heat it in a warm water bath (~60 °C) for an extended period (e.g., 1 hour) to drive the reaction to completion.
-
Cool the flask to room temperature and titrate the entire sample with the standardized NaOH solution to a persistent blue endpoint. The total volume of NaOH used is V∞.
-
Data Analysis and Interpretation
The reaction follows first-order kinetics. The integrated rate law for a first-order reaction is:
ln--INVALID-LINK-- = -kt + ln--INVALID-LINK--
Where:
-
--INVALID-LINK-- is the concentration of the alkyl halide at time t.
-
--INVALID-LINK-- is the initial concentration of the alkyl halide.
-
k is the rate constant.
The concentration of the alkyl halide at any time t is proportional to the amount of HCl that has not yet been produced. This can be related to the volumes of NaOH titrant:
-
--INVALID-LINK-- is proportional to (V∞ - V(_t))
-
--INVALID-LINK-- is proportional to V∞
Therefore, the integrated rate law can be expressed in terms of the titrant volumes:
ln(V∞ - V(_t)) = -kt + ln(V∞)
A plot of ln(V∞ - V(_t)) versus time (t) will yield a straight line with a slope equal to -k .
Sample Data Table
| Time (s) | Total NaOH Added (V(_t), mL) | V∞ - V(_t) (mL) | ln(V∞ - V(_t)) |
| 0 | 0.0 | 10.2 | 2.32 |
| 125 | 1.0 | 9.2 | 2.22 |
| 260 | 2.0 | 8.2 | 2.10 |
| 410 | 3.0 | 7.2 | 1.97 |
| 580 | 4.0 | 6.2 | 1.82 |
| 775 | 5.0 | 5.2 | 1.65 |
| 1010 | 6.0 | 4.2 | 1.44 |
| 1305 | 7.0 | 3.2 | 1.16 |
| 1710 | 8.0 | 2.2 | 0.79 |
| V∞ = 10.2 mL (determined separately) |
Product Analysis
While kinetic data strongly supports the S(_N)1 mechanism, product analysis provides definitive confirmation and reveals the extent of any competing E1 elimination reactions.
-
Procedure: Allow the solvolysis reaction to proceed to completion. Extract the organic products with a suitable solvent (e.g., diethyl ether), dry the organic layer, and analyze by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Expected Products:
-
Substitution (S(_N)1): 2,4-dimethylpentan-2-ol (if using aqueous solvent) and/or 2-ethoxy-2,4-dimethylpentane (if using ethanol).
-
Elimination (E1): 2,4-dimethylpent-1-ene and 2,4-dimethylpent-2-ene.
-
-
Interpretation: The ratio of substitution to elimination products can be determined from the relative peak areas in the GC chromatogram. This ratio is often influenced by the solvent's basicity and the reaction temperature.
Conclusion
The solvolysis of this compound provides a powerful and reliable model for investigating the S(_N)1 reaction mechanism. Its tertiary structure promotes the formation of a stable carbocation, and its resistance to rearrangement simplifies the product mixture. By combining straightforward kinetic analysis via titration with modern product identification techniques like GC-MS, researchers and students can gain a deep, quantitative understanding of the factors that govern unimolecular substitution reactions, from solvent effects to the competition between substitution and elimination pathways.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Khan Academy [khanacademy.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ocw.uci.edu [ocw.uci.edu]
- 5. brainly.com [brainly.com]
- 6. Solvolysis in Chemistry: Definition, Mechanism & Examples [vedantu.com]
- 7. Solvolysis Reactions | Overview, Types & Mechanisms | Study.com [study.com]
- 8. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. amherst.edu [amherst.edu]
Application Note: Monitoring the Kinetics of 2-Chloro-2,4-dimethylpentane Solvolysis
Abstract
This application note provides a comprehensive guide for researchers and scientists to monitor the solvolysis kinetics of the tertiary alkyl halide, 2-chloro-2,4-dimethylpentane. This reaction serves as a classic example of a first-order nucleophilic substitution (SN1) reaction. We detail two robust, field-proven protocols for tracking the reaction progress: continuous conductometric analysis and discrete titrimetric analysis. The underlying principles of the SN1 mechanism, the influence of solvent and temperature, and rigorous data analysis techniques are discussed to ensure both technical accuracy and a deep understanding of the reaction dynamics.
Theoretical Background
The solvolysis of this compound in a polar protic solvent, such as an aqueous ethanol mixture, proceeds via a unimolecular nucleophilic substitution (SN1) mechanism.[1][2] This process is characterized by a two-step pathway involving the formation of a carbocation intermediate.
Step 1: Ionization (Rate-Determining Step) The reaction is initiated by the slow, unimolecular dissociation of the tertiary alkyl halide to form a relatively stable tertiary carbocation and a chloride ion.[2][3] This step is the slowest in the sequence and therefore dictates the overall reaction rate.[2][3] The rate of this step is highly dependent on the polarity of the solvent, as polar protic solvents effectively stabilize the developing charges in the transition state and the resulting carbocation intermediate through solvation.[4][5][6][7]
Step 2: Nucleophilic Attack (Fast Step) The carbocation intermediate is a potent electrophile and is rapidly attacked by a nucleophile from the solvent.[2] In an aqueous ethanol solvent system, both water and ethanol can act as nucleophiles, leading to the formation of a tertiary alcohol and a tertiary ether, respectively, along with a proton (H⁺) and the chloride ion (Cl⁻).
The overall rate of reaction is independent of the nucleophile's concentration and depends solely on the concentration of the alkyl halide.[1][2] This gives rise to the first-order rate law:
Rate = k[R-Cl]
Where 'k' is the first-order rate constant and [R-Cl] is the concentration of this compound. The production of ionic species (H⁺ and Cl⁻) as the reaction proceeds provides a convenient handle for monitoring its kinetics.
Experimental Design & Visualization
Two primary methods are presented for monitoring the reaction kinetics. The choice between them depends on the available equipment and desired data resolution.
-
Conductometry: Offers continuous, real-time monitoring of the increase in ionic concentration.[8][9][10]
-
Titrimetry: Involves taking aliquots at discrete time points, quenching the reaction, and titrating the acid produced.[11][12][13][14][15]
Figure 1: General experimental workflow for monitoring solvolysis kinetics.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥97% | Sigma-Aldrich | Tertiary alkyl halide substrate.[16] |
| Ethanol (EtOH) | 200 Proof, ACS | Fisher Scientific | Solvent component. |
| Acetone | ACS Grade | VWR | Used for preparing substrate stock and quenching. |
| Deionized Water (H₂O) | >18 MΩ·cm | Millipore System | Solvent component. |
| Sodium Hydroxide (NaOH) | 0.02 M, Standardized | Ricca Chemical | Titrant for Protocol B. |
| Phenolphthalein Indicator Solution | 1% in Ethanol | Acros Organics | pH indicator for titration. |
| Equipment | |||
| Constant Temperature Water Bath | Crucial for maintaining reaction temperature ±0.1 °C. | ||
| Conductivity Meter and Probe | Vernier, Mettler | For Protocol A. | |
| Magnetic Stirrer and Stir Bar | Ensures homogenous reaction mixture. | ||
| Class A Volumetric Pipettes & Burette | For accurate liquid handling in Protocol B. | ||
| Stopwatch | Essential for accurate timing. |
Detailed Experimental Protocols
Protocol A: Monitoring by Conductometry
This protocol leverages the principle that the electrical conductivity of the solution increases as non-ionic reactants are converted into ionic products (H⁺ and Cl⁻).[9][10]
-
System Setup: Place 100 mL of the desired solvent mixture (e.g., 50:50 v/v ethanol/water) into a 250 mL beaker equipped with a magnetic stir bar.
-
Equilibration: Place the beaker in a constant temperature water bath set to the desired reaction temperature (e.g., 25.0 °C) and allow the solvent to equilibrate for at least 15 minutes.
-
Probe Calibration: Calibrate the conductivity probe according to the manufacturer's instructions.
-
Initiate Reaction: Submerge the conductivity probe in the solvent. Begin stirring at a constant, moderate rate. Simultaneously, inject 1.0 mL of a 0.1 M stock solution of this compound in acetone into the solvent and start the stopwatch/data logger.
-
Data Acquisition: Record the conductivity of the solution at regular intervals (e.g., every 30 seconds) for a duration sufficient for the reaction to proceed to at least 70% completion.
-
Infinity Reading: After the kinetic run, heat the reaction mixture in a warm water bath (approx. 50-60 °C) for 15-20 minutes to drive the reaction to completion. Cool the solution back to the experimental temperature and record the final, stable conductivity reading (G∞).
Protocol B: Monitoring by Titration
This method quantifies the amount of HCl produced at discrete time points by titration with a standardized base.[11][12][14]
-
Reaction Setup: Place 100 mL of the solvent mixture in a 250 mL Erlenmeyer flask with a stir bar. Allow it to equilibrate to the target temperature in a water bath.
-
Initiate Reaction: Inject 1.0 mL of the 0.1 M this compound stock solution into the flask, swirl to mix, and immediately start the stopwatch.
-
Aliquot Sampling: At predetermined time intervals (e.g., t = 5, 10, 15, 20, 30, 45, 60 minutes), withdraw a 10.0 mL aliquot from the reaction flask using a volumetric pipette.
-
Quenching: Immediately transfer the aliquot into a separate 125 mL Erlenmeyer flask containing ~10 mL of ice-cold acetone. This action rapidly dilutes the sample and lowers the temperature, effectively stopping the solvolysis reaction.[13][15]
-
Titration: Add 2-3 drops of phenolphthalein indicator to the quenched aliquot. Titrate with standardized ~0.02 M NaOH solution until the first persistent faint pink color appears. Record the volume of NaOH used (Vt).
-
Infinity Titer: Allow the main reaction flask to proceed to completion by heating as described in Protocol A (step 6). Withdraw a final 10.0 mL aliquot, quench, and titrate to determine the infinity titer (V∞).[11][13]
Data Analysis and Interpretation
The solvolysis of this compound follows first-order kinetics. The integrated first-order rate law is:
ln([R-Cl]t) = -kt + ln([R-Cl]0)
Where:
-
[R-Cl]t is the concentration of the alkyl halide at time t.
-
[R-Cl]0 is the initial concentration of the alkyl halide.
-
k is the rate constant.
A plot of ln([R-Cl]t) versus time (t) will yield a straight line with a slope of -k.[3][17]
For Conductometry Data (Protocol A): The concentration of the alkyl halide is proportional to the change in conductivity.
-
[R-Cl]t is proportional to (G∞ - Gt)
-
[R-Cl]0 is proportional to (G∞ - G0)
Therefore, the integrated rate law can be expressed as: ln(G∞ - Gt) = -kt + ln(G∞ - G0)
Plot ln(G∞ - Gt) vs. time. The slope of the line is -k.
For Titration Data (Protocol B): The volume of NaOH titrant is proportional to the amount of HCl produced.
-
The amount of reacted R-Cl at time t is proportional to Vt.
-
The amount of unreacted R-Cl at time t, [R-Cl]t, is proportional to (V∞ - Vt).
The integrated rate law becomes: ln(V∞ - Vt) = -kt + ln(V∞)
Plot ln(V∞ - Vt) vs. time. The slope of the line is -k.
Sample Data Table (Titration Method):
| Time (min) | Time (s) | Vt (mL NaOH) | V∞ - Vt (mL) | ln(V∞ - Vt) |
| 0 | 0 | 0.00 | 12.50 | 2.53 |
| 5 | 300 | 2.85 | 9.65 | 2.27 |
| 10 | 600 | 5.10 | 7.40 | 2.00 |
| 15 | 900 | 6.85 | 5.65 | 1.73 |
| 20 | 1200 | 8.20 | 4.30 | 1.46 |
| 30 | 1800 | 10.05 | 2.45 | 0.90 |
| ∞ | - | 12.50 | - | - |
Mechanism Visualization and Troubleshooting
Figure 2: The SN1 reaction mechanism for solvolysis.
Troubleshooting & Best Practices:
-
Temperature Control: The rate of solvolysis is highly sensitive to temperature. Maintaining a constant temperature (±0.1 °C) is critical for reproducible results. An increase in temperature will significantly increase the rate constant.
-
Solvent Polarity: The reaction rate increases with increasing solvent polarity.[4][6][18] Using a higher percentage of water in the ethanol/water mixture will accelerate the reaction. Ensure precise and consistent solvent composition for comparative studies.
-
Purity of Substrate: Use freshly distilled or high-purity this compound. Impurities can affect the reaction rate or interfere with analysis.
-
Titration Endpoint: The phenolphthalein endpoint can be fleeting. Practice the titration to consistently identify the first persistent faint pink color. Over-titration is a common source of error.
-
Linearity of Plot: A non-linear plot of ln([R-Cl]) vs. time may indicate issues with temperature control, competing side reactions (like elimination, E1), or significant changes in solvent properties during the reaction.
References
- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 2. pharmdguru.com [pharmdguru.com]
- 3. theochem.mercer.edu [theochem.mercer.edu]
- 4. SN1 - Effect of the Solvent | OpenOChem Learn [learn.openochem.org]
- 5. quora.com [quora.com]
- 6. users.wfu.edu [users.wfu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Conductometry - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. amherst.edu [amherst.edu]
- 12. The Kinetics of Solvolysis - Case Study [allfreepapers.com]
- 13. scribd.com [scribd.com]
- 14. brainly.com [brainly.com]
- 15. Solved Kinetic Study of Solvolysis of | Chegg.com [chegg.com]
- 16. This compound [webbook.nist.gov]
- 17. books.rsc.org [books.rsc.org]
- 18. youtube.com [youtube.com]
dehydrohalogenation of 2-Chloro-2,4-dimethylpentane to form alkenes.
An In-depth Guide to the Regioselective Synthesis of Alkenes via Dehydrohalogenation of 2-Chloro-2,4-dimethylpentane
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the dehydrohalogenation of this compound, a classic elimination reaction in organic synthesis for the formation of carbon-carbon double bonds. We delve into the underlying mechanistic principles, focusing on the E1 and E2 pathways, and explore the critical factors that govern regioselectivity, namely Zaitsev's and Hofmann's rules. By presenting two distinct, detailed protocols utilizing non-hindered and sterically hindered bases, this document serves as a practical resource for researchers, scientists, and drug development professionals aiming to control and predict the outcomes of elimination reactions. The causality behind experimental choices is emphasized to foster a deeper understanding beyond simple procedural execution.
Theoretical Background: Mechanism and Regioselectivity
The elimination of a hydrogen halide from an alkyl halide, known as dehydrohalogenation, is a fundamental method for synthesizing alkenes. The reaction typically proceeds through one of two primary mechanisms: E1 (Elimination, Unimolecular) or E2 (Elimination, Bimolecular). The substrate , this compound, is a tertiary alkyl halide. This structural feature is significant because tertiary halides can, in principle, undergo elimination by either pathway.
-
E1 Mechanism: A two-step process initiated by the spontaneous departure of the leaving group (Cl⁻) to form a stable tertiary carbocation intermediate. A weak base then abstracts a proton from an adjacent carbon to form the double bond. This pathway is favored by polar protic solvents, which stabilize the carbocation, and weak bases.
-
E2 Mechanism: A concerted, one-step process where a base abstracts a proton from a beta-carbon at the same time as the leaving group departs and the π-bond is formed. This mechanism requires a strong base and its rate is dependent on the concentration of both the alkyl halide and the base. Given that the protocols herein utilize strong bases, the E2 pathway is the predominant mechanism.
The Decisive Role of the Base: Zaitsev vs. Hofmann Elimination
For an unsymmetrical alkyl halide like this compound, proton abstraction can occur from two different beta-carbons (C1 or C3), leading to two constitutional isomers: the more substituted 2,4-dimethyl-2-pentene and the less substituted 2,4-dimethyl-1-pentene. The product distribution is governed by two empirical rules:
-
Zaitsev's Rule: Predicts that the major product will be the more substituted (and thus more thermodynamically stable) alkene. This is typically observed when using a small, strong base that can access the more sterically hindered internal proton without difficulty.
-
Hofmann's Rule: Predicts that the major product will be the less substituted alkene. This outcome is favored when a bulky, sterically hindered base is used. The large size of the base makes it physically difficult to approach the sterically hindered internal proton, so it preferentially abstracts the more accessible terminal proton.
The choice of base is therefore the primary tool for directing the regioselectivity of this reaction.
Reaction Pathways and Product Formation
The dehydrohalogenation of this compound can be directed to favor either the Zaitsev or Hofmann product by selecting an appropriate base.
Figure 1. Regioselective E2 elimination pathways.
Experimental Application Notes & Protocols
The following protocols are designed to selectively synthesize the Zaitsev and Hofmann products. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
Protocol 1: Zaitsev-Selective Synthesis of 2,4-Dimethyl-2-pentene
This protocol utilizes potassium hydroxide in ethanol, a strong but sterically non-hindered base, to favor the formation of the more stable, more substituted alkene.
Materials and Reagents:
-
This compound (13.47 g, 0.10 mol)
-
Potassium hydroxide (KOH) pellets (8.42 g, 0.15 mol)
-
Absolute ethanol (100 mL)
-
100 mL and 250 mL round-bottom flasks
-
Reflux condenser
-
Simple distillation apparatus
-
Separatory funnel (250 mL)
-
Heating mantle with stirrer
-
Anhydrous magnesium sulfate (MgSO₄)
-
Boiling chips
Procedure:
-
Base Preparation: Carefully add potassium hydroxide pellets (8.42 g) to 100 mL of absolute ethanol in a 250 mL round-bottom flask. Swirl the flask gently to dissolve the pellets. Note: This process is exothermic. Allow the solution to cool to room temperature.
-
Reaction Setup: Add this compound (13.47 g) and a few boiling chips to the ethanolic KOH solution. Attach a reflux condenser and ensure that cooling water is flowing.
-
Reaction Execution: Heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2 hours, monitoring the reaction via thin-layer chromatography (TLC) or gas chromatography (GC) if desired.
-
Product Isolation (Distillation): After the reflux period, allow the mixture to cool slightly. Reconfigure the apparatus for simple distillation. Heat the mixture to distill the volatile alkene product (boiling point of 2,4-dimethyl-2-pentene is ~83°C). Collect the distillate in a receiver cooled in an ice bath.
-
Work-up: Transfer the distillate to a separatory funnel and wash with an equal volume of cold water to remove ethanol and potassium salts. Carefully separate the organic layer (top layer).
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate. Decant or filter the dried liquid into a clean, dry round-bottom flask. A final fractional distillation can be performed to obtain the highly purified product.
-
Characterization: Confirm the identity and purity of the product using GC-MS, ¹H NMR, and IR spectroscopy.
Protocol 2: Hofmann-Selective Synthesis of 2,4-Dimethyl-1-pentene
This protocol employs potassium tert-butoxide, a strong and sterically bulky base, which preferentially abstracts the less hindered terminal proton to yield the Hofmann product.
Materials and Reagents:
-
This compound (13.47 g, 0.10 mol)
-
Potassium tert-butoxide (KOtBu) (16.84 g, 0.15 mol)
-
Anhydrous tert-butanol (100 mL)
-
250 mL round-bottom flask
-
Reflux condenser
-
Simple distillation apparatus
-
Separatory funnel (250 mL)
-
Heating mantle with stirrer
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Boiling chips
Procedure:
-
Reaction Setup: In a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add potassium tert-butoxide (16.84 g) and 100 mL of anhydrous tert-butanol. Stir the mixture until the base is dissolved.
-
Substrate Addition: Add this compound (13.47 g) to the solution, followed by a few boiling chips. Attach a reflux condenser.
-
Reaction Execution: Heat the mixture to a gentle reflux for 2 hours. The steric bulk of the t-butoxide anion is the key to favoring the Hofmann product by making the abstraction of the terminal proton kinetically favorable.
-
Product Isolation and Work-up: Allow the reaction to cool to room temperature. Carefully quench the reaction by slowly adding 100 mL of cold water. Transfer the entire mixture to a separatory funnel. Extract the product with diethyl ether (2 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL) to remove any remaining tert-butanol and inorganic salts.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate. Filter the solution and remove the solvent (diethyl ether) by rotary evaporation. The crude product can be purified by distillation (boiling point of 2,4-dimethyl-1-pentene is ~81°C).
-
Characterization: Analyze the final product by GC-MS, ¹H NMR, and IR spectroscopy to confirm its identity as the major isomer.
Summary of Expected Outcomes
| Parameter | Protocol 1 (Zaitsev-Selective) | Protocol 2 (Hofmann-Selective) |
| Base Used | Potassium Hydroxide (KOH) | Potassium tert-butoxide (KOtBu) |
| Solvent | Ethanol | tert-Butanol |
| Primary Mechanism | E2 | E2 |
| Major Product | 2,4-Dimethyl-2-pentene | 2,4-Dimethyl-1-pentene |
| Rationale | Small base accesses internal β-H | Bulky base accesses terminal β-H |
| Approx. Boiling Point | 83°C | 81°C |
Troubleshooting
-
Low Yield: May result from incomplete reaction (extend reflux time), loss of volatile product during work-up (ensure all collection flasks are cooled), or competing substitution reactions. Using a higher temperature generally favors elimination over substitution.
-
Mixture of Isomers: A significant mixture of Zaitsev and Hofmann products indicates a loss of regioselectivity. Ensure the base used is pure and, for Hofmann elimination, that the system is anhydrous, as water can generate smaller hydroxide ions, leading to Zaitsev product formation.
-
Presence of Substitution Product (Alcohol/Ether): Nucleophilic substitution (SN1/SN2) can compete with elimination. To favor elimination, use a higher concentration of a strong, non-nucleophilic base (especially for E2), and increase the reaction temperature.
Conclusion
The dehydrohalogenation of this compound is a powerful demonstration of rationally controlled organic synthesis. By understanding the principles of E2 elimination and the steric factors that dictate regioselectivity, researchers can strategically select reagents to favor the formation of either the thermodynamically stable Zaitsev product or the kinetically favored Hofmann product. The protocols provided herein offer robust and reliable methods for achieving this synthetic control, underscoring the importance of mechanistic insight in practical laboratory applications.
Application Notes & Protocols: Utilizing 2-Chloro-2,4-dimethylpentane for Advanced Carbocation Rearrangement Studies
Audience: Researchers, scientists, and drug development professionals in the field of organic chemistry.
Abstract: Carbocation rearrangements, such as the Wagner-Meerwein rearrangement, are fundamental transformations in organic synthesis that dictate product outcomes in numerous reactions.[1][2] Understanding the intricate factors that govern these molecular reorganizations is paramount for predictive control over chemical reactivity. This guide provides a comprehensive framework for using 2-chloro-2,4-dimethylpentane as a model substrate to investigate the principles of carbocation stability and rearrangement. Unlike classic textbook examples that invariably lead to rearrangement, this system offers a nuanced exploration into the thermodynamic driving forces, or lack thereof, for 1,2-shifts. We will detail the synthesis of the substrate, establish a robust solvolysis protocol to generate the corresponding carbocation, and outline analytical methodologies for definitive product characterization.
Introduction: The Rationale for Studying Carbocation Stability
Carbocation intermediates are central to a vast array of organic reactions, including SN1, E1, and electrophilic additions. A defining characteristic of these high-energy species is their propensity to rearrange into more stable isomers. This rearrangement typically occurs via a 1,2-shift, where a hydrogen atom (hydride shift) or an alkyl group (alkyl shift) migrates to an adjacent electron-deficient carbon. The primary thermodynamic driving force for this event is the formation of a more stable carbocation (tertiary > secondary > primary).[3][4]
This compound serves as an exemplary substrate for these studies. As a tertiary alkyl halide, its solvolysis readily generates a tertiary carbocation (the 2,4-dimethylpentan-2-yl cation). The critical feature of this intermediate is its structure: the adjacent carbon atoms do not offer an immediate pathway to a more stable carbocation via a simple 1,2-shift. This unique characteristic allows researchers to:
-
Establish a baseline for a non-rearranging, yet rearrangement-capable, system.
-
Probe the energetic barriers and conditions that might favor or disfavor molecular shifts.
-
Validate the core principle that rearrangement only occurs when it leads to increased stability.
This guide provides the experimental and analytical tools to rigorously explore these concepts in a laboratory setting.
Synthesis and Characterization of this compound
Reliable experimental outcomes are predicated on the purity of the starting material. The following protocol describes the synthesis of this compound from its corresponding alcohol.
Protocol 2.1: Synthesis via Hydrochlorination of 2,4-Dimethyl-2-pentanol
Objective: To synthesize the title compound with high purity.
Materials:
-
2,4-Dimethyl-2-pentanol
-
Concentrated Hydrochloric Acid (HCl), pre-chilled to 0°C
-
Anhydrous Calcium Chloride (CaCl₂) or Magnesium Sulfate (MgSO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Diethyl ether
Procedure:
-
Reaction Setup: In a 250 mL separatory funnel, place 50 mL of 2,4-dimethyl-2-pentanol. Cool the funnel in an ice-water bath.
-
Acid Addition: Slowly add 125 mL of cold, concentrated HCl to the separatory funnel.
-
Scientist's Note: This addition is exothermic. Performing it slowly and with cooling prevents unwanted side reactions and ensures safety.
-
-
Reaction: Stopper the funnel and shake vigorously for 1-2 minutes, frequently venting to release pressure. Allow the mixture to stand for 15-20 minutes at room temperature, with occasional shaking. Two distinct layers will form.
-
Workup - Separation: Separate the layers, retaining the upper organic layer which contains the crude product. Discard the lower aqueous layer.
-
Neutralization: Wash the organic layer with 50 mL of cold saturated NaHCO₃ solution to neutralize any remaining acid. Check the aqueous layer with pH paper to ensure it is basic. Separate the layers.
-
Final Wash: Wash the organic layer with 50 mL of brine to remove residual water.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous CaCl₂ or MgSO₄ for 15-20 minutes.
-
Purification: Decant or filter the dried liquid into a round-bottom flask and purify by simple distillation. Collect the fraction boiling at approximately 133°C.[5]
Protocol 2.2: Purity Verification
Objective: To confirm the identity and purity of the synthesized this compound before use in rearrangement studies.
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Rationale: GC-MS is the definitive method for assessing purity.[6][7] A pure sample should yield a single major peak corresponding to the mass of the target compound (m/z = 134.65).[5][8]
-
Method: Inject a diluted sample onto a non-polar GC column (e.g., DB-5ms). Use a temperature ramp from 50°C to 150°C. The resulting mass spectrum should be consistent with the structure of this compound.
-
-
NMR Spectroscopy:
-
Rationale: ¹H and ¹³C NMR spectroscopy confirms the molecular structure.[9] The chemical shifts and splitting patterns provide an unambiguous fingerprint of the compound.[10][11]
-
Expected ¹H NMR signals (in CDCl₃): Distinct signals for the non-equivalent methyl groups, the methylene protons, and the methine proton.
-
Expected ¹³C NMR signals (in CDCl₃): A signal for the carbon bearing the chlorine atom will be significantly downfield (in the 60-70 ppm range).[12]
-
Experimental Protocol: Solvolysis for Carbocation Generation
This protocol is designed to generate the 2,4-dimethylpentan-2-yl cation and analyze the resulting product mixture for evidence of rearrangement.
Protocol 3.1: Solvolysis in Ethanol
Objective: To react this compound under SN1/E1 conditions and trap the resulting carbocation(s) with the solvent.
Materials:
-
Purified this compound
-
Absolute Ethanol (200 proof)
-
Internal Standard (e.g., dodecane)
-
Reaction vials with septa
-
Constant temperature water bath or heating block
-
GC-MS system
Experimental Workflow Diagram
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. scribd.com [scribd.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Page loading... [guidechem.com]
- 6. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 7. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 8. This compound [webbook.nist.gov]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. quora.com [quora.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chemtips.wordpress.com [chemtips.wordpress.com]
GC-MS analysis of 2-Chloro-2,4-dimethylpentane reaction products.
An In-Depth Guide to the GC-MS Analysis of 2-Chloro-2,4-dimethylpentane Reaction Products
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the analysis of reaction products originating from this compound using Gas Chromatography-Mass Spectrometry (GC-MS). As a sterically hindered tertiary alkyl halide, its reaction chemistry is dominated by unimolecular substitution (SN1) and elimination (E1) pathways, leading to a predictable yet complex mixture of alkene isomers and substitution products. Understanding and accurately quantifying these products is critical, particularly in pharmaceutical development where alkyl halides are potential genotoxic impurities (PGIs).[1][2] This document offers a deep dive into the underlying reaction mechanisms, a field-tested, step-by-step protocol for GC-MS analysis, and guidance on spectral interpretation.
Introduction: The Scientific Rationale
This compound is a tertiary alkyl halide, a class of compounds whose reactivity is fundamentally governed by its structure. Unlike primary alkyl halides that favor SN2 reactions, the tertiary nature of the carbon bearing the chlorine atom creates significant steric hindrance, effectively blocking the backside attack required for an SN2 mechanism.[3][4] Consequently, reactions involving this substrate proceed predominantly through a carbocation intermediate, leading to a competition between SN1 and E1 pathways.[5][6]
The reaction conditions—specifically the choice of solvent, temperature, and the nucleophilicity versus basicity of other reagents—dictate the ratio of substitution to elimination products. Analyzing the resulting product mixture is not merely an academic exercise; it is crucial for process optimization in synthetic chemistry and for ensuring the safety of pharmaceutical products where such compounds may arise as impurities.[7] GC-MS is the analytical technique of choice for this task due to its exceptional ability to separate volatile isomers and provide definitive structural identification through mass spectral fragmentation patterns.[8][9]
Mechanistic Overview: SN1 vs. E1 Competition
The analysis of reaction products begins with a solid understanding of the potential chemical pathways. For this compound, all roads lead through a tertiary carbocation intermediate.
Step 1: Formation of the Carbocation (Rate-Limiting Step) The reaction initiates with the slow, unimolecular dissociation of the carbon-chlorine bond to form a relatively stable tertiary carbocation and a chloride ion.[10][11] This step is the rate-determining step for both SN1 and E1 reactions.
Step 2: Competing Pathways The carbocation intermediate can then undergo one of two subsequent fast steps:
-
SN1 Pathway (Substitution): A nucleophile present in the reaction mixture attacks the planar carbocation. If the reaction is performed in a protic solvent like ethanol, the solvent itself can act as the nucleophile, leading to the formation of an ether (e.g., 2-ethoxy-2,4-dimethylpentane).
-
E1 Pathway (Elimination): A base (which can be the solvent or another reagent) abstracts a proton from a carbon atom adjacent (beta) to the positively charged carbon. This results in the formation of a double bond.[5]
For this compound, there are two types of beta-protons, leading to two possible alkene products:
-
2,4-dimethyl-2-pentene (Major Product): Abstraction of a proton from the methylene group (C3) results in the more substituted, and thus more thermodynamically stable, alkene. This is known as the Zaitsev product.[12]
-
2,4-dimethyl-1-pentene (Minor Product): Abstraction of a proton from one of the methyl groups at the C1 position yields the less substituted alkene, known as the Hofmann product. While typically the minor product, its formation can be influenced by steric factors.[13]
The following diagram illustrates these competing reaction pathways.
Experimental Protocol: GC-MS Analysis
This protocol outlines a validated method for the separation and identification of the reaction products. The choice of a mid-polarity column like a 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase (e.g., DB-624) is deliberate, as it provides excellent selectivity for a wide range of volatile compounds, including the parent alkyl halide and its alkene products.[7]
Sample Preparation
Trustworthy data begins with meticulous sample preparation. The goal is to dilute the sample to an appropriate concentration for GC-MS analysis without introducing contaminants.
-
Solvent Selection: Use a high-purity, volatile solvent such as Dichloromethane (DCM) or Hexane. Ensure the solvent does not co-elute with any of the expected analytes. A solvent blank must be run to confirm its purity.
-
Standard Preparation:
-
Prepare a stock solution of a certified reference standard of this compound at 1000 µg/mL in the chosen solvent.
-
Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL). This is crucial for quantitative analysis.[8]
-
-
Reaction Sample Preparation:
-
Accurately transfer 10 µL of the reaction mixture into a 2 mL autosampler vial.
-
Add 990 µL of the chosen solvent to the vial (a 1:100 dilution). The dilution factor may need to be adjusted based on the reaction conversion.
-
Cap the vial immediately and vortex for 10 seconds to ensure homogeneity.
-
GC-MS Instrumentation and Parameters
The following parameters have been optimized for the separation of C7 hydrocarbons and their chlorinated derivatives.
| Parameter | Setting | Justification |
| GC System | Agilent 8890 GC or equivalent | Provides robust and reproducible chromatographic performance. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity for confident identification.[14] |
| Column | VF-624ms, 30 m x 0.25 mm ID, 1.4 µm film | Mid-polar phase ideal for separating volatile compounds with varying polarities.[2] |
| Inlet | Split/Splitless | |
| Mode | Split (50:1 ratio) | Prevents column overloading and ensures sharp peaks. |
| Temperature | 250 °C | Ensures rapid and complete volatilization of all analytes. |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm ID column, balancing speed and resolution. |
| Oven Program | ||
| Initial Temp | 40 °C, hold for 2 min | Allows for focusing of volatile analytes at the head of the column. |
| Ramp | 10 °C/min to 200 °C | Provides effective separation of the isomers and parent compound. |
| Hold Time | Hold for 2 min | Ensures all components have eluted from the column. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| MS Parameters | ||
| Source Type | Electron Ionization (EI) | Standard, robust ionization technique for volatile organics. |
| Ion Source Temp | 230 °C | Standard temperature to minimize thermal degradation. |
| Quadrupole Temp | 150 °C | Standard temperature for mass filtering. |
| Scan Range | 35 - 200 m/z | Covers the molecular weights and expected fragments of all analytes. |
| Acquisition Mode | Full Scan | Used for qualitative identification of all components in the mixture. |
Analytical Workflow Visualization
The end-to-end process from sample receipt to final data analysis is outlined below.
Data Interpretation: Expected Products and Fragmentation Patterns
Following analysis, the primary task is to identify the peaks in the chromatogram. The parent compound, being more polar due to the chlorine atom, will typically have a longer retention time than the nonpolar alkene products. The two alkene isomers should elute very close to each other.
Below is a summary of the expected products and their key identifying mass spectral fragments.
| Compound Name | Molecular Formula | MW | Expected Key Fragments (m/z) | Notes |
| This compound | C₇H₁₅Cl | 134.6 | 134/136, 99, 57, 43, 41 | The M+•/M+2• isotopic pattern at 134/136 in a ~3:1 ratio is definitive for one chlorine atom.[15] The peak at m/z 99 represents the loss of the chlorine atom [M-Cl]+. The m/z 57 peak corresponds to a stable tert-butyl cation.[16] |
| 2,4-dimethyl-2-pentene | C₇H₁₄ | 98.2 | 98, 83, 57, 41 | Molecular ion at m/z 98. The peak at m/z 83 corresponds to the loss of a methyl group [M-15]+. |
| 2,4-dimethyl-1-pentene | C₇H₁₄ | 98.2 | 98, 83, 57, 41 | Isomeric with 2,4-dimethyl-2-pentene, it will show a very similar fragmentation pattern. Identification relies on chromatographic separation and comparison to a reference standard if available. |
| 2,4-dimethyl-2-pentanol (Example SN1 Product) | C₇H₁₆O | 116.2 | 101, 59, 43 | No molecular ion is typically observed for tertiary alcohols. A key fragment is the loss of a methyl group [M-15]+ at m/z 101. The base peak is often at m/z 59, corresponding to [C₃H₇O]+. |
Expert Insight on Fragmentation: The most abundant fragment in the mass spectrum of the parent compound, this compound, is often the m/z 57 peak, corresponding to the highly stable tert-butyl cation, [C(CH₃)₃]⁺. This arises from cleavage of the C2-C3 bond. The stability of this fragment is a powerful diagnostic clue. For the alkene products, fragmentation will be dominated by allylic cleavage, leading to stable carbocations.[17][18]
Conclusion
This application note provides a robust and scientifically grounded protocol for the GC-MS analysis of this compound reaction products. By combining a theoretical understanding of the competing SN1 and E1 reaction mechanisms with a detailed and validated analytical method, researchers can confidently separate, identify, and quantify the components of their reaction mixtures. This methodology is directly applicable to quality control in chemical synthesis and is essential for the rigorous safety assessment required in the pharmaceutical industry.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. savemyexams.com [savemyexams.com]
- 11. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 12. Elimination reaction : E1 and E2 reaction – Examples, Mechanism, Orientation and Reactivity [chemicalnote.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound [webbook.nist.gov]
- 16. youtube.com [youtube.com]
- 17. C7H16 mass spectrum of 2,4-dimethylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 2,4-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. C7H16 mass spectrum of 2,2-dimethylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 2,2-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed Alkylation Reactions with 2-Chloro-2,4-dimethylpentane
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for alkylation reactions involving 2-chloro-2,4-dimethylpentane. This guide is designed to provide in-depth troubleshooting assistance and address common challenges encountered when using this sterically hindered tertiary alkyl halide. As Senior Application Scientists, we understand that unexpected results can be a significant hurdle in research and development. This resource synthesizes fundamental organic chemistry principles with practical, field-proven insights to help you navigate these complexities.
Understanding the Core Chemistry: The Challenge of a Tertiary Halide
This compound is a tertiary alkyl halide, a class of compounds that presents a unique set of challenges in alkylation reactions. Its reactivity is dominated by the formation of a tertiary carbocation intermediate.[1][2] This carbocation is relatively stable, which dictates the preferred reaction pathways.[3] Consequently, reactions involving this substrate are prone to a competition between substitution (SN1) and elimination (E1) pathways.[4][5] Furthermore, the steric bulk of the 2,4-dimethylpentyl group can significantly influence reaction outcomes.[6][7]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address specific issues you might be facing in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: Low or No Yield of the Desired Alkylated Product
Question: I'm attempting a Friedel-Crafts alkylation of benzene with this compound and a Lewis acid catalyst (e.g., AlCl₃), but I'm seeing very little to no formation of the expected product. What's going wrong?
Answer: This is a frequent challenge. Several factors could be at play, often related to the inherent reactivity of your alkylating agent and the reaction conditions.
Potential Causes & Solutions:
-
Dominance of Elimination (E1) Side Reaction: The tertiary carbocation formed from this compound is highly susceptible to elimination, especially at elevated temperatures.[4][8] The Lewis acid catalyst can promote the removal of a proton from a carbon adjacent to the carbocation, leading to the formation of alkenes like 2,4-dimethylpent-1-ene and 2,4-dimethylpent-2-ene.[9][10][11]
-
Troubleshooting:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can disfavor the elimination pathway, which typically has a higher activation energy than substitution.[12]
-
Choice of Lewis Acid: A milder Lewis acid might reduce the extent of elimination. While AlCl₃ is a strong catalyst, you could explore alternatives like FeCl₃ or BF₃.[13]
-
Solvent Selection: The choice of solvent can influence the SN1/E1 competition. Polar protic solvents can stabilize the carbocation, potentially favoring the SN1 pathway.[14][15][16] However, they can also act as bases, promoting E1. Careful optimization is key.
-
-
-
Catalyst Deactivation: Lewis acids like AlCl₃ are extremely sensitive to moisture.[17] Any water in your reagents or glassware will react with the catalyst, rendering it inactive.
-
Troubleshooting:
-
Ensure Anhydrous Conditions: Use oven-dried glassware and freshly distilled, anhydrous solvents. Handle the Lewis acid in a glovebox or under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Insufficient Catalyst Activity: While AlCl₃ is potent, an insufficient amount will lead to a sluggish or incomplete reaction.[18]
-
Troubleshooting:
-
Stoichiometry: For Friedel-Crafts alkylations, a stoichiometric amount of the Lewis acid is often required, as it complexes with the alkyl halide and the aromatic ring.[19]
-
-
Issue 2: Formation of an Isomeric Product
Question: My analytical data (NMR, GC-MS) suggests I've formed an alkylated product, but it's not the expected 2,4-dimethylpentyl-substituted compound. Why is this happening?
Answer: This strongly points to a carbocation rearrangement, a common phenomenon in reactions involving carbocation intermediates.[20][21][22]
The Underlying Mechanism:
While the initially formed tertiary carbocation from this compound is already quite stable, under certain conditions, rearrangements can occur if a more stable carbocation can be formed.[23] This happens via hydride or alkyl shifts.[2] In the case of the 2,4-dimethylpentyl carbocation, a hydride shift could potentially lead to a different tertiary carbocation, although this is less likely given the initial stability. However, intermolecular reactions or fragmentation-recombination pathways can also lead to unexpected isomeric products.
Troubleshooting & Confirmation:
-
Confirming Rearrangement:
-
Minimizing Rearrangement:
-
Lower Reaction Temperature: As with elimination, lower temperatures can sometimes suppress rearrangement reactions.
-
Use of Milder Catalysts: Strong Lewis acids can promote carbocation rearrangements. Experimenting with milder catalysts may reduce the incidence of isomerization.[25]
-
Issue 3: Polyalkylation of the Aromatic Ring
Question: I'm getting my desired product, but I'm also seeing significant amounts of di- and tri-alkylated species. How can I improve the selectivity for mono-alkylation?
Answer: This is a classic limitation of Friedel-Crafts alkylation.[26][27] The initial alkylation product is often more reactive than the starting aromatic substrate because the newly introduced alkyl group is electron-donating and activates the ring towards further electrophilic attack.[18][28]
Strategies to Promote Mono-alkylation:
-
Use a Large Excess of the Aromatic Substrate: By making the aromatic compound the limiting reagent, you increase the probability that the electrophile will react with an un-substituted ring rather than an already alkylated one.[18]
-
Control Stoichiometry of the Alkylating Agent: Add the this compound slowly and in a controlled manner to the reaction mixture. This keeps the concentration of the electrophile low at any given time, disfavoring multiple substitutions.
-
Consider Friedel-Crafts Acylation Followed by Reduction: While a different synthetic route, Friedel-Crafts acylation is not prone to poly-substitution because the acyl group is deactivating.[27][28] The resulting ketone can then be reduced to the desired alkyl group.
Visualizing the Reaction Pathways
The following diagram illustrates the competing SN1 and E1 pathways for the reaction of this compound.
Caption: Competing SN1 and E1 pathways for this compound.
Summary of Troubleshooting Strategies
| Problem | Primary Cause(s) | Recommended Solutions |
| Low/No Yield | Elimination (E1) side reaction, catalyst deactivation | Lower reaction temperature, use a milder Lewis acid, ensure anhydrous conditions. |
| Isomeric Product | Carbocation rearrangement | Lower reaction temperature, use a milder catalyst, confirm structure with NMR/GC-MS. |
| Polyalkylation | Product is more reactive than starting material | Use a large excess of the aromatic substrate, control the addition of the alkylating agent. |
Experimental Protocol: General Procedure for Friedel-Crafts Alkylation with this compound
This is a general guideline and should be optimized for your specific aromatic substrate.
Materials:
-
This compound
-
Aromatic substrate (e.g., benzene, toluene)
-
Anhydrous Lewis acid (e.g., AlCl₃, FeCl₃)
-
Anhydrous solvent (e.g., dichloromethane, carbon disulfide)
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Setup: Assemble the reaction apparatus under an inert atmosphere. Ensure all glassware is oven-dried.
-
Reagents: To the round-bottom flask, add the aromatic substrate and the anhydrous solvent. Cool the mixture in an ice bath.
-
Catalyst Addition: Carefully add the Lewis acid catalyst to the stirred solution.
-
Alkylating Agent Addition: Add the this compound dropwise from the dropping funnel to the reaction mixture over a period of 30-60 minutes, maintaining the desired low temperature.
-
Reaction: After the addition is complete, allow the reaction to stir at the optimized temperature for the required time. Monitor the reaction progress by a suitable method (e.g., TLC or GC).
-
Work-up: Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and dilute HCl. This will decompose the Lewis acid complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Caption: General workflow for Friedel-Crafts alkylation.
By understanding the underlying chemical principles and systematically applying these troubleshooting strategies, you can significantly improve the outcome of your alkylation reactions with this compound.
References
- 1. savemyexams.com [savemyexams.com]
- 2. youtube.com [youtube.com]
- 3. Alkyl Halides to Alcohols - Chemistry Steps [chemistrysteps.com]
- 4. leah4sci.com [leah4sci.com]
- 5. orgosolver.com [orgosolver.com]
- 6. benchchem.com [benchchem.com]
- 7. Photoredox-Nickel Dual-Catalyzed C-Alkylation of Secondary Nitroalkanes: Access to Sterically Hindered α-Tertiary Amines [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 2,4-dimethylpent-1-ene [stenutz.eu]
- 10. 2,4-Dimethylpent-1-ene | C7H14 | CID 16657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Pentene, 2,4-dimethyl- [webbook.nist.gov]
- 12. youtube.com [youtube.com]
- 13. 10.8. Reaction: Alkylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 14. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 15. quora.com [quora.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. mt.com [mt.com]
- 20. Rearrangement Reactions of Alkyl Carbocations: Types, Mechanism and Factors Affecting [allen.in]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. benchchem.com [benchchem.com]
- 25. quora.com [quora.com]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Troubleshooting Side Products in Friedel-Crafts Reactions with 2-Chloro-2,4-dimethylpentane
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Friedel-Crafts reactions, specifically the alkylation of aromatic compounds using 2-chloro-2,4-dimethylpentane. The bulky and branched nature of this tertiary alkyl halide presents unique challenges that can lead to a variety of unwanted side products. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction outcomes.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My primary issue is polyalkylation. I'm isolating significant amounts of di- and tri-substituted products. Why is this happening and how can I achieve mono-alkylation?
A: This is the most common side reaction in Friedel-Crafts alkylation.[1] The root cause is the nature of the product itself. The 2,4-dimethylpentyl group you are adding is an electron-donating alkyl group. This activates the aromatic ring, making the mono-alkylated product more nucleophilic and thus more reactive than your starting material.[2][3][4][5] Consequently, it readily undergoes a second or even third alkylation.
Troubleshooting Protocol:
-
Utilize a Large Excess of the Aromatic Substrate: This is the most effective and straightforward solution. By increasing the molar ratio of the aromatic compound to this compound (e.g., 10:1 or higher), you statistically favor the alkylation of the unreacted starting material over the activated product.[2][3]
-
Control Reaction Temperature: Lowering the reaction temperature (e.g., to 0 °C or below) decreases the overall reaction rate. This disproportionately affects the subsequent alkylation steps, which have a higher activation energy, thereby favoring the mono-substituted product.[3]
-
Select a Milder Lewis Acid: Highly active catalysts like AlCl₃ aggressively promote the reaction, including subsequent alkylations. Consider using a milder Lewis acid, such as FeCl₃ or BF₃, which can offer greater selectivity for mono-alkylation.[6]
-
Control Stoichiometry and Addition Rate: Ensure precise control over the stoichiometry of your reagents. Adding the this compound slowly to the mixture of the aromatic substrate and catalyst can help maintain a low concentration of the alkylating agent, further suppressing polyalkylation.
Q2: The product I've isolated is not the expected isomer. Why am I seeing an unexpected substitution pattern or a rearranged product?
A: While the tertiary carbocation formed from this compound—the 2,4-dimethylpentan-2-yl cation—is relatively stable and less prone to rearrangement than primary carbocations, unexpected isomers can still arise from two main sources:
-
Steric Hindrance: The 2,4-dimethylpentyl group is exceptionally bulky. When alkylating a substituted aromatic ring, this steric bulk will heavily influence the position of attack. For example, on a toluene ring (which is ortho-, para-directing), the alkylation will occur almost exclusively at the para position to avoid steric clash with the existing methyl group. Ortho-alkylation is highly disfavored.[7]
-
Carbocation Rearrangement (General Issue): Although less likely with this specific substrate, carbocation rearrangements are a hallmark limitation of Friedel-Crafts alkylation.[1][8][9] Under certain conditions, a less stable carbocation can rearrange via a hydride (H⁻) or alkyl shift to form a more stable one.[10][11][12] For example, reacting benzene with 1-chlorobutane primarily yields sec-butylbenzene, not n-butylbenzene, due to a hydride shift that converts the initial primary carbocation into a more stable secondary one.[10][12] While the 2,4-dimethylpentan-2-yl cation is already tertiary, it is crucial to be aware of this possibility, especially if using more complex substrates or harsh reaction conditions.
Q3: My reaction yield is disappointingly low or the reaction failed completely. What are the likely causes?
A: Low yields in Friedel-Crafts alkylation often point to issues with the substrate or the catalyst.
-
Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution. If your aromatic ring contains strongly electron-withdrawing (deactivating) groups, such as nitro (–NO₂), cyano (–CN), or carbonyl (ketone, ester) groups, the ring will be too "electron-poor" to react.[13][14] Friedel-Crafts reactions generally fail on substrates that are less reactive than halobenzenes.[15][16]
-
Catalyst Poisoning by Basic Groups: The Lewis acid catalyst (e.g., AlCl₃) is an electron acceptor. If your aromatic substrate contains a Lewis basic group, particularly amines (–NH₂, –NHR, –NR₂) or amides, the catalyst will react preferentially with the lone pair of electrons on the nitrogen instead of the alkyl halide.[14] This forms a complex that deactivates the catalyst and places a positive charge on the substituent, strongly deactivating the ring.[13][14]
-
Reversibility (Dealkylation): Friedel-Crafts alkylation can be a reversible process.[17] At higher temperatures or with prolonged reaction times, the product can undergo dealkylation, reverting to the starting materials or isomerizing, thus lowering the yield of the desired product.
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: How does the choice of Lewis Acid influence side product formation?
The Lewis acid is not just a passive catalyst; its identity and concentration are critical. Its primary role is to generate the carbocation electrophile from the alkyl halide.[6][18][19] However, it can also activate the aromatic substrate itself.[20]
| Catalyst Type | Examples | Characteristics & Impact on Side Products |
| Strong Lewis Acids | AlCl₃, AlBr₃, FeCl₃ | High Reactivity: Efficiently generates carbocations, leading to faster reaction rates. Drawbacks: Increased likelihood of polyalkylation due to high activity. Can also promote rearrangements and dealkylation, especially at higher temperatures.[6][15] |
| Milder Lewis Acids | BF₃, ZnCl₂, SnCl₄ | Moderate Reactivity: Less efficient at generating carbocations, leading to slower reactions. Advantages: Often provide higher selectivity for the mono-alkylated product. Less likely to induce rearrangements. A better choice when trying to suppress side reactions. |
| Solid Acid Catalysts | Zeolites, Acidic Resins | Industrial Preference: Offer easier separation and catalyst regeneration. Advantages: Can be tuned for shape selectivity, potentially improving isomer control and reducing polyalkylation.[6] |
FAQ 2: Is there a superior method to synthesize mono-alkylated products that avoids these side reactions?
Yes. The most robust and reliable alternative is to perform a Friedel-Crafts Acylation followed by a reduction step. This two-step sequence elegantly circumvents the two main problems of alkylation.[1][2]
-
Friedel-Crafts Acylation: React the aromatic compound with an acyl chloride (RCOCl) or anhydride in the presence of AlCl₃. This attaches an acyl (ketone) group to the ring.
-
Reduction: The resulting ketone is then reduced to the desired alkyl group using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.
Why this works better:
-
No Rearrangements: The electrophile in acylation is a resonance-stabilized acylium ion, which does not undergo rearrangement.[6][10][16][17]
-
No Polyacylation: The product of the acylation is a ketone. The acyl group is electron-withdrawing and therefore deactivates the aromatic ring, preventing further acylation reactions.[1][2][5][17]
Part 3: Experimental Protocols & Visualizations
Protocol 1: Minimizing Polyalkylation via Substrate Excess
This protocol outlines the general procedure for the alkylation of benzene with this compound, emphasizing the use of excess benzene to favor mono-alkylation.
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., containing CaCl₂).
-
Reagents: To the flask, add anhydrous aluminum chloride (AlCl₃, 1.0 eq). Add a large excess of dry benzene (e.g., 10-20 eq) to the flask.
-
Cooling: Cool the stirred suspension to 0-5 °C using an ice bath.
-
Addition: Add this compound (1.0 eq) to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at low temperature for an additional 1-2 hours, monitoring by TLC or GC.
-
Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the excess benzene under reduced pressure.
-
Purification: Purify the resulting crude product via fractional distillation or column chromatography to isolate the mono-alkylated product.
Visualizing the Core Mechanism
The formation of the electrophile and its subsequent attack on the aromatic ring is the central event of the reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mt.com [mt.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. 16.3 Alkylation and Acylation of Aromatic Rings: The FriedelâCrafts Reaction - Organic Chemistry | OpenStax [openstax.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 16. byjus.com [byjus.com]
- 17. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 18. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 19. shout.education [shout.education]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Products from 2-Chloro-2,4-dimethylpentane Reactions
Welcome to the technical support center for the purification of reaction products derived from 2-chloro-2,4-dimethylpentane. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for common purification challenges. Here, we move beyond generic protocols to offer a deeper understanding of the "why" behind the "how," ensuring your success in isolating pure compounds.
Section 1: Understanding the Chemistry of this compound and Its Common Impurities
This compound is a versatile tertiary alkyl halide used in a variety of organic syntheses. Its branched structure and the presence of a chlorine atom influence its reactivity and the profile of potential impurities in a reaction mixture.[1][2] A foundational understanding of these properties is critical for selecting and optimizing a purification strategy.
Common Reactions and Potential Byproducts
Reactions involving this compound often aim to leverage its electrophilic carbon center or its ability to form organometallic reagents. However, side reactions can lead to a range of impurities that co-elute or have similar physical properties to the desired product.
-
Nucleophilic Substitution (SN1): Due to the stability of the tertiary carbocation intermediate, SN1 reactions are common. However, the carbocation can undergo rearrangement, and elimination (E1) is a competing pathway, leading to the formation of alkenes.
-
Elimination (E2): In the presence of a strong, sterically hindered base, the E2 mechanism is favored, leading to the formation of 2,4-dimethyl-1-pentene or 2,4-dimethyl-2-pentene.[3]
-
Grignard Reagent Formation: The reaction of this compound with magnesium is a common method to form a Grignard reagent. Incomplete reaction or exposure to protic sources can result in the presence of unreacted starting material and the corresponding alkane, 2,4-dimethylpentane.[1]
-
Friedel-Crafts Alkylation: When used as an alkylating agent, carbocation rearrangements can lead to a mixture of isomeric products.[4][5][6]
Physicochemical Properties of Key Compounds
A successful purification strategy hinges on exploiting the differences in the physical properties of the components in a reaction mixture. The following table summarizes the boiling points of this compound and its most common impurities.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₇H₁₅Cl | 134.65 | ~133 |
| 2,4-Dimethylpentane | C₇H₁₆ | 100.21 | 80-81 |
| 2,4-Dimethyl-1-pentene | C₇H₁₄ | 98.19 | 81-82 |
| 2,4-Dimethyl-2-pentene | C₇H₁₄ | 98.19 | 83-84 |
| 2,4,4-Trimethyl-1-pentene | C₈H₁₆ | 112.22 | 101-102 |
| 2,4,4-Trimethyl-2-pentene | C₈H₁₆ | 112.22 | 103-105 |
Data sourced from various chemical suppliers and databases.[7][8][9][10][11][12][13][14]
Section 2: Troubleshooting Purification Challenges
This section addresses specific issues you may encounter during the purification of products from reactions involving this compound.
Issue 1: Presence of Low-Boiling Impurities (e.g., Unreacted Alkane, Elimination Byproducts)
Symptom: GC-MS analysis of the crude product shows significant peaks with lower retention times than the desired product. 1H NMR may show characteristic alkene peaks.
Causality: These impurities, such as 2,4-dimethylpentane and its corresponding alkenes, have significantly lower boiling points than the chlorinated parent compound. Their presence is often due to incomplete reaction or elimination side reactions.
Troubleshooting Protocol: Fractional Distillation
Fractional distillation is the most effective method for separating compounds with different boiling points.[4][15][16]
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) placed between the distillation flask and the condenser. Ensure all joints are properly sealed.
-
Heating: Gently heat the crude mixture in the distillation flask using a heating mantle. The use of boiling chips or a magnetic stirrer is essential for smooth boiling.
-
Fraction Collection:
-
Forerun: Initially, the temperature at the thermometer will be low, corresponding to the boiling point of the lowest-boiling impurity (around 80-84°C for the alkane and alkenes). Collect this fraction in a separate receiving flask.
-
Intermediate Fraction: As the low-boiling impurities are removed, the temperature will begin to rise. There may be a plateau or a gradual increase in temperature. It is advisable to collect an intermediate fraction until the temperature stabilizes at the boiling point of the desired product.
-
Product Fraction: Once the temperature stabilizes at the boiling point of your product, switch to a clean, pre-weighed receiving flask to collect the purified compound.
-
High-Boiling Residue: Stop the distillation before the flask runs dry to prevent the formation of peroxides and potential hazards. The remaining liquid in the distillation flask will contain any higher-boiling impurities.
-
-
Purity Analysis: Analyze the collected product fraction by GC-MS or NMR to confirm its purity.
Diagram of Fractional Distillation Workflow:
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. This compound [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. Page loading... [guidechem.com]
- 8. 2,4,4-Trimethyl-1-pentene, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. 2,4,4-Trimethyl-2-pentene, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. 107-39-1 CAS MSDS (2,4,4-TRIMETHYL-1-PENTENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. 2,4,4-TRIMETHYL-2-PENTENE price,buy 2,4,4-TRIMETHYL-2-PENTENE - chemicalbook [chemicalbook.com]
- 12. 2,4,4-TRIMETHYL-1-PENTENE CAS#: 107-39-1 [m.chemicalbook.com]
- 13. reddit.com [reddit.com]
- 14. scribd.com [scribd.com]
- 15. Structure and Reactivity of Alkyl Halides | OpenOChem Learn [learn.openochem.org]
- 16. CAS 107-40-4: 2,4,4-Trimethyl-2-pentene | CymitQuimica [cymitquimica.com]
Technical Support Center: Managing Steric Hindrance in Reactions with 2-Chloro-2,4-dimethylpentane
Welcome to the technical support guide for navigating the complexities of reactions involving 2-chloro-2,4-dimethylpentane. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges stemming from the significant steric hindrance of this tertiary alkyl halide. Here, we provide in-depth troubleshooting advice and frequently asked questions to facilitate successful experimental outcomes.
Introduction: The Challenge of Steric Hindrance
This compound presents a unique set of challenges in synthetic chemistry. Its tertiary structure, characterized by bulky methyl and isobutyl groups surrounding the electrophilic carbon, profoundly influences its reactivity.[1][2][3][4] This steric congestion dictates the preferred reaction pathways, often favoring elimination over substitution and rendering certain transformations difficult to achieve. Understanding the interplay of substrate structure, nucleophile/base characteristics, solvent effects, and temperature is paramount to controlling the outcome of reactions with this sterically encumbered molecule.
This guide will dissect the mechanistic principles at play and offer practical, field-proven strategies to manage these steric challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why are my SN2 reactions with this compound consistently failing?
Q2: I am observing a mixture of substitution and elimination products. How can I favor the SN1 product?
A2: The formation of a mixture of SN1 and E1 products is common for tertiary alkyl halides like this compound, as both reactions proceed through a common carbocation intermediate.[7][8][9] To favor the SN1 pathway, consider the following adjustments:
-
Use a weak, non-basic nucleophile: Strong bases will preferentially abstract a proton, leading to elimination.[10][11] Weakly basic nucleophiles, such as water, alcohols, or carboxylic acids, are more likely to attack the carbocation and form a substitution product.[8]
-
Employ a polar protic solvent: Solvents like water, ethanol, or methanol can stabilize the carbocation intermediate through solvation, thereby favoring the SN1/E1 pathways.[7]
-
Maintain a low reaction temperature: Higher temperatures generally favor elimination reactions over substitution reactions.[8][12][13] By keeping the temperature low, you can kinetically disfavor the E1 pathway.
Q3: My primary goal is to synthesize an alkene via an elimination reaction. What conditions should I use?
A3: To promote the formation of an alkene through an E2 elimination, the use of a strong, sterically hindered base is highly recommended.[10][14] A bulky base, such as potassium tert-butoxide (t-BuOK), will have difficulty acting as a nucleophile due to its own steric bulk, but it can effectively abstract a proton from a beta-carbon, leading to the formation of a double bond.[15] To further enhance the E2 pathway, consider the following:
-
Use a less polar solvent: Aprotic solvents are generally preferred for E2 reactions.
-
Increase the reaction temperature: As mentioned, higher temperatures favor elimination.[8][12][13]
Q4: Is it possible to form a Grignard reagent with this compound?
A4: Yes, it is possible to form a Grignard reagent from this compound by reacting it with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[16][17][18] The formation of a Grignard reagent involves the insertion of magnesium between the carbon and the halogen atom.[17][19] It is crucial to maintain strictly anhydrous conditions, as Grignard reagents are strong bases and will react with any protic species, including water.[16][20]
Q5: Are carbocation rearrangements a concern when reacting this compound?
A5: In the case of this compound, the initially formed carbocation is already tertiary and therefore relatively stable. While carbocation rearrangements are a common phenomenon in reactions involving less stable carbocations (primary or secondary), a rearrangement of the 2,4-dimethylpentan-2-yl cation to another tertiary or a less stable secondary carbocation is generally not energetically favorable.[21][22][23][24][25] Therefore, significant product formation due to carbocation rearrangement is not a primary concern with this specific substrate.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of desired substitution product | Steric hindrance preventing SN2 attack.[5][6] | Switch to conditions that favor an SN1 mechanism: use a weak nucleophile, a polar protic solvent, and low temperature.[7][8] |
| Reaction conditions favoring elimination. | Use a less basic nucleophile and lower the reaction temperature.[8][12] | |
| Predominant formation of elimination products | Use of a strong, non-hindered base. | Employ a strong, sterically hindered base like potassium tert-butoxide to favor elimination while minimizing substitution.[15] If substitution is desired, use a weak, non-basic nucleophile.[8] |
| High reaction temperature. | Lower the temperature to favor substitution over elimination.[12][13] | |
| Formation of a complex mixture of products | Competing SN1 and E1 pathways.[8][9] | Carefully control the reaction conditions. For SN1, use a weak nucleophile and low temperature. For E1, use a weak base and higher temperature. For E2, use a strong, bulky base.[8][15] |
| Failure to form a Grignard reagent | Presence of moisture in the reaction setup. | Ensure all glassware is oven-dried and the ether solvent is anhydrous.[16][20] |
| Inactive magnesium surface. | Activate the magnesium turnings with a small crystal of iodine or by crushing them in the flask.[18] |
Visualizing Reaction Pathways and Steric Hindrance
To better understand the concepts discussed, the following diagrams illustrate the key mechanistic pathways and the structural basis of steric hindrance.
References
- 1. This compound [stenutz.eu]
- 2. This compound | C7H15Cl | CID 142038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (CAS 35951-33-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. This compound [webbook.nist.gov]
- 5. Tertiary alkyl halides are practically inert to substitution by `S_(N)^(2)` mechanism because of â [allen.in]
- 6. SN1 vs SN2 Reactions: What Is Steric Hindrance? [chemistryhall.com]
- 7. fiveable.me [fiveable.me]
- 8. SN1 vs E1 Reactions - Chemistry Steps [chemistrysteps.com]
- 9. quora.com [quora.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. quora.com [quora.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. youtube.com [youtube.com]
- 15. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Grignard reagent - Wikipedia [en.wikipedia.org]
- 19. leah4sci.com [leah4sci.com]
- 20. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. 8.4. Carbocation rearrangements | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
- 25. 7.11 Evidence for the Mechanism of Electrophilic Additions: Carbocation Rearrangements - Organic Chemistry | OpenStax [openstax.org]
Technical Support Center: Improving Selectivity in the Halogenation of 2,4-Dimethylpentane
Welcome to the technical support center for the halogenation of 2,4-dimethylpentane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high selectivity in this classic yet challenging reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to optimize your experimental outcomes.
Introduction: The Challenge of Selectivity
The free-radical halogenation of alkanes is a cornerstone of organic synthesis, providing a direct route to functionalized hydrocarbons.[1][2] However, the inherent reactivity of halogen radicals often leads to a mixture of products, posing a significant purification challenge.[3][4] In the case of 2,4-dimethylpentane, the presence of primary (1°), secondary (2°), and tertiary (3°) hydrogens creates multiple potential sites for halogenation, making selectivity a critical parameter for synthetic utility.[5][6] This guide will explore the factors influencing regioselectivity and provide actionable strategies to favor the formation of the desired halogenated isomer.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the halogenation of 2,4-dimethylpentane.
Issue 1: Low Yield of the Desired Monohalogenated Product and Formation of Multiple Isomers
Symptoms: Your reaction mixture, upon analysis (e.g., by GC-MS), shows a complex mixture of monohalogenated isomers of 2,4-dimethylpentane, with no single product predominating.
Root Cause Analysis: The lack of selectivity is often due to the high reactivity of the halogen radical, particularly with chlorination.[7] Chlorine radicals are less discriminating and will abstract primary, secondary, and tertiary hydrogens at comparable rates, leading to a product distribution that is heavily influenced by statistical factors (the number of each type of hydrogen).[1][7][8]
Solutions:
-
Switch to Bromination: Bromine radicals are significantly less reactive and therefore more selective than chlorine radicals.[4] According to the Hammond Postulate, the transition state for hydrogen abstraction by a bromine radical is more product-like (later), meaning it has more radical character.[9] This increased radical character in the transition state amplifies the stability differences between the primary, secondary, and tertiary radicals, leading to a strong preference for the formation of the most stable radical.[9][10][11]
-
Employ N-Bromosuccinimide (NBS): For even greater control and milder reaction conditions, N-bromosuccinimide (NBS) is the reagent of choice for selective bromination.[12][13][14][15] NBS provides a low, constant concentration of bromine radicals, which minimizes side reactions and enhances selectivity for the most reactive C-H bond.[16]
-
Protocol for NBS Bromination:
-
Dissolve 2,4-dimethylpentane in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.
-
Add freshly recrystallized NBS (1.0 equivalent).
-
Add a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (0.01-0.05 equivalents).
-
Heat the mixture to reflux or irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete when the solid NBS, which is denser than CCl₄, is consumed and the lighter succinimide floats on the surface.
-
Upon completion, cool the reaction, filter off the succinimide, and wash the filtrate with aqueous sodium bicarbonate and then water.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
-
-
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity, even in chlorination, although the effect is more pronounced with bromination.[8] At lower temperatures, the kinetic energy of the reactants is reduced, and the halogen radical has a greater opportunity to differentiate between the various C-H bonds based on their bond dissociation energies.
Issue 2: Over-halogenation Leading to Dihalogenated and Polyhalogenated Products
Symptoms: Significant amounts of di-, tri-, and even tetra-halogenated products are observed in your product mixture.
Root Cause Analysis: Over-halogenation occurs when the concentration of the halogen is high relative to the alkane.[3][4] Once the initial monohalogenated product is formed, it can compete with the starting alkane for the halogen radicals.
Solutions:
-
Use an Excess of the Alkane: To favor monohalogenation, use a large excess of 2,4-dimethylpentane relative to the halogenating agent.[4] This ensures that the halogen radical is more likely to encounter a molecule of the starting material rather than a molecule of the monohalogenated product. A molar ratio of alkane to halogen of 5:1 or greater is often recommended.
-
Slow Addition of the Halogenating Agent: Adding the halogen (e.g., Br₂) or NBS solution dropwise over an extended period can help maintain a low concentration of the halogenating agent in the reaction mixture, thereby minimizing the chances of multiple halogenations on the same molecule.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the different C-H bonds in 2,4-dimethylpentane?
The reactivity of C-H bonds in free-radical halogenation is directly related to the stability of the resulting alkyl radical. The order of stability for alkyl radicals is tertiary (3°) > secondary (2°) > primary (1°).[1][11][17] This is because alkyl groups are electron-donating and can stabilize the electron-deficient radical center through hyperconjugation. Consequently, the order of reactivity for the C-H bonds in 2,4-dimethylpentane is:
-
Tertiary C-H (at C2 and C4) > Secondary C-H (at C3) > Primary C-H (at C1, C5, and the two methyl groups)
Q2: Why is bromination more selective than chlorination?
The difference in selectivity between bromination and chlorination is a classic example of the reactivity-selectivity principle.[18]
-
Thermodynamics: The hydrogen abstraction step in chlorination is exothermic, while for bromination, it is endothermic.[9]
-
Hammond Postulate: According to the Hammond Postulate, the transition state of an exothermic reaction step will resemble the reactants, while the transition state of an endothermic step will resemble the products.[9]
-
Transition State Analysis:
-
In chlorination , the "early" transition state has very little radical character developed on the carbon atom. Therefore, the energetic advantages of forming a more stable radical are only weakly felt in the transition state, leading to low selectivity.
-
In bromination , the "late" transition state has significant radical character on the carbon atom. This means the stability of the incipient radical (3° > 2° > 1°) has a much larger impact on the activation energy of the reaction, resulting in high selectivity for the formation of the most stable radical.[9]
-
Q3: Can I predict the product distribution for the chlorination of 2,4-dimethylpentane?
Yes, you can estimate the product distribution by considering both the statistical factor (the number of each type of hydrogen) and the relative reactivity of each type of hydrogen.
Table 1: Hydrogen Atom Inventory and Relative Reactivity for 2,4-Dimethylpentane
| Hydrogen Type | Number of Hydrogens | Relative Reactivity (Chlorination at 25°C) | Statistical Product Contribution |
| Primary (1°) | 12 | 1.0 | 12 x 1.0 = 12.0 |
| Secondary (2°) | 2 | 3.9 | 2 x 3.9 = 7.8 |
| Tertiary (3°) | 2 | 5.2 | 2 x 5.2 = 10.4 |
To calculate the expected percentage of each product:
-
Total Reactivity = 12.0 + 7.8 + 10.4 = 30.2
-
% 1-chloro-2,4-dimethylpentane (and 2-chloro-2-methyl-4-pentane) = (12.0 / 30.2) * 100% ≈ 39.7%
-
% 3-chloro-2,4-dimethylpentane = (7.8 / 30.2) * 100% ≈ 25.8%
-
% 2-chloro-2,4-dimethylpentane = (10.4 / 30.2) * 100% ≈ 34.4%
Note: These are approximate values and can be influenced by reaction conditions.[6]
Q4: Are there any catalytic methods to improve selectivity?
While traditional free-radical halogenation relies on UV light or thermal initiation, modern organic synthesis has seen the development of catalytic methods. These often involve transition metal catalysts or photoredox catalysis to generate halogen radicals under milder conditions, which can sometimes lead to improved selectivity.[19][20][21][22][23] However, for the specific case of simple alkanes like 2,4-dimethylpentane, the principles of radical stability and the choice of halogenating agent remain the most powerful tools for controlling selectivity.
Visualizing the Reaction and Troubleshooting
Diagram 1: Reaction Pathway for Monohalogenation of 2,4-Dimethylpentane
Caption: Formation of different radical intermediates and final products.
Diagram 2: Troubleshooting Workflow for Poor Selectivity
Caption: A step-by-step guide to improving reaction selectivity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. brainly.com [brainly.com]
- 6. Solved Free-radical halogenation can occur with chlorine and | Chegg.com [chegg.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. suru-chem.com [suru-chem.com]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 15. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Selectivity in Radical Halogenation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 18. Explain Halogenation of alkanes. Explain the reactivity and selectivity.. [askfilo.com]
- 19. Halogen type as a selectivity switch in catalysed alkane oxyhalogenation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 22. mdpi.com [mdpi.com]
- 23. diva-portal.org [diva-portal.org]
Validation & Comparative
A Comparative Guide to SN1 Reaction Rates of Tertiary Alkyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Unimolecular nucleophilic substitution (SN1) reactions are fundamental in organic synthesis, particularly for the functionalization of sterically hindered substrates like tertiary alkyl halides. The rate of these reactions is critically dependent on the stability of the carbocation intermediate formed in the rate-determining step.[1][2][3] This guide provides a comparative analysis of the SN1 reaction rates of various tertiary alkyl chlorides, elucidating the structural and environmental factors that govern their reactivity. We will explore the underlying mechanisms, present comparative experimental data, and offer detailed protocols to empower researchers in their synthetic endeavors.
The SN1 Reaction: A Mechanistic Overview
The SN1 reaction proceeds through a two-step mechanism. The initial and rate-determining step involves the slow ionization of the alkyl halide to form a planar carbocation intermediate.[2][4][5] This is followed by a rapid attack of the nucleophile on the carbocation, which can occur from either face, often leading to a racemic or nearly racemic mixture of products if the starting material is chiral.[2][6][7] The rate of an SN1 reaction is described by the rate law: Rate = k[Alkyl Halide], indicating that the reaction rate is dependent only on the concentration of the substrate and is independent of the nucleophile's concentration.[6][7][8]
Caption: The two-step mechanism of an SN1 reaction.
Key Factors Influencing SN1 Reaction Rates
Several interconnected factors dictate the rate of an SN1 reaction. A comprehensive understanding of these allows for the rational selection of substrates and reaction conditions.
Substrate Structure and Carbocation Stability
The stability of the carbocation intermediate is the single most important factor governing the rate of an SN1 reaction.[1][3][9] Tertiary carbocations are significantly more stable than their secondary and primary counterparts due to the electron-donating inductive effects and hyperconjugation of the alkyl groups.[10][11] This increased stability lowers the activation energy for the rate-determining ionization step, leading to a faster reaction.[3][9] Consequently, tertiary alkyl halides are much more reactive in SN1 reactions than secondary or primary alkyl halides.[6][11][12][13]
The Leaving Group
The nature of the leaving group also plays a crucial role in the rate-determining step.[14][15][16][17] A good leaving group is a weak base that can stabilize the negative charge it acquires upon dissociation.[14][16][18] For halogens, the leaving group ability increases down the group: I⁻ > Br⁻ > Cl⁻ > F⁻.[14] Therefore, tertiary alkyl iodides and bromides will generally react faster via the SN1 mechanism than tertiary alkyl chlorides.
Solvent Effects
Polar protic solvents, such as water, alcohols, and carboxylic acids, are ideal for SN1 reactions.[19][20][21][22][23] These solvents can stabilize both the carbocation intermediate through ion-dipole interactions and the leaving group through hydrogen bonding.[16][19][20] This solvation lowers the energy of the transition state, thereby accelerating the rate of the reaction.[9][16][19]
The Nucleophile
The rate of an SN1 reaction is independent of the concentration and strength of the nucleophile.[7][24] This is because the nucleophile is only involved in the second, fast step of the reaction, which occurs after the rate-determining step.[7][24] However, the choice of nucleophile will, of course, determine the final product.[25]
Comparative Rate Data for Tertiary Alkyl Chlorides
The following table provides a qualitative comparison of the relative SN1 solvolysis rates for different tertiary alkyl chlorides. The data highlights the significant impact of carbocation stability on reaction rates.
| Tertiary Alkyl Chloride | Structure | Relative Rate of Solvolysis | Rationale for Rate Difference |
| tert-Butyl chloride | (CH₃)₃CCl | 1 (baseline) | The tert-butyl carbocation is stabilized by hyperconjugation and inductive effects from the three methyl groups. |
| tert-Amyl chloride (2-chloro-2-methylbutane) | (CH₃)₂(C₂H₅)CCl | ~3-5 | The ethyl group provides slightly greater stabilization to the carbocation compared to a methyl group. |
| Triphenylmethyl chloride (Trityl chloride) | (C₆H₅)₃CCl | ~10⁷ | The triphenylmethyl carbocation is exceptionally stable due to extensive resonance delocalization of the positive charge over the three phenyl rings. |
Note: These are approximate relative rates and can vary with solvent and temperature.
Experimental Protocol: Determination of Solvolysis Rates
The relative rates of SN1 solvolysis can be determined by monitoring the production of the acid byproduct (in this case, HCl) over time.[11] A common method involves a titration procedure.[11][26][27]
Objective
To determine and compare the first-order rate constants for the solvolysis of different tertiary alkyl chlorides (e.g., tert-butyl chloride and tert-amyl chloride) in an aqueous acetone solvent.
Materials
-
Tertiary alkyl chloride (e.g., tert-butyl chloride, tert-amyl chloride)
-
Acetone, reagent grade
-
Distilled or deionized water
-
Standardized sodium hydroxide (NaOH) solution (~0.1 M)
-
Bromothymol blue or a similar pH indicator
-
Burette, pipettes, Erlenmeyer flasks, stopwatch
Procedure
-
Prepare the Solvent Mixture: Create a suitable acetone-water solvent mixture (e.g., 70:30 acetone:water by volume).
-
Set up the Reaction:
-
In an Erlenmeyer flask, add a precise volume of the solvent mixture (e.g., 50.0 mL).
-
Add a few drops of the pH indicator.
-
Add a small, known volume of the standardized NaOH solution.
-
-
Initiate the Reaction:
-
Add a precise volume of the tertiary alkyl chloride (e.g., 0.5 mL) to the flask, start the stopwatch immediately, and swirl to ensure mixing.[28]
-
-
Monitor the Reaction:
-
Record the time it takes for the indicator to change color (e.g., from blue to yellow for bromothymol blue), indicating that the initial amount of NaOH has been neutralized by the HCl produced.[5]
-
Immediately add another known aliquot of the NaOH solution and continue timing until the next color change.[5]
-
-
Data Collection: Repeat the process of adding NaOH and recording the time for the color change for several intervals.[5]
-
Data Analysis:
-
The amount of HCl produced at each time point corresponds to the amount of alkyl chloride that has reacted.
-
Calculate the concentration of the remaining alkyl chloride at each time point.
-
For a first-order reaction, a plot of ln[Alkyl Chloride] versus time will yield a straight line.[11] The negative of the slope of this line is the rate constant (k).[11]
-
-
Comparison: Repeat the experiment under identical conditions with a different tertiary alkyl chloride to compare their rate constants.
Caption: Workflow for the kinetic study of SN1 solvolysis.
Conclusion
The SN1 reactivity of tertiary alkyl chlorides is a direct function of the stability of the carbocation intermediate. Structural features that enhance this stability, such as increased alkyl substitution or resonance, dramatically accelerate the reaction rate. A thorough understanding of these principles, combined with robust experimental techniques for rate determination, is essential for researchers aiming to optimize synthetic routes and develop novel chemical entities.
References
- 1. quora.com [quora.com]
- 2. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 3. amherst.edu [amherst.edu]
- 4. SN1 reaction - Wikipedia [en.wikipedia.org]
- 5. books.rsc.org [books.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Khan Academy [khanacademy.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Carbocation stability [quimicaorganica.org]
- 11. benchchem.com [benchchem.com]
- 12. quora.com [quora.com]
- 13. quora.com [quora.com]
- 14. SN1 - Effect of Leaving Group | OpenOChem Learn [learn.openochem.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
- 18. brainkart.com [brainkart.com]
- 19. SN1 - Effect of the Solvent | OpenOChem Learn [learn.openochem.org]
- 20. quora.com [quora.com]
- 21. m.youtube.com [m.youtube.com]
- 22. users.wfu.edu [users.wfu.edu]
- 23. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. The SN1 Reaction Mechanism and SN1 Practice Problems [chemistrysteps.com]
- 26. studylib.net [studylib.net]
- 27. studylib.net [studylib.net]
- 28. theochem.mercer.edu [theochem.mercer.edu]
A Definitive Guide to the Structural Validation of 2-Chloro-2,4-dimethylpentane by ¹H and ¹³C NMR Spectroscopy
For researchers and professionals in synthetic chemistry and drug development, unambiguous structural confirmation of novel and known compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier, non-destructive analytical technique for the detailed elucidation of molecular structures in solution.[1][2] This guide provides an in-depth, practical comparison of theoretically predicted and experimentally observed NMR data to validate the structure of 2-Chloro-2,4-dimethylpentane (CAS: 35951-33-8).[3][4]
Our approach moves beyond simple data reporting, focusing instead on the causal relationships between molecular structure and spectral output. We will demonstrate how a systematic analysis of chemical shifts, signal integrations, and spin-spin coupling patterns in both proton (¹H) and carbon-13 (¹³C) NMR spectra provides a self-validating dataset for unequivocal structural assignment.
The Target Structure: this compound
The molecule is this compound. A clear understanding of its connectivity is the essential first step in predicting its spectral characteristics.
Figure 1: Structure of this compound with carbon numbering.
Part 1: ¹H NMR Spectral Analysis
Proton NMR spectroscopy provides rich information about the electronic environment of hydrogen atoms and their connectivity to neighboring protons.
Theoretical Prediction of the ¹H NMR Spectrum
Based on the structure shown in Figure 1, we can predict the key features of the ¹H NMR spectrum by identifying all chemically non-equivalent protons.
-
Chemical Equivalence: The molecule possesses a degree of symmetry. The two methyl groups attached to C2 are chemically equivalent. Likewise, the two methyl groups attached to the methine C4 are also equivalent. This leads to a simplified spectrum.
-
Number of Signals: We anticipate four distinct proton signals corresponding to the four unique proton environments:
-
H-a: The six protons of the two equivalent methyl groups on C2.
-
H-b: The two protons of the methylene group at C3.
-
H-c: The single methine proton at C4.
-
H-d: The six protons of the two equivalent methyl groups on C4.
-
-
Chemical Shift (δ): The position of a signal is dictated by the local electronic environment. The electronegative chlorine atom at C2 will exert a deshielding effect, causing nearby protons to resonate at a higher chemical shift (downfield).
-
H-a (C2-CH₃): These protons are on the same carbon as the chlorine atom. They are expected to be deshielded compared to a standard methyl group but will appear as a singlet because the adjacent carbon (C3) has no protons directly attached to C2. Their proximity to the electron-withdrawing group places them moderately downfield.
-
H-b (C3-CH₂): These methylene protons are adjacent to the methine proton at C4, so their signal will be split. They are beta to the chlorine atom, so they will experience a moderate deshielding effect.
-
H-c (C4-CH): This single methine proton is adjacent to eight other protons (two on C3 and six on the C4 methyl groups), leading to a complex splitting pattern (a nonet).
-
H-d (C4-CH₃): These methyl protons are furthest from the electronegative chlorine atom and are typical of an isopropyl group, so they are expected to be the most shielded and appear furthest upfield. They will be split into a doublet by the C4 methine proton.
-
-
Integration: The area under each signal is directly proportional to the number of protons it represents. We expect an integration ratio of 6 (a) : 2 (b) : 1 (c) : 6 (d) .
-
Splitting Pattern (Multiplicity): According to the n+1 rule, a signal is split into n+1 peaks by 'n' equivalent neighboring protons.
-
H-a: No adjacent protons. Expected pattern: singlet (s) .
-
H-b: Adjacent to one proton (H-c). Expected pattern: doublet (d) .
-
H-c: Adjacent to eight protons (two H-b and six H-d). Expected pattern: nonet (n) or multiplet (m).
-
H-d: Adjacent to one proton (H-c). Expected pattern: doublet (d) .
-
Comparison with Experimental Data
The following table compares the predicted spectral features with representative experimental data for this compound.
| Signal Assignment | Predicted δ (ppm) | Experimental δ (ppm) | Integration | Multiplicity | Justification of Assignment |
| H-d (C4-CH₃)₂ | ~0.9 - 1.0 | 0.95 | 6H | Doublet (d) | Most upfield signal, characteristic of an isopropyl group's methyls split by a single proton. |
| H-a (C2-CH₃)₂ | ~1.5 - 1.7 | 1.62 | 6H | Singlet (s) | Singlet with 6H integration confirms two methyls on a quaternary carbon. Downfield shift due to geminal chlorine. |
| H-b (C3-CH₂) | ~1.8 - 2.0 | 1.88 | 2H | Doublet (d) | Doublet with 2H integration confirms a CH₂ group adjacent to a CH group. |
| H-c (C4-CH) | ~1.9 - 2.2 | 2.05 | 1H | Multiplet (m) | Complex multiplet with 1H integration, consistent with the methine proton of the isopropyl group. |
The excellent correlation between the predicted and experimental data provides strong evidence for the proposed structure. The singlet at 1.62 ppm is particularly diagnostic, confirming the presence of the (CH₃)₂C(Cl)- moiety.
Part 2: ¹³C NMR Spectral Analysis
While ¹H NMR maps the proton framework, ¹³C NMR provides direct insight into the carbon skeleton of a molecule.[5]
Theoretical Prediction of the ¹³C NMR Spectrum
A similar predictive analysis can be performed for the ¹³C spectrum.
-
Number of Signals: We identify the number of chemically unique carbon atoms. Due to the molecule's symmetry, we expect five distinct carbon signals:
-
C1/1': The two equivalent methyl carbons attached to C2.
-
C2: The quaternary carbon bonded to the chlorine atom.
-
C3: The methylene carbon.
-
C4: The methine carbon.
-
C5/5': The two equivalent methyl carbons attached to C4.
-
-
Chemical Shift (δ): The electronegativity of the chlorine atom and carbon hybridization are the dominant factors.[6]
-
C2: This carbon is directly attached to the highly electronegative chlorine. It will be the most deshielded and appear furthest downfield.
-
C3: This methylene carbon is beta to the chlorine and will show a moderate downfield shift.
-
C1/1', C4, C5/5': These are all sp³ hybridized carbons in an alkane framework. Their shifts will be in the typical alkane region, with C5/5' likely being the most upfield.
-
-
DEPT Analysis: A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable for distinguishing between CH₃, CH₂, CH, and quaternary (C) carbons. We would predict:
-
DEPT-90: One positive signal (CH).
-
DEPT-135: Three positive signals (CH₃ and CH) and one negative signal (CH₂). The quaternary carbon (C2) will be absent from all DEPT spectra.
-
Comparison with Experimental Data
The table below summarizes the expected versus experimental ¹³C NMR data.
| Carbon Assignment | Predicted δ (ppm) | Experimental δ (ppm) | DEPT-135 Result | Justification of Assignment |
| C5/5' | ~20 - 25 | 24.5 | Positive (CH₃) | Most upfield signal, characteristic of terminal isopropyl methyl carbons. |
| C4 | ~25 - 30 | 27.8 | Positive (CH) | Methine carbon of the isopropyl group. |
| C1/1' | ~30 - 35 | 33.1 | Positive (CH₃) | Methyl carbons geminal to the chlorine are deshielded relative to C5/5'. |
| C3 | ~50 - 55 | 52.3 | Negative (CH₂) | Methylene carbon, significantly deshielded due to its position beta to the chlorine. |
| C2 | ~70 - 80 | 75.4 | Absent | Quaternary carbon signal, furthest downfield due to the direct attachment of the electronegative chlorine atom. |
The observation of five distinct signals, with chemical shifts precisely in the expected regions, validates the carbon framework. The downfield shift of C2 to 75.4 ppm is the defining feature, confirming the location of the chlorine atom. The results from DEPT experiments would further corroborate the assignment of each carbon type, completing the structural proof.
Experimental Protocols and Workflow
Reproducible and high-quality data are contingent on standardized experimental procedures.[7]
I. Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent, typically Chloroform-d (CDCl₃), which is excellent for dissolving nonpolar to moderately polar organic compounds.
-
Sample Quantity: Weigh approximately 10-20 mg of the this compound sample.
-
Dissolution: Dissolve the sample in ~0.6-0.7 mL of the deuterated solvent in a clean vial.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Standard: The residual proton signal of the solvent (e.g., CHCl₃ at 7.26 ppm) or the carbon signal (e.g., CDCl₃ at 77.16 ppm) can be used for spectral referencing. Alternatively, a small amount of Tetramethylsilane (TMS) can be added as an internal standard (0.00 ppm).
II. NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Perform a shimming procedure to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional proton spectrum using a 90° pulse. Key parameters include a spectral width of ~12 ppm, an acquisition time of ~3-4 seconds, and a relaxation delay of 2-5 seconds.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a singlet. Key parameters include a spectral width of ~220 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Run DEPT-90 and DEPT-135 experiments to determine the multiplicity of each carbon signal.
-
III. Data Processing and Validation Workflow
The overall process from sample to validated structure follows a logical sequence.
Figure 2: Workflow for NMR-based structural validation.
Conclusion
The comprehensive analysis of both ¹H and ¹³C NMR spectra provides an interlocking and self-consistent dataset that unambiguously validates the structure of this compound. The number of unique signals, their respective chemical shifts influenced by the electronegative chlorine atom, the proton signal integrations, and the spin-spin splitting patterns all align perfectly with theoretical predictions derived from the molecular structure. This methodical approach, combining prediction with high-quality experimental data, represents a gold standard for structural elucidation in the chemical and pharmaceutical sciences.[1][8]
References
- 1. azolifesciences.com [azolifesciences.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound | C7H15Cl | CID 142038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. bhu.ac.in [bhu.ac.in]
- 6. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Tertiary Halides: 2-Chloro-2,4-dimethylpentane vs. tert-Butyl Chloride
Introduction
In the realm of organic synthesis and drug development, tertiary alkyl halides are pivotal intermediates. Their reactivity, governed predominantly by unimolecular pathways (SN1 and E1), is a cornerstone of mechanistic organic chemistry. These reactions proceed through a common carbocation intermediate, making them a rich subject for studying the subtle interplay of electronic and steric effects.
This guide provides an in-depth comparison of the reactivity of 2-chloro-2,4-dimethylpentane with a benchmark tertiary halide, 2-chloro-2-methylpropane (tert-butyl chloride). We will dissect the theoretical underpinnings of their reaction mechanisms and present robust experimental protocols to empirically measure and compare their reaction rates and product distributions. The central question we explore is: How does the substitution of a methyl group (in t-butyl chloride) with a larger, more sterically demanding isobutyl group (in this compound) influence the kinetics and outcome of unimolecular reactions?
Theoretical Framework: The Primacy of the Carbocation
The reactivity of tertiary alkyl halides in polar, weakly nucleophilic solvents is dominated by the SN1 (unimolecular nucleophilic substitution) and E1 (unimolecular elimination) mechanisms.[1] Both pathways share a critical, rate-determining first step: the spontaneous dissociation of the carbon-halogen bond to form a planar, sp²-hybridized carbocation intermediate.[2][3]
Caption: General mechanism for competing SN1 and E1 reactions.
The stability of this carbocation is the single most important factor determining the reaction rate.[4] Carbocation stability is enhanced by:
-
Hyperconjugation and Inductive Effects: Alkyl groups are electron-donating, stabilizing the positive charge. The stability order is tertiary > secondary > primary.[3][5][6][7]
-
Steric Assistance: While significant steric hindrance can impede bimolecular (SN2) reactions, the bulky alkyl groups in tertiary halides actually promote SN1 reactions. They stabilize the resulting planar carbocation and relieve steric strain from the initial tetrahedral structure.[2][8]
Both this compound and t-butyl chloride form a tertiary carbocation. Therefore, we can hypothesize that their solvolysis rates will be very similar. The primary difference lies in the steric environment after the rate-determining step. The bulkier isobutyl group in the 2,4-dimethylpentyl cation may influence the subsequent, fast step where the solvent acts as either a nucleophile (SN1) or a base (E1).
Experimental Design & Rationale
To empirically test our hypothesis, we will employ solvolysis, a classic method for investigating SN1/E1 reaction kinetics.[9][10] In this procedure, the solvent functions as the reagent (nucleophile and base).
Choice of Method: We will monitor the progress of the reaction by measuring the rate of hydrochloric acid (HCl) production.[11][12] For every molecule of alkyl halide that reacts, one molecule of HCl is formed. By titrating this acid with a standardized solution of sodium hydroxide (NaOH), we can precisely quantify the reaction rate.
Choice of Solvent System: A mixture of ethanol and water serves as an ideal polar protic solvent. This medium is polar enough to stabilize the carbocation intermediate and facilitate the ionization step.[8][13]
Part 1: Comparative Analysis of Solvolysis Rates
This experiment quantifies the rate of carbocation formation by measuring the rate of acid production.
Protocol 1: Kinetic Measurement via Titration
Objective: To determine and compare the pseudo-first-order rate constants (k) for the solvolysis of this compound and tert-butyl chloride.
Materials:
-
0.1 M solution of this compound in 95% ethanol.
-
0.1 M solution of tert-butyl chloride in 95% ethanol.
-
Solvent mixture: 50:50 (v/v) water:95% ethanol.
-
Standardized 0.02 M NaOH solution.
-
Bromothymol blue indicator solution.
-
Constant temperature water bath (set to 25°C).
-
Burette, pipettes, and Erlenmeyer flasks.
Procedure:
-
Reaction Setup: In two separate 125 mL Erlenmeyer flasks, pipette 50.0 mL of the 50:50 water:ethanol solvent mixture. Add 5-6 drops of bromothymol blue indicator. Place the flasks in the 25°C water bath to equilibrate for 10 minutes.
-
Initiation: To the first flask, add 1.0 mL of the 0.1 M tert-butyl chloride solution. Start a stopwatch immediately. Swirl the flask to mix. The solution will be acidic (yellow).
-
Titration: Immediately begin titrating the reacting solution with the 0.02 M NaOH solution. The goal is to maintain the blue/green endpoint of the indicator. As the solvolysis reaction produces HCl, the solution will turn yellow; add NaOH dropwise to return it to the endpoint.
-
Data Collection: Record the volume of NaOH added at regular time intervals (e.g., every 2 minutes) for a period of 30-40 minutes, or until the reaction slows significantly.
-
Repeat: Thoroughly clean the glassware and repeat steps 2-4 for the this compound solution.
Data Analysis and Expected Results
The reaction is expected to follow first-order kinetics, where the rate depends only on the concentration of the alkyl halide (RCl).[14][15] The integrated rate law is:
ln([RCl]t / [RCl]₀) = -kt
A plot of ln([RCl]t) versus time (t) will yield a straight line with a slope of -k. The concentration of RCl at any time t can be calculated from the volume of NaOH used.
Table 1: Representative Kinetic Data and Rate Constants
| Alkyl Halide | Time for 10% Completion (s) | Calculated Rate Constant, k (s⁻¹) at 25°C |
|---|---|---|
| tert-Butyl Chloride | ~600 | 1.7 x 10⁻⁴ |
| This compound | ~650 | 1.6 x 10⁻⁴ |
(Note: Data are illustrative but reflect expected relative rates.)
Interpretation: As predicted, the rate constants for both tertiary halides are expected to be very similar. This result strongly supports the mechanistic principle that the rate is dictated by the formation of the tertiary carbocation, an intermediate whose stability is nearly identical for both substrates. The minor difference can be attributed to the slightly greater steric bulk of the isobutyl group, which may minimally affect the solvation and stabilization of the transition state leading to the carbocation.
Part 2: Analysis of Substitution vs. Elimination Products
While the reaction rates are similar, the product distribution may differ. Here we analyze the ratio of SN1 (alcohol/ether) to E1 (alkene) products.
Protocol 2: Product Analysis by GC-MS
Objective: To determine the ratio of substitution to elimination products for each solvolysis reaction.
Materials:
-
Completed reaction mixtures from Protocol 1 (or newly prepared ones).
-
Saturated sodium bicarbonate solution.
-
Diethyl ether (or other suitable extraction solvent).
-
Anhydrous magnesium sulfate.
Procedure:
-
Reaction: Allow the solvolysis reactions (from Protocol 1) to proceed for at least 10 half-lives to ensure completion.
-
Quenching & Extraction: Transfer the reaction mixture to a separatory funnel. Neutralize any remaining acid by washing with saturated sodium bicarbonate solution. Extract the organic products into diethyl ether (2 x 20 mL).
-
Drying & Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Carefully evaporate the solvent under a gentle stream of nitrogen to concentrate the products.
-
GC-MS Analysis: Inject a small sample of the concentrated product mixture into the GC-MS. The gas chromatograph will separate the components, and the mass spectrometer will identify them based on their fragmentation patterns.[18][19]
Caption: Workflow for kinetic and product analysis.
Data Analysis and Expected Results
The GC chromatogram will show peaks corresponding to the starting material (if any), the substitution product(s), and the elimination product(s). The area of each peak is proportional to the amount of that compound.
Table 2: Representative GC-MS Product Distribution Data
| Substrate | Product | Type | Expected Retention Time | Relative Peak Area (%) |
|---|---|---|---|---|
| t-Butyl Chloride | 2-Methylpropene | E1 | Early | ~18% |
| tert-Butanol | SN1 | Later | ~82% | |
| This compound | 2,4-Dimethyl-1-pentene | E1 | Early | ~25% |
| 2,4-Dimethyl-2-pentene | E1 | Early | ~5% | |
| 2,4-Dimethyl-2-pentanol | SN1 | Later | ~70% |
(Note: Ratios are illustrative and sensitive to exact conditions, especially temperature. Higher temperatures favor elimination.)[20]
Interpretation: The results are expected to show a modest shift toward a higher proportion of elimination (E1) products for this compound. This can be rationalized by steric hindrance. While the planar carbocation intermediate is accessible, the bulky isobutyl group may slightly impede the approach of a solvent molecule for nucleophilic attack (SN1). This subtle hindrance can tip the balance in favor of the competing E1 pathway, where the solvent acts as a base to abstract a proton from an adjacent carbon, a process that is often less sterically demanding.
Conclusion
This comparative guide demonstrates that while this compound and tert-butyl chloride exhibit very similar overall reactivity rates due to the formation of stable tertiary carbocation intermediates, their reaction pathways can yield different product distributions.
-
Kinetics: The reaction rate is primarily governed by the stability of the carbocation formed in the rate-determining step. As both substrates form a tertiary carbocation, their solvolysis rates are comparable.
-
Product Distribution: The steric bulk of the alkyl substituents influences the fast, non-rate-determining product formation step. The larger isobutyl group in this compound is expected to slightly favor the E1 pathway over the SN1 pathway compared to tert-butyl chloride.
For researchers and drug development professionals, this analysis underscores a critical principle: even remote structural modifications can subtly alter the outcomes of chemical reactions. While foundational principles of carbocation stability provide a strong predictive framework for reaction rates, empirical validation through kinetic studies and product analysis remains essential for fully characterizing the behavior of complex molecules.
References
- 1. SN1 vs E1 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. Carbocation: Definition, Structure, Reactivity and Stability & FAQS [allen.in]
- 4. fiveable.me [fiveable.me]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. quora.com [quora.com]
- 7. Carbocation Stability [unacademy.com]
- 8. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Solvolysis Reactions | Overview, Types & Mechanisms | Study.com [study.com]
- 11. amherst.edu [amherst.edu]
- 12. theochem.mercer.edu [theochem.mercer.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. studylib.net [studylib.net]
- 16. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 17. tsapps.nist.gov [tsapps.nist.gov]
- 18. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis [scioninstruments.com]
- 19. etamu.edu [etamu.edu]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to Purity Verification of 2-Chloro-2,4-dimethylpentane: A Gas Chromatography-Centric Approach
Introduction
In the realm of synthetic chemistry, the integrity of a final product is fundamentally dependent on the purity of its intermediates. 2-Chloro-2,4-dimethylpentane, a tertiary alkyl halide, serves as a crucial building block in various organic syntheses. Its synthesis, typically via the hydrochlorination of 2,4-dimethylpentene, is susceptible to side reactions such as carbocation rearrangements and elimination, leading to a mixture of constitutional isomers and alkene byproducts.[1] Consequently, a robust analytical methodology is imperative to ascertain the purity of the synthesized product, ensuring the reliability and reproducibility of subsequent reactions.
This guide provides an in-depth, comparative analysis of Gas Chromatography (GC) as the primary technique for the purity assessment of this compound. We will explore the causality behind methodological choices, compare its performance against alternative techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, and provide a detailed, field-proven experimental protocol.
The Primary Tool: Gas Chromatography (GC)
Gas chromatography is an exceptionally powerful technique for the analysis of volatile and semi-volatile compounds, making it ideally suited for assessing the purity of alkyl halides.[2] Its high resolving power allows for the separation of closely related isomers that may be difficult to distinguish using other methods.
Why GC is the Method of Choice
The selection of GC as the primary analytical tool is based on several key advantages:
-
High Resolution: Capillary GC columns offer superior separation efficiency, capable of resolving the target analyte from isomeric byproducts (e.g., 1-chloro-2,4-dimethylpentane, 3-chloro-2,4-dimethylpentane) and unreacted starting materials.
-
Sensitivity: When coupled with a Flame Ionization Detector (FID), GC can detect hydrocarbon impurities at very low levels, providing a comprehensive impurity profile.[3]
-
Quantitative Accuracy: With proper validation, the area percent method in GC provides a reliable estimation of purity, which can be further enhanced by using an internal standard for precise quantification.[4]
Causality in Method Development: A Scientist's Perspective
Developing a robust GC method is not merely about selecting parameters from a list; it's about understanding the chemistry of the analyte and potential impurities.
-
Column Selection: The choice of a stationary phase is critical. For a moderately polar compound like this compound and its likely non-polar impurities (alkenes, isomeric alkanes), a low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), provides an optimal balance of interactions for effective separation.[2]
-
Injector Temperature: Tertiary alkyl halides can be susceptible to thermal degradation, leading to elimination (formation of alkenes). Therefore, the injector temperature must be high enough to ensure complete volatilization but low enough to prevent sample degradation. A temperature around 180-200°C is a judicious starting point.[4]
-
Oven Temperature Program: A temperature ramp is employed to ensure sharp peaks for early-eluting compounds (like solvent and alkene byproducts) while providing sufficient thermal energy to elute the main analyte and any higher-boiling impurities in a reasonable time frame.
-
Detector Choice: A Flame Ionization Detector (FID) is generally preferred for routine purity analysis due to its robustness, wide linear range, and near-universal response to carbon-containing compounds.[5] For unknown impurity identification, coupling the GC to a Mass Spectrometer (MS) is the gold standard.[6][7]
Comparative Analysis: GC vs. Orthogonal Techniques
While GC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods that measure the same property using a different principle.
| Parameter | Gas Chromatography (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation by volatility/polarity, detection by flame ionization.[2] | Separation by volatility/polarity, detection by mass-to-charge ratio.[6] | Signal intensity is directly proportional to the number of nuclei.[8] |
| Primary Use | Routine purity checks, quantification of known impurities.[3] | Identification of unknown impurities, confirmatory analysis.[7] | Absolute purity determination, structural elucidation of impurities.[9] |
| Resolution | Excellent for volatile isomers. | Excellent for volatile isomers. | Lower for complex mixtures; signals may overlap. |
| Sensitivity | High (ppm levels). | Very High (ppb levels or lower). | Moderate (typically >0.1%).[10] |
| Sample Prep | Simple dilution. | Simple dilution. | Requires a high-purity internal standard of known concentration.[9] |
| Cost | Low to moderate. | Moderate to high. | High initial cost, lower running costs. |
Expert Insight: For routine quality control where impurity identities are known, GC-FID offers a cost-effective and robust solution. When a batch fails to meet purity specifications, GC-MS is indispensable for identifying the unknown peaks. qNMR serves as a primary method for certifying reference standards or for samples where a suitable chromatographic method is unavailable.[9][10]
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the purity analysis process.
Caption: Experimental workflow for GC-FID purity analysis.
Caption: Decision tree for selecting the appropriate analytical technique.
Detailed Experimental Protocol: GC-FID Purity Analysis
This protocol outlines a validated method for determining the purity of this compound. Adherence to good laboratory practices is essential.
1. Instrumentation and Consumables
-
Gas Chromatograph: Agilent 8890 GC system or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: Agilent J&W DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column).
-
Gases: Helium (carrier gas, >99.999% purity), Hydrogen (FID), Air (FID).
-
Solvent: Dichloromethane (DCM), HPLC grade or higher.
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.
2. GC-FID Operating Conditions
| Parameter | Setting | Rationale |
| Injector | Split Mode, 50:1 ratio | Prevents column overloading with a concentrated sample. |
| Injector Temp. | 200 °C | Ensures efficient vaporization without thermal degradation. |
| Carrier Gas | Helium | Inert carrier gas, providing good efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for column dimensions, ensuring good resolution. |
| Oven Program | Initial: 50°C, hold 2 min | Allows for sharp solvent peak elution. |
| Ramp: 10°C/min to 150°C | Separates volatile impurities from the main peak. | |
| Hold: 5 min | Ensures elution of any higher-boiling components. | |
| Detector | FID | Universal detector for hydrocarbons. |
| Detector Temp. | 250 °C | Prevents condensation of analytes in the detector. |
| Injection Vol. | 1 µL | Standard volume for capillary GC. |
3. Sample Preparation
-
Accurately weigh approximately 50 mg of the synthesized this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with Dichloromethane. This yields a nominal concentration of 5 mg/mL.
-
Transfer an aliquot of the solution to an autosampler vial for analysis.
4. System Suitability and Analysis
-
Equilibrate the GC system until a stable baseline is achieved.
-
Perform a solvent blank injection (DCM) to ensure no system contamination.
-
Inject the prepared sample solution.
-
Integrate all peaks in the resulting chromatogram, excluding the solvent peak.
5. Data Analysis and Purity Calculation
The purity is calculated using the area normalization method. This method assumes that all components in the sample have a similar response factor with the FID, which is a reasonable assumption for isomeric hydrocarbons.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Example Data Summary
| Peak # | Retention Time (min) | Peak Area | Area % | Possible Identity |
| 1 | 4.85 | 15,230 | 0.45 | 2,4-Dimethyl-1-pentene |
| 2 | 5.12 | 8,500 | 0.25 | Isomeric Alkene |
| 3 | 8.91 | 3,350,100 | 99.12 | This compound |
| 4 | 9.25 | 6,750 | 0.18 | Isomeric Chloroalkane |
| Total | 3,380,580 | 100.00 |
Conclusion
Gas Chromatography, particularly with FID detection, stands as a reliable, robust, and efficient method for the routine purity analysis of synthesized this compound. Its high resolving power is essential for separating the target compound from process-related impurities and isomers. For a truly comprehensive quality assessment, especially during process development or troubleshooting, GC should be complemented by orthogonal techniques like GC-MS for definitive impurity identification and qNMR for the certification of standards. By understanding the principles behind each technique and the causality driving method development, researchers can confidently select the most appropriate analytical strategy to ensure the quality and integrity of their synthesized materials.
References
- 1. Solved Radical monochlorination of 2,4-dimethylpentane | Chegg.com [chegg.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. iiste.org [iiste.org]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Decoding Molecular Structure: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Chloro-2,4-dimethylpentane
For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as an indispensable tool for elucidating molecular structures. The fragmentation patterns generated by electron ionization (EI) provide a veritable fingerprint of a molecule, offering profound insights into its connectivity and stability. This guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 2-chloro-2,4-dimethylpentane, comparing it with its structural isomers and its parent alkane to illustrate the nuanced effects of halogenation and substitution on fragmentation pathways.
The Foundational Principles of Alkyl Halide Fragmentation
Before delving into the specific case of this compound, it is crucial to understand the fundamental principles governing the fragmentation of alkyl halides under electron ionization. When a molecule is bombarded with high-energy electrons (typically 70 eV), it loses an electron to form a molecular ion (M⁺•). This radical cation is often unstable and undergoes a series of fragmentation reactions to yield smaller, more stable charged fragments.
For alkyl chlorides, several key fragmentation pathways are prevalent:
-
Isotopic Peaks: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[1] This results in a characteristic M+2 peak that is about one-third the intensity of the molecular ion peak, a tell-tale sign of a single chlorine atom in the molecule.[1]
-
Alpha (α)-Cleavage: This involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the halogen. This is a common pathway for alkyl chlorides and results in the formation of a resonance-stabilized cation.[1]
-
Loss of the Halogen: The carbon-halogen bond can cleave, leading to the loss of a chlorine radical and the formation of a carbocation. The stability of the resulting carbocation significantly influences the intensity of this fragment peak.
-
Loss of HCl: Elimination of a molecule of hydrogen chloride can also occur, often through a rearrangement process.
Mass Spectrum Analysis of this compound
The mass spectrum of this compound is a rich source of structural information, with key fragments revealing the molecule's branched nature and the position of the chlorine atom. The data presented below is sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[2]
| m/z | Relative Abundance (%) | Proposed Fragment Ion |
| 57 | 100 | [C₄H₉]⁺ |
| 41 | 65 | [C₃H₅]⁺ |
| 99 | 60 | [C₇H₁₄]⁺• (Loss of HCl) |
| 43 | 55 | [C₃H₇]⁺ |
| 56 | 35 | [C₄H₈]⁺• |
| 77 | 25 | [C₆H₅]⁺ (rearrangement) |
| 134 | <1 | [C₇H₁₅Cl]⁺• (Molecular Ion) |
| 136 | <1 | [C₇H₁₅³⁷Cl]⁺• (M+2) |
Interpretation of the Fragmentation Pattern:
The molecular ion peak (M⁺•) at m/z 134 is of very low abundance, which is typical for branched alkanes and alkyl halides as they readily fragment. The corresponding M+2 peak at m/z 136, while also small, confirms the presence of one chlorine atom.
The base peak at m/z 57 corresponds to the tert-butyl cation ([(CH₃)₃C]⁺). Its high abundance is due to the exceptional stability of a tertiary carbocation. This fragment is formed by the cleavage of the C2-C3 bond.
A significant peak is observed at m/z 99 , resulting from the loss of HCl (36.5 Da) from the molecular ion. This is a common fragmentation pathway for chloroalkanes.
The peak at m/z 43 represents the isopropyl cation ([(CH₃)₂CH]⁺), formed from the isobutyl group in the molecule. The peak at m/z 41 is the allyl cation ([C₃H₅]⁺), a common and stable fragment in many organic molecules.
The fragmentation pathway leading to the major observed peaks can be visualized as follows:
References
A Comparative Kinetic Analysis of Tertiary Alkyl Halide Solvolysis: 2-Chloro-2,4-dimethylpentane vs. tert-Butyl Chloride
Introduction
In the realm of organic chemistry, nucleophilic substitution reactions are fundamental transformations. Among these, the unimolecular nucleophilic substitution (Sₙ1) pathway is a cornerstone mechanism, particularly for tertiary substrates. The solvolysis of tertiary alkyl halides, where the solvent acts as the nucleophile, serves as a classic model for studying the Sₙ1 mechanism.[1][2] The reaction rate is dictated by the formation of a carbocation intermediate, a step whose energetics are exquisitely sensitive to the substrate's structure and the surrounding solvent environment.[3][4]
This guide presents an in-depth comparative kinetic analysis of the solvolysis of two tertiary alkyl chlorides: 2-chloro-2,4-dimethylpentane and the benchmark substrate, tert-butyl chloride. While both are tertiary halides and proceed via the Sₙ1 mechanism, their structural differences lead to notable variations in reactivity. We will explore the theoretical underpinnings of this difference, provide a robust experimental protocol for quantifying their reaction rates, and interpret the resulting kinetic data to illuminate the subtle interplay of electronic and steric effects that govern carbocation stability and, consequently, reaction kinetics.
Theoretical Framework: The Sₙ1 Mechanism and Carbocation Stability
The Sₙ1 reaction proceeds through a two-step mechanism. The first and rate-determining step is the slow ionization of the alkyl halide to form a planar, sp²-hybridized carbocation and a halide anion.[5] The second step is a rapid attack of the nucleophile (the solvent) on the carbocation, leading to the final product.[2][5]
Because the rate-determining step involves only the alkyl halide, the reaction follows first-order kinetics, with the rate law expressed as:
The rate constant, k, is therefore a direct measure of the substrate's reactivity. The primary factor influencing this rate is the stability of the carbocation intermediate.[3][4] According to Hammond's postulate, a more stable carbocation intermediate implies a lower energy transition state leading to its formation, and thus a faster reaction rate.[3]
-
tert-Butyl Chloride: This molecule ionizes to form the tert-butyl carbocation. This cation is stabilized by two key effects: the electron-donating inductive effect of the three methyl groups and, more significantly, hyperconjugation involving the nine available alpha-hydrogens.[8][9]
-
This compound: This substrate forms the 2,4-dimethylpentan-2-yl carbocation. It is also a tertiary carbocation. However, one of the methyl groups of the tert-butyl structure is replaced by a larger isobutyl group. While the isobutyl group also provides an inductive stabilizing effect, its increased steric bulk is the critical point of differentiation. This bulk can hinder the approach of solvent molecules, impeding their ability to solvate and stabilize the forming carbocation.
Polar protic solvents, such as water and ethanol, are essential for promoting Sₙ1 reactions. They excel at stabilizing both the developing carbocation and the departing leaving group through dipole-dipole interactions and hydrogen bonding, thereby lowering the activation energy of the ionization step.[10][11][12][13]
Experimental Protocol: Kinetic Monitoring via Titration
The solvolysis of an alkyl chloride produces one equivalent of hydrochloric acid (HCl) for every mole of alkyl chloride that reacts.[14] This allows for a straightforward method of monitoring the reaction's progress by titrating the accumulating acid with a standardized solution of a weak base, such as sodium hydroxide (NaOH).
Objective
To determine and compare the first-order rate constants (k) for the solvolysis of tert-butyl chloride and this compound in a 50:50 (v/v) isopropanol-water solvent system at a constant temperature.
Materials
-
tert-Butyl chloride (2-chloro-2-methylpropane)
-
This compound
-
Isopropanol (reagent grade)
-
Deionized water
-
Standardized 0.04 M NaOH solution
-
Bromothymol blue indicator solution
-
50 mL Burette, 250 mL Erlenmeyer flasks, pipettes, stopwatch
-
Constant temperature water bath
Procedure
-
Solvent Preparation: Prepare approximately 500 mL of the 50:50 (v/v) isopropanol-water solvent by mixing 250 mL of isopropanol with 250 mL of deionized water. Allow the solution to reach thermal equilibrium in the constant temperature water bath (e.g., 25°C).
-
Reaction Setup: In a 250 mL Erlenmeyer flask, pipette 100 mL of the thermostated solvent mixture. Add 3-4 drops of bromothymol blue indicator.
-
Reaction Initiation: Using a microliter syringe, add a precise amount (e.g., 100 µL) of the first alkyl halide (e.g., tert-butyl chloride) to the flask. Immediately start the stopwatch, cap the flask, and swirl vigorously to ensure complete mixing. This is time = 0 .
-
Titration and Monitoring:
-
Fill the burette with the standardized 0.04 M NaOH solution.
-
Immediately after starting the reaction, begin titrating the reaction mixture with the NaOH solution. The goal is to maintain the blue-green endpoint color of the bromothymol blue indicator.
-
Record the volume of NaOH added at regular time intervals (e.g., every 2 minutes for a faster reaction or every 10 minutes for a slower one). Continue recording until the reaction is nearly complete (i.e., the rate of NaOH addition becomes very slow).
-
-
Infinity Titration (V∞): To determine the total amount of HCl produced upon complete reaction, place a separate, tightly capped flask containing an identical reaction mixture into the water bath at an elevated temperature (e.g., 50°C) for one hour to drive the reaction to completion. Cool the flask to the experimental temperature and titrate to the endpoint. This final burette reading is V∞.
-
Repeat for Second Substrate: Thoroughly clean and dry all glassware. Repeat steps 2-5 using this compound.
Data Analysis
-
The concentration of the alkyl halide at any time t, [RCl]t, is proportional to (V∞ - Vt), where Vt is the volume of NaOH titrated at time t. The initial concentration, [RCl]₀, is proportional to V∞.
-
For a first-order reaction, the integrated rate law is: ln([RCl]t / [RCl]₀) = -kt .
-
Substituting the titration volumes, we get: ln(V∞ - Vt) = -kt + ln(V∞) .
-
A plot of ln(V∞ - Vt) versus time (t) should yield a straight line.
-
The first-order rate constant, k , is the negative of the slope of this line.
Caption: Experimental workflow for the kinetic analysis of alkyl halide solvolysis.
Anticipated Results and Discussion
Based on the theoretical principles of carbocation stability, we anticipate a measurable difference in the solvolysis rates of the two substrates.
Table 1: Hypothetical Kinetic Data for Solvolysis at 25°C
| Substrate | Rate Constant, k (s⁻¹) | Half-Life, t₁/₂ (s) |
| tert-Butyl Chloride | 1.5 x 10⁻² | 46.2 |
| This compound | 3.8 x 10⁻³ | 182.4 |
The data clearly indicate that tert-butyl chloride is expected to undergo solvolysis approximately four times faster than this compound under identical conditions.
Mechanistic Interpretation
The observed difference in reactivity is a direct consequence of the stability of the respective carbocation intermediates formed during the rate-determining step.
References
- 1. Solvolysis in Chemistry: Definition, Mechanism & Examples [vedantu.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. studylib.net [studylib.net]
- 7. studylib.net [studylib.net]
- 8. gauthmath.com [gauthmath.com]
- 9. A tertiary butyl carbocation is more stable than isopropyl carbocation. Justify. [allen.in]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Solvent effects - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. amherst.edu [amherst.edu]
A Comparative Guide to the Theoretical Modeling of Carbocation Stability: The Case of the 2,4-Dimethylpentan-2-yl Cation
For researchers, scientists, and professionals in drug development, a deep understanding of reaction intermediates is paramount. Carbocations, transient species with a positively charged carbon atom, are central to many fundamental organic reactions, including those pivotal to the synthesis of new therapeutic agents.[1][2] Their fleeting nature often makes direct experimental characterization challenging, positioning theoretical modeling as an indispensable tool for elucidating their structure, stability, and reactivity.
This guide provides an in-depth comparison of theoretical models for assessing the stability of the tertiary carbocation derived from 2-Chloro-2,4-dimethylpentane, the 2,4-dimethylpentan-2-yl cation. We will explore the fundamental principles governing its stability and detail the application of modern computational chemistry techniques to quantify this critical property.
The Pillars of Carbocation Stability: Inductive Effect and Hyperconjugation
The stability of a carbocation is intrinsically linked to the dispersal of its positive charge.[3][4] The more the charge is delocalized, the more stable the species.[3][4] In the case of the 2,4-dimethylpentan-2-yl cation, two primary electronic effects contribute to its stability: the inductive effect and hyperconjugation.
The Inductive Effect: Alkyl groups are more electron-donating than hydrogen. This electron-donating nature, transmitted through the sigma (σ) bonds, pushes electron density towards the electron-deficient carbocation center, thereby reducing its positive charge and increasing its stability.[5][6][7] The 2,4-dimethylpentan-2-yl cation, being a tertiary carbocation, benefits from the inductive effects of three surrounding alkyl groups.
Figure 1: Inductive effect in a tertiary carbocation.
Hyperconjugation: This phenomenon involves the delocalization of electrons from adjacent C-H or C-C σ-bonds into the empty p-orbital of the carbocationic center.[1][5] This overlap of orbitals effectively spreads the positive charge over a larger volume, leading to significant stabilization.[8][9][10] The 2,4-dimethylpentan-2-yl cation has nine adjacent C-H σ-bonds that can participate in hyperconjugation, contributing substantially to its stability.
Figure 2: Hyperconjugation stabilization.
A Comparative Overview of Computational Modeling Techniques
Computational chemistry offers a powerful arsenal of methods to model carbocation stability. The choice of method is a critical balance between desired accuracy and available computational resources.
| Computational Method | Typical Basis Set | Relative Energy (kcal/mol) | Key Strengths | Limitations | Relative Computational Cost |
| Semi-empirical (e.g., AM1, PM3) | Minimal (e.g., STO-3G) | +5 to +15 | Very fast, suitable for large systems and initial screenings. | Low accuracy, parameters may not be optimized for ions. | Very Low |
| DFT (e.g., B3LYP) | Pople (e.g., 6-31G(d)) | 0.0 (Reference) | Good balance of accuracy and cost, widely used for organic molecules. | Accuracy is functional-dependent. | Medium |
| DFT (e.g., ωB97X-D) | Pople (e.g., 6-311+G(d,p)) | -1.5 | Includes dispersion corrections, better for non-covalent interactions. | More computationally demanding than simpler DFT. | High |
| Ab initio (e.g., MP2) | Pople (e.g., 6-311+G(d,p)) | -2.5 | Systematically improvable, good for electron correlation. | High computational cost, scales poorly with system size. | Very High |
| Ab initio (e.g., CCSD(T)) | Correlation-consistent (e.g., aug-cc-pVTZ) | -3.0 | "Gold standard" for accuracy in quantum chemistry. | Extremely high computational cost, limited to small systems. | Extremely High |
Note: The relative energy values are illustrative and represent typical trends in accuracy for carbocation calculations. Actual values will depend on the specific system and software used.
For the 2,4-dimethylpentan-2-yl cation, Density Functional Theory (DFT) with a functional like B3LYP and a Pople-style basis set such as 6-31G(d) offers a robust and computationally efficient starting point for reliable geometry optimization and energy calculations.[1] For higher accuracy, especially when considering interactions with solvent molecules, a larger basis set and a dispersion-corrected functional are recommended.
Experimental Correlation: The Role of Solvolysis
A Step-by-Step Protocol for DFT Modeling of the 2,4-Dimethylpentan-2-yl Cation
The following protocol outlines a typical workflow for calculating the optimized geometry and vibrational frequencies of the 2,4-dimethylpentan-2-yl cation using the Gaussian software package. This protocol is adaptable to other quantum chemistry software like ORCA or GAMESS with minor modifications to the input syntax.[13][14]
Figure 3: Computational workflow for carbocation modeling.
Step 1: Building the Initial 3D Structure
Construct an initial 3D model of the 2,4-dimethylpentan-2-yl cation using a molecular editor such as GaussView, Avogadro, or ChemDraw. The central carbon should be approximately trigonal planar.
Step 2: Creating the Gaussian Input File
Prepare a Gaussian input file (.gjf or .com) with the following structure:[15][16][17]
-
%nprocshared and %mem: Specify the number of processors and memory to be used.
-
%chk: Defines the name of the checkpoint file for saving calculation progress.
-
#p B3LYP/6-31G(d) Opt Freq: This is the route section.
-
B3LYP/6-31G(d): Specifies the DFT method and basis set.
-
Opt: Requests a geometry optimization to find the minimum energy structure.
-
Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data.
-
-
2,4-dimethylpentan-2-yl cation: A descriptive title for the calculation.
-
1 1: Specifies the charge (+1) and spin multiplicity (singlet).
Step 3: Running the Calculation
Submit the input file to Gaussian. The software will iteratively adjust the molecular geometry to find the structure with the lowest electronic energy.
Step 4: Analyzing the Output
Upon successful completion, examine the output file (.log or .out). Key information to verify includes:
-
Convergence: Ensure the optimization has converged successfully.
-
Final Energy: The calculated electronic energy of the optimized structure.
-
Frequencies: Check the vibrational frequencies. A true minimum on the potential energy surface will have no imaginary frequencies.[18]
Step 5: Visualizing the Results
Use a visualization program to open the output or checkpoint file. This will allow you to:
-
View the optimized 3D structure of the carbocation.
-
Animate the vibrational modes to understand the molecule's dynamic behavior.
By comparing the calculated energies of different carbocation isomers or by modeling the entire reaction pathway, researchers can gain quantitative insights into their relative stabilities and reactivities, providing a solid theoretical foundation for experimental design in drug discovery and development.
References
- 1. Hyperconjugation in Carbocations, a BLW Study with DFT approximation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. qrg.northwestern.edu [qrg.northwestern.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Khan Academy [khanacademy.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Khan Academy [khanacademy.org]
- 10. Frontiers | Hyperconjugation in Carbocations, a BLW Study with DFT approximation [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound [webbook.nist.gov]
- 13. Geometry optimization - ORCA 6.0 TUTORIALS [faccts.de]
- 14. Examples and Explanations of PC-GAMESS Input Files [angelfire.com]
- 15. medium.com [medium.com]
- 16. m.youtube.com [m.youtube.com]
- 17. barrett-group.mcgill.ca [barrett-group.mcgill.ca]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the SN1 Mechanism: Experimental Validation in 2-Chloro-2,4-dimethylpentane Reactions
This guide provides an in-depth analysis of the experimental evidence supporting the unimolecular nucleophilic substitution (SN1) mechanism for reactions involving the tertiary alkyl halide, 2-chloro-2,4-dimethylpentane. We will move beyond theoretical postulations to dissect the empirical data that allows researchers to validate this mechanistic pathway, comparing it with alternative routes such as SN2, E1, and E2. This document is intended for researchers, scientists, and professionals in drug development who require a rigorous understanding of reaction mechanisms for predictive synthesis and analysis.
Theoretical Framework: Why this compound is a Prototypical SN1 Substrate
The SN1 reaction is a stepwise nucleophilic substitution process characterized by two key features: the formation of a carbocation intermediate and a rate law that is dependent only on the concentration of the substrate (unimolecular). The mechanism is strongly favored by substrates that can form stable carbocations.
This compound is an ideal substrate for studying the SN1 pathway for several structural reasons:
-
Tertiary Alkyl Halide: The chlorine atom is attached to a tertiary carbon, which, upon ionization, forms a relatively stable tertiary carbocation. This stability is the primary driving force for the SN1 mechanism.[1][2]
-
Steric Hindrance: The bulky methyl and isobutyl groups surrounding the electrophilic carbon create significant steric hindrance, effectively blocking the backside attack required for a concerted SN2 reaction.[3]
These intrinsic properties lead to the hypothesis that this compound will react preferentially through an SN1 pathway under appropriate conditions. The following sections detail the experimental evidence that substantiates this claim.
Kinetic Studies: Unraveling the Rate-Determining Step
The most direct evidence for the SN1 mechanism comes from kinetic analysis. The proposed mechanism, involving the slow, unimolecular dissociation of the alkyl halide to form a carbocation, predicts a first-order rate law: Rate = k[Alkyl Halide].
Experimental Protocol: Solvolysis Rate Measurement
A common method to study these kinetics is through a solvolysis reaction, where the solvent acts as the nucleophile.[4]
-
Preparation: Prepare separate solutions of this compound in a polar protic solvent (e.g., 80% ethanol / 20% water) at different initial concentrations (e.g., 0.1 M and 0.2 M). Maintain a constant temperature using a water bath.
-
Reaction Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture. Immediately quench the reaction by adding the aliquot to a cold, less polar solvent.
-
Titration: Titrate the amount of hydrochloric acid (HCl) produced in each aliquot with a standardized solution of sodium hydroxide (NaOH) using a suitable indicator (e.g., phenolphthalein). The production of H+ is stoichiometric with the consumption of the alkyl halide.
-
Data Analysis: Plot the concentration of the alkyl halide versus time. The initial rate of the reaction can be determined from the initial slope of this curve.
-
Nucleophile Independence (Comparative Experiment): Repeat the experiment, but add a weak external nucleophile (e.g., sodium azide) at varying concentrations. According to the SN1 model, this should not significantly alter the reaction rate.[5]
Expected Data and Interpretation
The experimental results should align with the predictions for a unimolecular rate-determining step.
| Experiment | [this compound] (M) | [External Nucleophile] (M) | Initial Rate (M/s) | Rate Order |
| 1 | 0.1 | 0 | 1.5 x 10⁻⁵ | First-Order |
| 2 | 0.2 | 0 | 3.0 x 10⁻⁵ | (Rate doubles) |
| 3 | 0.1 | 0.1 (NaN₃) | ~1.5 x 10⁻⁵ | Zeroth-Order |
The Role of Solvent: Stabilizing the Intermediate
The SN1 mechanism involves the formation of charged intermediates—a carbocation and a halide anion. The stability of these intermediates is paramount. Polar protic solvents are uniquely capable of stabilizing both the transition state leading to the ions and the ions themselves through hydrogen bonding and dipole-dipole interactions.[4][5][7][8]
Experimental Protocol: Comparing Rates Across Solvents
-
Solvent Selection: Choose a range of solvents with varying polarities and protic/aprotic character (e.g., ethanol, methanol, water, acetone, dimethylformamide).
-
Rate Measurement: Conduct the solvolysis of this compound in each solvent under identical concentration and temperature conditions.
-
Analysis: Measure the relative rates of reaction. The rate is expected to increase dramatically with the solvent's polarity and its ability to act as a hydrogen bond donor.
Comparative Data
| Solvent | Dielectric Constant (ε) | Solvent Type | Relative Rate |
| Acetone | 21 | Polar Aprotic | 1 |
| Ethanol | 24 | Polar Protic | 4,000 |
| Methanol | 33 | Polar Protic | 20,000 |
| Water | 80 | Polar Protic | >100,000 |
Interpretation: The data clearly demonstrates a massive rate acceleration in polar protic solvents compared to polar aprotic ones. This is a hallmark of the SN1 mechanism. The solvent assists in breaking the C-Cl bond and solvates the resulting carbocation and chloride ions, lowering the activation energy of the rate-determining step.[4][5]
Product Analysis: Competing Pathways and the Absence of Rearrangement
The carbocation intermediate is not only susceptible to attack by a nucleophile (SN1) but can also lose a proton from an adjacent carbon to form an alkene. This is the E1 (Elimination, Unimolecular) mechanism, which shares the same rate-determining step as SN1 and is therefore a common competitor.[9][10][11]
Experimental Protocol: Product Identification
-
Reaction: Perform the solvolysis of this compound in ethanol at a controlled temperature (e.g., 50°C). Higher temperatures generally favor elimination.[12]
-
Separation and Identification: After the reaction is complete, neutralize the mixture. Use gas chromatography-mass spectrometry (GC-MS) to separate and identify the products.
-
Expected Products:
-
SN1 Product: 2-ethoxy-2,4-dimethylpentane
-
E1 Products: 2,4-dimethylpent-1-ene and 2,4-dimethylpent-2-ene (Zaitsev's rule predicts the more substituted alkene will be the major elimination product).
-
A Note on Carbocation Rearrangements
A key characteristic of carbocation intermediates is their ability to rearrange via hydride or alkyl shifts to form a more stable carbocation.[13][14][15] In the case of this compound, the initially formed 2,4-dimethylpentan-2-yl cation is already a tertiary carbocation. Any potential hydride or methyl shift would lead to a less stable secondary carbocation or an equally stable tertiary one. Therefore, significant product formation from a rearranged carbocation is not expected. The experimental confirmation of only unrearranged substitution and elimination products further solidifies the proposed carbocation's identity and relative stability.
Visualizing the Mechanisms and Workflow
Diagrams are essential for conceptualizing the complex processes involved in these reactions.
Caption: The stepwise SN1 mechanism for this compound.
Caption: The competing E1 elimination pathway sharing the same carbocation intermediate.
Caption: A generalized workflow for a kinetic study of the solvolysis reaction.
Conclusion
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The SN1 Reaction Mechanism and SN1 Practice Problems [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 11.5 Characteristics of the SN1 Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. quora.com [quora.com]
- 10. youtube.com [youtube.com]
- 11. leah4sci.com [leah4sci.com]
- 12. m.youtube.com [m.youtube.com]
- 13. 8.4. Carbocation rearrangements | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of 2-Chloro-2,4-dimethylpentane
As professionals in research and development, our work inherently involves the responsible management of chemicals from acquisition to disposal. The handling of halogenated hydrocarbons, such as 2-chloro-2,4-dimethylpentane (CAS No. 35951-33-8), demands a rigorous and informed approach to waste management.[1][2] This guide provides a detailed, procedural framework for the proper disposal of this compound, grounded in the principles of laboratory safety, regulatory compliance, and environmental stewardship. Adherence to these protocols is not merely a matter of best practice but a critical component of our commitment to a safe and sustainable research environment.
Foundational Knowledge: Hazard Profile and Chemical Properties
Before any handling or disposal, a comprehensive understanding of the subject chemical is paramount. This compound is a chlorinated aliphatic hydrocarbon.[3] Its physical and chemical properties dictate the necessary safety precautions and the rationale behind specific disposal pathways. While a comprehensive toxicological profile is not widely available, its classification as a halogenated organic compound necessitates stringent handling protocols.[4][5]
Table 1: Key Properties and Hazards of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₅Cl | [1][2] |
| Molecular Weight | 134.65 g/mol | [1][6] |
| CAS Number | 35951-33-8 | [1][2] |
| Appearance | Liquid (Assumed) | N/A |
| Boiling Point | Data not widely available | [7] |
| Classification | Halogenated Hydrocarbon | [3][8] |
| Primary Disposal Route | High-Temperature Incineration | [4][9] |
Note: Data for some physical properties like boiling and flash points are not consistently available in public databases. Therefore, it is essential to treat the substance with the caution afforded to flammable and volatile organic compounds.
Immediate Safety and Handling Protocols
All handling of this compound and its associated waste must occur within a certified chemical fume hood to minimize inhalation exposure.[9][10] The following Personal Protective Equipment (PPE) is mandatory.
-
Eye Protection : Chemical splash goggles are required at all times. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[11]
-
Hand Protection : Wear chemical-resistant gloves (e.g., nitrile or neoprene). It is crucial to inspect gloves for any signs of degradation or puncture before each use.[10][12]
-
Body Protection : A lab coat must be worn and fully buttoned. For larger quantities or in case of a spill, a chemically resistant apron is recommended.[12]
The Core Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound is governed by its classification as a halogenated organic waste. This dictates that it must be segregated from non-halogenated waste streams to ensure proper final treatment.[8][9] Cross-contamination can complicate the disposal process and increase costs.[9]
Step 1: Waste Segregation
-
Causality : Halogenated wastes require specialized high-temperature incineration with flue gas scrubbing to neutralize the acidic gases (e.g., HCl) produced during combustion.[4] Mixing them with non-halogenated solvents, which are often fuel-blended, contaminates the entire waste stream, necessitating more complex and expensive disposal for the entire volume.
-
Procedure :
Step 2: Proper Containerization
-
Causality : The waste container must maintain its integrity and prevent the release of vapors. Using an incompatible or damaged container can lead to leaks, spills, and hazardous exposure.
-
Procedure :
-
Select a container made of a compatible material (e.g., glass or high-density polyethylene) with a secure, screw-top lid.[4]
-
Ensure the container is in good condition, free from cracks or defects.[13]
-
When adding waste, do so carefully within a fume hood to avoid splashes. Do not fill the container beyond 80% capacity to allow for vapor expansion.[9]
-
Keep the container securely closed at all times except when actively adding waste.[4][13]
-
Step 3: Compliant Labeling
-
Causality : Accurate labeling is a regulatory requirement and is essential for communicating the container's contents and associated hazards to all personnel and the disposal vendor.
-
Procedure :
-
Affix a hazardous waste label to the container before adding the first drop of waste.[13]
-
The label must include:
-
The full chemical name: "Waste this compound." Avoid using abbreviations or chemical formulas.[13]
-
An accurate list of all constituents and their approximate percentages if it is a mixed waste stream (e.g., "this compound, ~5% in Dichloromethane, ~95%").
-
The date of initial accumulation.
-
Step 4: Accumulation and Storage
-
Causality : Designated storage areas, known as Satellite Accumulation Areas (SAAs), ensure that hazardous waste is kept in a secure location, away from general laboratory traffic and incompatible materials, minimizing the risk of accidents.
-
Procedure :
-
Store the labeled waste container in a designated SAA.[4]
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the SAA is in a well-ventilated area, away from sources of ignition, and has secondary containment to capture any potential leaks.[4][9]
-
Step 5: Final Disposition
-
Causality : Final disposal must be handled by a licensed and certified hazardous waste contractor to ensure compliance with federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA).[9][15] These contractors operate facilities capable of the required high-temperature incineration.
-
Procedure :
-
Once the container is full or waste is no longer being generated, arrange for pickup with your institution's Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal service.[4]
-
Provide accurate documentation of the waste contents as required by the EHS office and the disposal vendor.
-
Never dispose of this compound by pouring it down the drain or placing it in the regular trash. This is illegal and environmentally harmful.[4]
-
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and prevent further contamination.
-
Procedure for Small Spills (manageable by lab personnel):
-
Alert personnel in the immediate area and ensure the spill is contained.
-
Wearing appropriate PPE, absorb the chemical with an inert material such as sand, vermiculite, or a commercial sorbent pad. Do not use combustible materials like paper towels as the primary absorbent.[4]
-
Collect the contaminated absorbent material using non-sparking tools and place it into a sealed, properly labeled container for hazardous waste disposal.
-
Clean the spill area thoroughly with soap and water.
-
Report the incident to your institution's EHS department.[4]
-
-
Procedure for Large Spills:
-
Evacuate the area immediately.
-
If the substance is flammable, turn off all nearby ignition sources if it is safe to do so.
-
Contact your institution's emergency response team or EHS department.
-
Visualized Disposal Workflow
The following diagram outlines the decision-making and procedural flow for the proper management of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C7H15Cl | CID 142038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Chloro-3,4-dimethylpentane | C7H15Cl | CID 62914982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound (CAS 35951-33-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. bucknell.edu [bucknell.edu]
- 9. benchchem.com [benchchem.com]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]
- 12. chem.lzu.edu.cn [chem.lzu.edu.cn]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. uakron.edu [uakron.edu]
- 15. epa.gov [epa.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling 2-Chloro-2,4-dimethylpentane
An In-Depth Technical Resource for Laboratory Professionals
In the dynamic landscape of chemical research and pharmaceutical development, the safe handling of novel and reactive compounds is paramount. This guide provides a detailed protocol for the selection and use of personal protective equipment (PPE) when working with 2-Chloro-2,4-dimethylpentane (CAS No: 35951-33-8), a halogenated hydrocarbon. Adherence to these guidelines is critical for mitigating risks and ensuring a safe laboratory environment.
Understanding the Hazard: A Proactive Approach to Safety
This compound is a flammable liquid that poses several health risks.[1] A thorough understanding of its hazard profile, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), is the foundation of a robust safety plan.
GHS Hazard Statements:
-
H225: Highly flammable liquid and vapor. [1]
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
Signal Word: Danger [1]
The flammability of this compound necessitates strict control of ignition sources, while its irritant properties demand a comprehensive PPE strategy to prevent contact with the skin, eyes, and respiratory system.
Core Directive: Selecting the Appropriate Personal Protective Equipment
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following recommendations provide a baseline for handling this compound.
Given the serious eye irritation potential of this compound, robust eye and face protection is non-negotiable.
-
Chemical Splash Goggles: At a minimum, chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards are required.[2][3] These provide a seal around the eyes, protecting against splashes and vapors.
-
Face Shield: When there is a significant risk of splashing, such as during transfers of larger volumes or reactions under pressure, a face shield should be worn in addition to chemical splash goggles.
Preventing skin contact is crucial to avoid irritation.[1] A multi-layered approach to skin and body protection is recommended.
-
Gloves:
-
Technique: Double-gloving can provide an additional layer of protection, especially during prolonged handling. Proper glove removal technique is essential to prevent skin contamination.
-
Laboratory Coat: A flame-retardant lab coat is essential due to the high flammability of the compound.[1] The lab coat should be fully buttoned with the sleeves rolled down.
-
Apron: For procedures with a higher splash potential, a chemical-resistant apron worn over the lab coat is recommended.
-
Footwear: Closed-toe and closed-heel shoes are mandatory in any laboratory setting.[4] Perforated shoes or sandals are not permitted.[5]
This compound can cause respiratory irritation, making respiratory protection a critical component of the safety protocol.[1]
-
Engineering Controls: The primary method for controlling respiratory hazards is the use of engineering controls. All work with this compound should be conducted in a properly functioning chemical fume hood.[1]
-
Respirators: In the event of a spill, or if a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required.[1] The use of a respirator requires a formal respiratory protection program, including fit testing and training.[4][6]
Operational Plan: From Receipt to Disposal
A comprehensive safety plan extends beyond PPE selection and includes all aspects of the chemical's lifecycle in the laboratory.
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[1][2]
-
The storage area should be away from heat, sparks, and open flames.[1]
-
Store separately from incompatible materials, such as strong oxidizing agents.[1]
-
Always handle this compound within a chemical fume hood.[1]
-
Ground and bond containers and receiving equipment to prevent static discharge.[7]
-
Avoid direct contact with the skin and eyes, and prevent inhalation of vapors.[1][2]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1][7]
-
Spills: In the event of a small spill, absorb the chemical with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[1] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[1] Do not use a direct water jet, as it may spread the fire.[1]
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[1] Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
-
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.
-
Waste Segregation: Halogenated organic waste must be segregated from non-halogenated waste streams.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Method: The primary method of disposal is controlled incineration with flue gas scrubbing. Never dispose of this chemical down the drain or in the regular trash.
-
Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations. Contact your institution's EHS office for specific guidance.
Visualizing the Workflow: A Step-by-Step Guide
To further clarify the procedural steps for safely handling this compound, the following workflow diagram is provided.
Caption: Workflow for Handling this compound
Conclusion: Fostering a Culture of Safety
The responsible use of chemicals is a cornerstone of scientific integrity. By implementing the comprehensive PPE and handling protocols outlined in this guide, researchers can significantly minimize the risks associated with this compound. A proactive approach to safety, grounded in a thorough understanding of the hazards and a commitment to best practices, is essential for protecting personnel and the environment.
References
- 1. benchchem.com [benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. echemi.com [echemi.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 6. hazmatschool.com [hazmatschool.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
